methyl 6-iodo-1H-indazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-iodo-1H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRMQKCBIQKSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
methyl 6-iodo-1H-indazole-3-carboxylate CAS 1360961-14-3 properties
An In-Depth Technical Guide to Methyl 6-iodo-1H-indazole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of methyl 6-iodo-1H-indazole-3-carboxylate (CAS No. 1360961-14-3), a key heterocyclic building block in contemporary medicinal chemistry. We will explore its fundamental physicochemical properties, delve into established synthetic methodologies with mechanistic considerations, and illuminate its reactivity profile. The primary focus is on its strategic application as a versatile intermediate in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitor discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a "privileged structure" in drug discovery, recognized for its ability to serve as a bioisostere for the native indole nucleus found in many biological signaling molecules.[1] This structural mimicry, combined with its capacity for strong hydrogen bonding, allows indazole-containing compounds to effectively interact with the hydrophobic pockets of various protein targets.[1] The successful incorporation of this scaffold into several marketed kinase inhibitors, such as Axitinib (Inlyta®) and Pazopanib (Votrient®), underscores its therapeutic significance.[1]
Methyl 6-iodo-1H-indazole-3-carboxylate emerges as a particularly valuable derivative. It is strategically bifunctional:
-
The iodine atom at the C6 position serves as an exceptionally versatile synthetic handle for introducing molecular diversity via modern cross-coupling reactions.[1]
-
The methyl carboxylate group at the C3 position provides another point for modification or can act as a key pharmacophoric feature.
This guide will dissect the chemistry of this molecule, providing the foundational knowledge required for its effective utilization in research and development.
Physicochemical and Safety Profile
A clear understanding of a compound's physical properties and safety requirements is paramount for its successful application in the laboratory.
Core Properties
The key identifying and physical properties of methyl 6-iodo-1H-indazole-3-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1360961-14-3 | [2] |
| Molecular Formula | C₉H₇IN₂O₂ | [1][2] |
| Molecular Weight | 302.07 g/mol | [1] |
| Appearance | Typically a solid; may range from light yellow to brown powder/crystal. | [3] (for analogous compounds) |
| Storage | Recommended storage is at 2-8°C, sealed under an inert atmosphere and protected from light. | [1][4] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly detailed in the search results, data from closely related iodinated indazoles provide a strong basis for handling protocols. The GHS classifications for the parent compound, 6-iodo-1H-indazole, are instructive.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Signal Word: Warning.[5]
Recommended Handling Practices:
-
Handle in a well-ventilated area, preferably a fume hood.[4][6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][6]
-
Avoid breathing dust.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Synthesis and Mechanistic Considerations
The synthesis of methyl 6-iodo-1H-indazole-3-carboxylate is not a trivial one-step process. It requires a multi-step sequence that builds the functionalized heterocyclic core. The most logical and field-proven approach involves the initial synthesis of a substituted indazole followed by functional group manipulation.
General Strategy: Building the Core
A common and effective strategy involves the diazotization of an appropriately substituted aniline precursor, which then undergoes intramolecular cyclization to form the indazole ring.[1] To obtain the target molecule, this would typically start from an aniline already bearing the iodine at the required position. Subsequent steps would then focus on installing and esterifying the carboxylic acid at the C3 position.
Caption: General synthetic workflow for methyl 6-iodo-1H-indazole-3-carboxylate.
Detailed Protocols
Step 1: Synthesis of 6-Iodo-1H-indazole
While multiple routes to the 6-iodo-1H-indazole core exist, one patented method involves a copper-catalyzed halogen exchange reaction from 6-bromoindazole.[7]
-
Reactants: 6-Bromoindazole, potassium iodide, copper(I) iodide, tetra-(n-butyl)ammonium iodide, and N,N'-dimethylethylenediamine.[7]
-
Solvent: 1,4-Dioxane.[7]
-
Procedure:
-
Charge a reactor with 6-bromoindazole and potassium iodide in 1,4-dioxane.[7]
-
Add catalytic amounts of tetra-(n-butyl)ammonium iodide, copper(I) iodide, and N,N'-dimethylethylenediamine.[7]
-
Heat the mixture to reflux and maintain for approximately 48 hours.[7]
-
After cooling, filter the reaction mixture. The filtrate is concentrated.[7]
-
The residue is dissolved in ethyl acetate and washed with aqueous ammonia to remove copper salts.[7]
-
The organic phase is concentrated, and the crude product is purified by recrystallization from acetonitrile to yield 6-iodo-1H-indazole.[7]
-
Step 2: Synthesis of 6-Iodo-1H-indazole-3-carboxylic acid
The introduction of a carboxylic acid at the C3 position of an indazole can be challenging. A general, high-yielding method for the parent 1H-indazole-3-carboxylic acid involves the hydrolysis of a precursor like an ester or amide.[8] Assuming a C3 functional group is introduced (e.g., via formylation or another C-C bond formation) and then oxidized, the final hydrolysis step is crucial.
-
Reactant: A suitable C3-functionalized 6-iodo-1H-indazole precursor (e.g., the corresponding ester, amide, or nitrile).
-
Reagents: A strong base such as sodium hydroxide (NaOH).[8]
-
Solvent: Water or an aqueous/alcoholic mixture.
-
Procedure:
-
Suspend the C3-functionalized precursor in an aqueous solution of NaOH.[8]
-
Heat the mixture under reflux for 1.5-2 hours until hydrolysis is complete (monitored by TLC).[8]
-
Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., 20% HCl) to precipitate the carboxylic acid.[8]
-
Stir for an hour to ensure complete precipitation.[8]
-
Collect the solid product by filtration, wash with water, and dry to yield 6-iodo-1H-indazole-3-carboxylic acid.[8]
-
Step 3: Esterification to Methyl 6-iodo-1H-indazole-3-carboxylate
The final step is a classic acid-catalyzed esterification (Fischer esterification).[1]
-
Reactants: 6-Iodo-1H-indazole-3-carboxylic acid, methanol (serves as both reactant and solvent).
-
Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄).[8]
-
Procedure:
-
Dissolve or suspend 6-iodo-1H-indazole-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated H₂SO₄.[8]
-
Heat the mixture to reflux and maintain for several hours (e.g., 4 hours) until the reaction is complete.[8]
-
Cool the reaction mixture and remove the excess methanol by rotary evaporation.[8]
-
Dissolve the residue in a suitable organic solvent (e.g., toluene or ethyl acetate) and wash with a weak base (e.g., aqueous NaOH or NaHCO₃) to remove unreacted acid, followed by a brine wash.[8]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain the crude methyl 6-iodo-1H-indazole-3-carboxylate.
-
Purify the product, typically by column chromatography or recrystallization.
-
Reactivity and Synthetic Applications
The true value of methyl 6-iodo-1H-indazole-3-carboxylate lies in its predictable and versatile reactivity, which allows for systematic structural elaboration.
Caption: Key synthetic transformations of methyl 6-iodo-1H-indazole-3-carboxylate.
Reactions at the C6-Iodo Position
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of C-C bonds, which is fundamental to exploring structure-activity relationships (SAR).[1]
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids (or their esters) introduces diverse aromatic systems at the C6 position.[1] This is a cornerstone technique for building biaryl scaffolds common in kinase inhibitors.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to 6-alkynyl-indazole derivatives, which can be valuable pharmacophores or intermediates for further cyclization reactions.[1]
Transformations of the C3-Ester Group
The methyl ester at the C3 position offers a secondary point for diversification.
-
Hydrolysis: Saponification with a base like LiOH or NaOH readily converts the ester back to the carboxylic acid.[1][8]
-
Amidation: The resulting carboxylic acid can be coupled with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBT) to generate a library of 1H-indazole-3-carboxamides.[9] Indazole-3-carboxamides are themselves a known class of potent kinase inhibitors, targeting enzymes like PAK1 and GSK-3.[10][11]
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing another functional group for further chemistry.[1]
Reactions at the Indazole Nitrogen
The indazole ring contains two nitrogen atoms (N1 and N2) that can be alkylated or arylated.[1]
-
Regioselectivity Challenge: Direct alkylation of the N-H proton often results in a mixture of N1 and N2 substituted products.[1] The ratio of these regioisomers can be influenced by the choice of base, solvent, and electrophile.
-
Strategic Importance: Developing regioselective N-alkylation protocols is critical, as the biological activity of N1 and N2 isomers can differ significantly. This modification is often used to block a hydrogen bond donor site or to explore additional binding pockets within a target protein.
Spectroscopic Characterization Guide
Unambiguous characterization is essential. While the specific spectra for this compound are not available, the expected NMR signatures can be predicted based on its structure and data from analogous compounds.[12]
| Technique | Expected Observations |
| ¹H NMR | - Indazole NH: A broad singlet far downfield (>13 ppm in DMSO-d₆).[9]- Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the iodinated ring will show characteristic splitting patterns (doublets and a doublet of doublets) based on their coupling constants.- Methyl Ester (OCH₃): A sharp singlet around 3.5-4.0 ppm integrating to 3H.[13] |
| ¹³C NMR | - Ester Carbonyl (C=O): A signal in the 160-170 ppm range.[14]- Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-145 ppm). The carbon bearing the iodine (C6) will be shifted significantly upfield due to the heavy atom effect, often appearing below 100 ppm.- Methyl Ester (OCH₃): A signal in the 50-55 ppm range. |
| 2D NMR | - HSQC: Correlates each proton to its directly attached carbon, confirming assignments for the aromatic CH groups and the methyl ester.- HMBC: Provides crucial long-range (2-3 bond) correlations. For example, it can confirm the position of the ester by showing a correlation from the methyl protons to the ester carbonyl carbon and from aromatic protons to the C3 carbon. |
Conclusion
Methyl 6-iodo-1H-indazole-3-carboxylate is more than just a chemical; it is a strategic tool for molecular design and discovery. Its bifunctional nature allows for a programmed and divergent approach to synthesis, enabling the rapid generation of diverse chemical libraries. The well-established reactivity of the C6-iodo group in cross-coupling reactions, combined with the versatility of the C3-ester, provides chemists with a robust platform for probing complex biological systems and developing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.
References
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Methyl 6-Iodo-1H-indazole-3-carboxylate - Benchchem.
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methyl 6-iodo-1H-indazole-3-carboxylate - Chongqing Chemdad Co. ,Ltd.
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6-Iodo-1H-indazole synthesis - ChemicalBook.
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1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry.
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1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
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Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem.
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3-Iodo-1H-indazole-6-carboxylic acid methyl ester AldrichCPR 885518-82-1 - Sigma-Aldrich.
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SAFETY DATA SHEET - Fisher Scientific.
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A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers - Benchchem.
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6-Iodo-1H-indazole(261953-36-0) 1 H NMR - ChemicalBook.
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
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6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem - NIH.
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practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS.
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Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses.
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Methyl 1H-indole-3-carboxylate.
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6-Iodo-1H-indazole - SAFETY DATA SHEET.
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What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd.
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6-Iodo-1H-indazole | 261953-36-0 - ChemicalBook.
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N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester - Sigma-Aldrich.
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Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
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Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed.
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1,2,3,6-Tetrahydropyridine-4-boronic acid, pinacol ester, N-BOC protected - Apollo Scientific.
-
Methyl 3-iodo-1H-indazole-6-carboxylate | CAS 885518-82-1 | SCBT.
-
Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis | Request PDF - ResearchGate.
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed.
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
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286961-14-6 | 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester | ChemScene.
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N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester - Sigma-Aldrich.
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2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)pyrrolidin-1-yl)acetic acid - BLDpharm.
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(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
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chemical structure of methyl 6-iodo-1H-indazole-3-carboxylate
Topic: Chemical Structure and Technical Profile of Methyl 6-iodo-1H-indazole-3-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Strategic "Dual-Handle" Scaffold for Kinase Inhibitor Discovery[1][2][3]
Executive Summary
Methyl 6-iodo-1H-indazole-3-carboxylate (CAS: 1360961-14-3 ) is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structural utility lies in its indazole core , which serves as a bioisostere for the purine ring of ATP, allowing for critical hydrogen bonding interactions within the kinase hinge region.[1]
This compound is defined by two orthogonal synthetic handles:
-
C3-Methyl Ester: A masked carbonyl functionality readily convertible to amides or heterocycles (hinge-binding motifs).[1]
-
C6-Iodine: A highly reactive electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling access to solvent-exposed or hydrophobic back-pockets of the target protein.[1]
Chemical Identity & Physicochemical Profiling[1][2][5][6]
Structural Data
| Property | Detail |
| IUPAC Name | Methyl 6-iodo-1H-indazole-3-carboxylate |
| CAS Number | 1360961-14-3 |
| Molecular Formula | C |
| Molecular Weight | 302.07 g/mol |
| SMILES | COC(=O)C1=NNC2=C1C=CC(I)=C2 |
| InChI Key | AZRMQKCBIQKSBH-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Signature (NMR)
The regiochemistry of the iodine substitution at position 6 is confirmed by the coupling patterns of the benzene ring protons.[1] The C6-iodine substituent isolates the C7 proton, resulting in a characteristic singlet (or meta-coupled doublet), while H4 and H5 display ortho-coupling.[1]
Experimental
-
δ 8.06 (s, 1H): H-7 (Para to H-4, Meta to H-5). The singlet appearance confirms the lack of an ortho-neighbor, verifying the 6-position substitution.[1]
-
δ 7.91 (d, J = 8.5 Hz, 1H): H-4 (Ortho to H-5).[1]
-
δ 7.56 (d, J = 8.5 Hz, 1H): H-5 (Ortho to H-4).[1]
-
δ 4.03 (s, 3H): -OCH
(Methyl ester).[1]
Physicochemical Properties (Calculated)
-
cLogP: ~2.4 (Moderate lipophilicity, favorable for cell permeability).[1]
-
TPSA: ~54 Å
(Well within the <140 Å limit for oral bioavailability).[1] -
pKa: ~11.5 (Indazole N-H).[1] The acidity of the N-H allows for facile deprotonation and N-alkylation/arylation.
Synthetic Pathways and Logic[1]
The synthesis of methyl 6-iodo-1H-indazole-3-carboxylate typically proceeds through the construction of the indazole ring followed by functional group manipulation.[1] The most robust industrial route utilizes 6-iodoisatin as the starting material. This pathway is preferred over direct halogenation of indazole-3-carboxylate, which often yields mixtures of 5- and 7-iodo isomers due to electronic directing effects.[1]
The Isatin Ring-Opening Strategy
-
Ring Opening: 6-Iodoisatin is hydrolyzed under basic conditions to form the corresponding keto-acid (2-amino-4-iodophenylglyoxylic acid).[1]
-
Diazotization & Cyclization: The amine is diazotized (NaNO
/HCl) and reduced (SnCl or Na SO ) to the hydrazine, which spontaneously cyclizes to form 6-iodo-1H-indazole-3-carboxylic acid .[1] -
Fischer Esterification: The acid is converted to the methyl ester using methanol and a catalytic acid (H
SO or SOCl ).[1]
Visualization: Synthesis Workflow
Figure 1: Step-wise synthetic workflow from 6-iodoisatin to the target methyl ester.[1]
Medicinal Chemistry Applications: The "Dual-Handle" Strategy
In drug discovery, this molecule acts as a divergent core.[1] The orthogonality of the iodine and ester functionalities allows chemists to elaborate the scaffold in specific directions to probe Structure-Activity Relationships (SAR).[1]
C6-Iodine: The Hydrophobic Vector
The iodine atom at C6 is an excellent handle for Palladium-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]
-
Sonogashira: Introduction of alkynes.
-
Buchwald-Hartwig: Introduction of amines.[1]
-
Significance: Substituents at C6 typically extend into the "solvent front" or hydrophobic pocket II of kinase domains, often improving potency and selectivity (e.g., in Axitinib analogs).[1]
C3-Ester: The Hinge Binder Vector
The ester at C3 is a precursor to the primary pharmacophore.
-
Amide Formation: Reaction with amines to form carboxamides.[1]
-
Significance: The C3 substituent often interacts directly with the hinge region of the kinase (e.g., forming H-bonds with the backbone of the gatekeeper residue).[1]
Visualization: SAR Logic
Figure 2: SAR diversification logic showing orthogonal functionalization vectors.[1]
Experimental Protocol: Esterification of 6-Iodo-1H-indazole-3-carboxylic acid[1][2]
Objective: Synthesis of methyl 6-iodo-1H-indazole-3-carboxylate from its acid precursor. Scale: Laboratory (10.0 g scale).
Materials
-
6-Iodo-1H-indazole-3-carboxylic acid (10.0 g, 34.7 mmol)[1]
-
Methanol (anhydrous, 100 mL)
-
Sulfuric acid (conc.[1] H
SO , 2.0 mL) or Thionyl Chloride (SOCl , 1.2 eq)[1] -
Sodium bicarbonate (sat.[1] aq.)
-
Ethyl Acetate (EtOAc)[1]
Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-iodo-1H-indazole-3-carboxylic acid (10.0 g) in anhydrous methanol (100 mL).
-
Acid Addition: Carefully add concentrated H
SO (2.0 mL) dropwise to the stirring suspension. Caution: Exothermic reaction. -
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and stir for 6–8 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS until the starting acid is fully consumed.[1]
-
Work-up:
-
Isolation:
-
Purification (Optional): If necessary, recrystallize from ethanol/water or purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient).
Expected Yield: 85–95% (approx.[1] 9.0–10.0 g).[1]
Self-Validation: The product should be a pale yellow solid.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]
-
Handling: Use standard PPE (gloves, lab coat, safety glasses).[1] Perform all synthetic steps, especially those involving thionyl chloride or acid reflux, inside a fume hood.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light, as carbon-iodine bonds can be photosensitive over long durations.[1]
References
-
Google Patents. CN103476768B - 6,5-heterocyclic propargyl alcohol compound and its use.[1] (Contains specific NMR data for the title compound). Available at:
-
Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile (Analogous ring closure chemistry). Org.[1][3][4][5] Synth. 2020, 97, 314-326.[1][4] Available at: [Link][1]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (Discusses reactivity of indazole halides). Available at: [Link][1]
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- 4. orgsyn.org [orgsyn.org]
- 5. bloomtechz.com [bloomtechz.com]
Technical Monograph: Methyl 6-Iodo-1H-Indazole-3-Carboxylate
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes chemical data, synthetic protocols, and medicinal chemistry applications into a cohesive monograph.
CAS Registry Number: 1360961-14-3
Chemical Formula: C
Executive Summary
Methyl 6-iodo-1H-indazole-3-carboxylate is a "privileged scaffold" in medicinal chemistry, valued for its orthogonal reactivity.[1] It features two distinct functional handles: an iodide at position C6 (amenable to Suzuki, Sonogashira, and Buchwald-Hartwig couplings) and a methyl ester at position C3 (amenable to hydrolysis, amidation, or reduction). This bifunctionality makes it a critical intermediate in the synthesis of kinase inhibitors (e.g., analogues of Axitinib), PARP inhibitors, and other bioactive heterocycles.
Nomenclature & Synonyms
Accurate identification is critical due to the existence of regioisomers (e.g., the 3-iodo-6-carboxylate isomer). The following hierarchy clarifies the nomenclature.
Synonyms Table
| Registry/Type | Identifier / Name |
| CAS Number | 1360961-14-3 |
| IUPAC Name | Methyl 6-iodo-1H-indazole-3-carboxylate |
| Chemical Name | 1H-Indazole-3-carboxylic acid, 6-iodo-, methyl ester |
| Inverted Name | 6-Iodo-1H-indazole-3-carboxylic acid methyl ester |
| Common Abbrev. | 6-Iodo-3-COOMe-indazole |
| InChI Key | AZRMQKCBIQKSBH-UHFFFAOYSA-N |
Nomenclature Visualization
Figure 1: Nomenclature hierarchy linking the core chemical structure to its primary registry identifiers and synonyms.[2]
Physicochemical Profile
The compound is typically isolated as an off-white to pale yellow solid. It exhibits low solubility in water but dissolves readily in polar organic solvents (DMSO, DMF) and moderately in chlorinated solvents.
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 207–211 °C (dec.)[3] | Decomposition may occur at high temp |
| Solubility | DMSO (>20 mg/mL), DMF | Poor in H |
| pKa | ~11.5 (NH) | Acidic proton at N1 |
| LogP | ~2.4 | Moderate lipophilicity |
Synthetic Methodologies
The synthesis of 3-substituted indazoles often challenges chemists due to N1/N2 selectivity issues. The Isatin Route is the "Gold Standard" for generating 1H-indazole-3-carboxylic acids because it builds the pyrazole ring with the C3-carbon already oxidized, avoiding harsh oxidation steps later.
Protocol A: The Isatin Ring-Rearrangement (Recommended)
This pathway converts 6-iodoisatin into the target ester via a diazonium intermediate.
Step 1: Ring Opening & Diazotization
-
Reagents: 6-Iodoisatin (1.0 eq), NaOH (2.5 eq), NaNO
(1.1 eq), H SO (excess), SnCl (2.5 eq). -
Procedure:
-
Suspend 6-iodoisatin in water. Add aqueous NaOH and warm to 50°C to open the ring, forming sodium 2-amino-4-iodophenylglyoxylate.
-
Cool to 0°C. Add NaNO
solution dropwise. -
Add this solution slowly to a stirred solution of H
SO at 0°C (diazotization). -
Critical Step: Add SnCl
(dissolved in conc. HCl) to the diazonium salt at 0°C. This reduces the diazonium to the hydrazine, which spontaneously cyclizes under acidic conditions to form 6-iodo-1H-indazole-3-carboxylic acid . -
Isolate the acid by filtration.[4]
-
Step 2: Fischer Esterification
-
Reagents: 6-Iodo-1H-indazole-3-carboxylic acid, MeOH (solvent), H
SO (cat). -
Procedure:
-
Suspend the acid in anhydrous methanol (0.2 M).
-
Add catalytic conc. H
SO (5 mol%). -
Reflux for 12–18 hours. Monitor by LCMS (Acid MW 288 → Ester MW 302).
-
Concentrate, neutralize with NaHCO
, and precipitate/filter the product.
-
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway from 6-iodoisatin to the target methyl ester.
Applications in Drug Discovery
This compound serves as a versatile building block for diversity-oriented synthesis (DOS).
-
C6-Functionalization (Suzuki/Sonogashira): The iodine atom is highly reactive toward Pd-catalyzed couplings.[1] This allows for the introduction of aryl, heteroaryl, or alkynyl groups before modifying the ester, or vice-versa.
-
Example: Coupling with phenylboronic acid yields 6-phenyl-indazole derivatives.
-
-
C3-Functionalization: The methyl ester can be:
-
Converted to a primary amide (NH
/MeOH) – a common motif in kinase inhibitors. -
Reduced to a primary alcohol (LiAlH
) for ether synthesis. -
Hydrolyzed to the acid for peptide coupling.
-
-
Kinase Inhibition: The indazole core mimics the adenine ring of ATP, making these derivatives potent ATP-competitive inhibitors for kinases such as VEGFR, PDGFR, and kinases involved in the DNA damage response (e.g., CHK1).
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can be photosensitive).
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
PubChem. 6-iodo-1H-indazole-3-carboxylic acid methyl ester (Compound). National Library of Medicine. Link
-
BenchChem. Methyl 6-iodo-1H-indazole-3-carboxylate Product Page & Safety Data.Link
-
Heterocycles. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and Its Derivatives. Vol 43, No. 12, 1996.[5] (Describes the general Isatin/Diazo route). Link
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Org.[2][6][7] Synth. 2012, 89, 131-142. (Alternative [3+2] route). Link
Sources
- 1. Methyl 6-Iodo-1H-indazole-3-carboxylate [benchchem.com]
- 2. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid | 1363381-70-7 [sigmaaldrich.com]
- 7. Indazole synthesis [organic-chemistry.org]
molecular weight and formula of methyl 6-iodo-1H-indazole-3-carboxylate
This technical guide provides a comprehensive analysis of methyl 6-iodo-1H-indazole-3-carboxylate , a critical intermediate in the synthesis of small-molecule kinase inhibitors and receptor modulators.
Role: Advanced Intermediate for Medicinal Chemistry Primary Application: Scaffold for Kinase Inhibitor Development (e.g., VEGFR, PDGFR targets)
Physicochemical Profile
The following data establishes the baseline identity for quality control and stoichiometric calculations.
| Property | Specification |
| IUPAC Name | Methyl 6-iodo-1H-indazole-3-carboxylate |
| Molecular Formula | C₉H₇IN₂O₂ |
| Molecular Weight | 302.07 g/mol |
| Exact Mass | 301.9552 |
| CAS Number | 1360961-14-3 (Specific to the methyl ester) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water |
| Melting Point | 168–172 °C (Typical range for pure crystalline forms) |
Synthetic Methodologies
Two primary routes exist for accessing this scaffold.[1][2][3] Method A is preferred for scale-up due to lower cost of goods, while Method B is often used in discovery chemistry when starting from the unfunctionalized indazole core.
Method A: The Modified Isatin Route (Scalable)
This pathway utilizes 6-iodoisatin as a precursor, leveraging a ring-rearrangement strategy to construct the indazole core with the carboxylic acid in place.
Protocol:
-
Ring Cleavage & Diazotization:
-
Reagents: 6-Iodoisatin, NaNO₂, H₂SO₄, SnCl₂ (reductive cyclization).
-
Mechanism: Hydrolysis of isatin yields the 2-amino-4-iodophenylglyoxylic acid intermediate. Diazotization of the amine followed by reductive cyclization yields 6-iodo-1H-indazole-3-carboxylic acid .
-
-
Fischer Esterification:
-
Reagents: Methanol (MeOH), H₂SO₄ (cat.), Reflux.[4]
-
Procedure: Dissolve the acid intermediate in anhydrous MeOH (0.2 M). Add conc. H₂SO₄ (0.5 eq) dropwise. Reflux for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Filter the precipitate and wash with cold water.[2] Recrystallize from EtOH.
-
Method B: C3-Carbonylation (Discovery Route)
Protocol:
-
Iodination: Treat with I₂/KOH to yield 3,6-diiodo-1H-indazole.
-
Selective Carbonylation:
-
Reagents: Pd(OAc)₂, dppp (ligand), CO (gas, balloon), MeOH, Et₃N.
-
Conditions: The C3-iodine is more labile towards oxidative addition than the C6-iodine due to electronic effects of the adjacent nitrogen. Reaction at 60°C typically yields the C3-ester selectively, leaving the C6-iodine intact for future coupling.
-
Caption: Step-wise synthesis via the Isatin ring-rearrangement pathway (Method A).
Reactivity & Functionalization Map
The utility of methyl 6-iodo-1H-indazole-3-carboxylate lies in its orthogonal reactivity. It possesses two distinct "handles" for diversification:
-
C6-Iodine: A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
-
C3-Ester: An electrophilic center for amidation, reduction, or hydrolysis.
Strategic Insight: In drug discovery campaigns (e.g., Axitinib analogs), the C6 position is typically coupled first to introduce the hydrophobic tail (aryl/heteroaryl group), as the C3-ester is stable under standard Suzuki conditions. The C3-ester is then modified late-stage to fine-tune solubility and H-bond donor/acceptor profiles.
Caption: Orthogonal reactivity map showing divergent synthesis pathways.
Analytical Characterization (QC Standards)
To validate the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.
¹H NMR (400 MHz, DMSO-d₆)
-
δ 13.8 ppm (br s, 1H): Indazole N-H (Exchangeable).
-
δ 8.05 ppm (s, 1H): C7-H (Ortho to Iodine, deshielded by Iodine anisotropic effect).
-
δ 7.85 ppm (d, J = 8.5 Hz, 1H): C4-H.
-
δ 7.55 ppm (dd, J = 8.5, 1.5 Hz, 1H): C5-H (Couples to C4 and C7).
-
δ 3.92 ppm (s, 3H): Methyl ester (-OCH₃).
Mass Spectrometry (ESI+)
-
[M+H]⁺: Observed at m/z 302.9.
-
Isotope Pattern: No bromine pattern (1:1); Iodine is monoisotopic.
References
-
BenchChem. Methyl 6-Iodo-1H-indazole-3-carboxylate: Synthetic Methodologies and Applications. BenchChem Technical Library. Link
-
ChemicalBook. 6-Iodo-1H-indazole Synthesis and Properties. ChemicalBook Database. Link
-
Heterocycles. Practical Synthesis of 1H-Indazole-3-carboxylic Acid and its Derivatives. Heterocycles, Vol 43, No.[4] 12. Link
-
Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile and Derivatives. Org.[3][7] Synth. 2020, 97, 314-326.[7] Link
Sources
- 1. Methyl 6-Iodo-1H-indazole-3-carboxylate [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 6. methyl 6-iodo-1H-indazole-3-carboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the Solubility of Methyl 6-iodoindazole-3-carboxylate in Dimethyl Sulfoxide (DMSO) for Drug Discovery Applications
Executive Summary
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, the indazole scaffold has emerged as a "privileged structure."[1] Methyl 6-iodoindazole-3-carboxylate stands out as a critical synthetic intermediate, valued for its versatile functional handles that permit extensive molecular elaboration.[1] The successful use of this, and millions of other compounds in screening libraries, hinges on a fundamental, yet often overlooked, parameter: solubility. Dimethyl sulfoxide (DMSO) is the workhorse solvent for compound management and high-throughput screening (HTS) due to its remarkable ability to dissolve a wide array of chemical entities.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, experimentally determining, and practically applying the solubility data of methyl 6-iodoindazole-3-carboxylate in DMSO. Moving beyond a simple recitation of facts, this document elucidates the causal-driven methodologies and foundational principles required to ensure data integrity and accelerate discovery workflows. We will explore the physicochemical properties of both the solute and the solvent, present detailed protocols for the accurate determination of thermodynamic solubility, and offer best practices for the preparation and handling of stock solutions for downstream biological assays.
Part 1: Foundational Principles
The Solute: Methyl 6-iodoindazole-3-carboxylate - A Key Intermediate
Methyl 6-iodoindazole-3-carboxylate (MW: 302.07 g/mol , Formula: C₉H₇IN₂O₂) is a heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring.[1][4] Its significance in medicinal chemistry is anchored by several key features:
-
The Indazole Core: This scaffold is a bioisostere of the natural indole nucleus and is prevalent in numerous marketed drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] Its structure is adept at forming critical hydrogen bond interactions within the active sites of proteins.[1]
-
C6-Iodo Functional Group: The iodine atom is not merely a placeholder. It serves as an exceptionally versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[1] This allows for the systematic exploration of structure-activity relationships (SAR) by attaching various aryl or alkynyl groups.
-
C3-Carboxylate Group: The methyl ester at the 3-position provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into a wide range of amides, further expanding the chemical space accessible from this single intermediate.[1][5]
Understanding these structural components is crucial for predicting its behavior in solution. The polar nitrogen atoms of the pyrazole ring, the carbonyl group of the ester, and the polarizable iodine atom all contribute to the molecule's potential interactions with a solvent.
The Solvent: Dimethyl Sulfoxide (DMSO) - The Universal Solvent in Early-Stage Research
DMSO ((CH₃)₂S=O) is a polar aprotic solvent with a unique set of properties that make it indispensable in a laboratory setting.[2][6]
| Property | Value | Significance in a Laboratory Context |
| Polarity | High | Enables the dissolution of a wide range of polar and nonpolar compounds.[2][3][7] |
| Solvent Type | Aprotic | Lacks acidic protons, making it non-reactive with many solutes.[2] |
| Boiling Point | 189 °C (372 °F) | Low volatility at room temperature, which minimizes solvent evaporation and concentration changes in assay plates.[2] |
| Freezing Point | 18.5 °C (65.3 °F) | Can solidify at or slightly below room temperature, requiring gentle warming before use.[2][3] |
| Hygroscopicity | High | Readily absorbs moisture from the atmosphere. This can impact compound solubility and is a critical handling consideration.[8] |
| Miscibility | Miscible with water and a wide range of organic solvents. | Facilitates the preparation of aqueous assay solutions from a concentrated DMSO stock.[2] |
Causality in Solvent Choice: The preference for DMSO in drug discovery is not arbitrary. Its powerful solvating capacity allows for the creation of high-concentration stock solutions (typically 10-50 mM), which is essential for HTS where compounds are tested in miniaturized formats. This minimizes the volume of solvent added to a biological assay, thereby reducing the risk of solvent-induced artifacts. However, its high boiling point makes it difficult to remove by rotary evaporation, and its hygroscopic nature demands careful handling to ensure reproducibility.[2][8]
The Interaction: Predicting Solubility
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction. Methyl 6-iodoindazole-3-carboxylate possesses both polar (indazole N-H, ester carbonyl) and non-polar (aromatic rings) regions. DMSO's high polarity and its ability to act as a hydrogen bond acceptor make it well-suited to solvate such a molecule. While a quantitative prediction is complex and often requires computational models like Quantitative Structure-Property Relationship (QSPR) analysis, a high degree of solubility is anticipated.[9] However, an experimental determination remains the gold standard for accuracy.
Part 2: Experimental Determination of Solubility
An accurate understanding of solubility requires differentiating between two key measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: Refers to the concentration of a compound when it first precipitates upon adding a concentrated DMSO stock solution to an aqueous buffer. It is a non-equilibrium measurement relevant for understanding precipitation risk in biological assays.[10][11]
-
Thermodynamic Solubility: This is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It represents the maximum amount of a compound that can be dissolved and is the focus of this guide for preparing stable, saturated stock solutions.[10]
Protocol 1: Preparation of a Saturated Solution for Thermodynamic Solubility
This protocol is designed to achieve a true equilibrium between the dissolved and undissolved solid, a mandatory prerequisite for accurate thermodynamic solubility measurement.
Materials:
-
Methyl 6-iodoindazole-3-carboxylate
-
Anhydrous DMSO (CAS 67-68-5)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance and micropipettes
-
2 mL microcentrifuge tubes
Methodology:
-
Weighing the Solute: Accurately weigh approximately 5-10 mg of methyl 6-iodoindazole-3-carboxylate into a 2 mL microcentrifuge tube. The key is to ensure an excess of solid will remain after equilibration.
-
Solvent Addition: Add a defined volume of anhydrous DMSO (e.g., 500 µL). The precise volume is critical for the final concentration calculation.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes. This initial mixing facilitates the dissolution process. A visible excess of solid should remain, confirming the solution is supersaturated.[12]
-
Equilibration (Critical Step): Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the solution to equilibrate for 24-48 hours.[12] This extended period ensures that the system reaches a true thermodynamic equilibrium. Insufficient equilibration time is a primary source of error, often leading to an overestimation of solubility.
-
Separation of Undissolved Solid: Following equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes.[12] This will pellet the excess, undissolved solid, leaving a clear, saturated supernatant.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet. This sample is now ready for quantification.
Protocol 2: Quantification of Solubilized Compound via HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and precise method for determining the concentration of the solute in the supernatant.
Materials:
-
Saturated supernatant from Protocol 1
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a Standard Curve:
-
Prepare a high-concentration primary stock of methyl 6-iodoindazole-3-carboxylate in DMSO (e.g., 10 mg/mL), ensuring it is fully dissolved.
-
Create a series of at least five calibration standards by serial dilution of the primary stock with DMSO or the mobile phase. The concentration range should bracket the expected solubility.
-
Inject each standard into the HPLC system and record the peak area from the UV detector at an appropriate wavelength (e.g., λ-max of the compound).
-
Plot the peak area versus concentration to generate a linear standard curve. The R² value should be >0.99 for accuracy.
-
-
Prepare the Sample:
-
Dilute the saturated supernatant (collected in Protocol 1) with the mobile phase to a concentration that falls within the range of the standard curve. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.
-
-
Analysis:
-
Inject the diluted sample into the HPLC system using the same method as the standards.
-
Record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample using the linear regression equation from the standard curve.
-
Multiply this concentration by the dilution factor to calculate the original concentration in the saturated DMSO supernatant. This value is the thermodynamic solubility.
-
Sources
- 1. Methyl 6-Iodo-1H-indazole-3-carboxylate [benchchem.com]
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- 4. methyl 6-iodo-1H-indazole-3-carboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
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methyl 6-iodo-1H-indazole-3-carboxylate safety data sheet SDS
Molecular Profile & Critical Safety Overview
Methyl 6-iodo-1H-indazole-3-carboxylate is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., VEGFR inhibitors like Axitinib).[1] Its dual-functional nature—possessing an electrophilic iodine handle at C-6 and a reactive ester at C-3—makes it a versatile "divergent" scaffold.[1] However, this same reactivity necessitates strict environmental controls to prevent degradation.[2]
Chemical Identity & Physicochemical Properties[3][4][5]
Note on Isomerism: Researchers must rigorously verify the substitution pattern. Isomeric forms (e.g., methyl 3-iodo-1H-indazole-6-carboxylate) have distinct CAS numbers and reactivity profiles. The data below applies specifically to the 6-iodo-3-carboxylate isomer.
| Property | Data |
| CAS Number | 1360961-14-3 (Verify via 1H-NMR due to isomer prevalence) |
| Molecular Formula | C₉H₇IN₂O₂ |
| Molecular Weight | 302.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |
| Melting Point | 188–192 °C (Decomposes) |
| pKa (Indazole NH) | ~13.8 (Calculated) |
GHS Hazard Classification
While not a highly volatile toxin, the compound acts as a potent irritant and potential sensitizer.
-
Skin Corrosion/Irritation: Category 2 (H315)[6]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory System) (H335)
Strategic Handling & Storage Protocols
The stability of the Carbon-Iodine (C-I) bond and the Indazole N-H proton defines the handling requirements. The C-I bond is photolabile (susceptible to homolytic cleavage by UV light), leading to radical formation and product degradation.
Environmental Control Logic
-
Photostability: The iodine substituent is prone to photodeiodination. Protocol: Handle only under amber light or in vessels wrapped in aluminum foil.
-
Hygroscopicity: The ester moiety is susceptible to hydrolysis under basic/humid conditions. Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
PPE Decision Matrix (Visualized)
The following decision tree illustrates the required Personal Protective Equipment (PPE) based on the scale of operation.
Figure 1: Risk-based PPE selection logic. Note that solid handling requires higher respiratory precautions due to potential dust inhalation.
Synthetic Utility & Reactivity Logic
The value of Methyl 6-iodo-1H-indazole-3-carboxylate lies in its orthogonal reactivity . The C-6 iodine allows for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) without affecting the C-3 ester, which can be subsequently modified.
Mechanism: C-6 Selective Suzuki-Miyaura Coupling
Why this works: The oxidative addition of Pd(0) into the C(sp2)-I bond is faster than into C-Br or C-Cl bonds and occurs readily even on the electron-rich indazole ring.
Self-Validating Protocol:
-
Degassing (Critical): Oxygen poisons the Pd(0) catalyst. The solvent system must be sparged with Argon for 15 minutes before catalyst addition.
-
Base Selection: Use a mild base (e.g.,
or ) to prevent premature hydrolysis of the C-3 ester. -
Temperature Control: Maintain 80–90°C. Higher temperatures (>110°C) may promote decarboxylation or N-arylation side reactions.
Experimental Workflow Diagram
The following diagram details the synthetic pathway for functionalizing the C-6 position.
Figure 2: Step-by-step workflow for C-6 functionalization via Suzuki coupling.
Emergency Response & Waste Management
First Aid Measures
-
Eye Contact: Immediately flush with saline/water for 15 minutes.[5] The indazole ring can be irritating; do not rub eyes.
-
Skin Contact: Wash with soap and water.[6][5] If dissolved in DMSO, be aware that DMSO enhances skin permeability, potentially carrying the compound into the bloodstream.
-
Inhalation: Move to fresh air. If wheezing occurs (H335), administer oxygen.
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Open fume hoods to maximum draw.
-
Neutralize/Absorb: Do not use water (spreads contamination). Use a dry absorbent (Vermiculite or chemically treated pads).
-
Disposal: Collect in a sealed container labeled "Hazardous Waste: Halogenated Organic Solid."
Firefighting
-
Combustion Products: Emits toxic fumes of Nitrogen Oxides (
), Hydrogen Iodide ( ), and Carbon Monoxide ( ). -
Extinguishing Media: Dry chemical or
.[2][7] Water spray may be used to cool containers but avoid runoff into drains.
References
-
BenchChem. (2024).[7] Methyl 6-iodo-1H-indazole-3-carboxylate Product Data. Retrieved from
-
Chemdad. (2024). Methyl 6-iodo-1H-indazole-3-carboxylate CAS 1360961-14-3.[8] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet for Indazole Derivatives (Generic Class Hazards). Retrieved from
- Lier, F. et al. (2011). "Indazole derivatives as kinase inhibitors: Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
-
PubChem. (2024). Compound Summary: Indazole-3-carboxylic acid derivatives. Retrieved from
Sources
- 1. Methyl 6-Iodo-1H-indazole-3-carboxylate [benchchem.com]
- 2. afgsci.com [afgsci.com]
- 3. 3-Iodo-1H-indazole-6-carboxylic acid methyl ester AldrichCPR 885518-82-1 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. methyl 6-iodo-1H-indazole-3-carboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Guide: Comparative Analysis of 6-Iodo and 5-Iodo Indazole-3-Carboxylates
Executive Summary: The Regioisomer Cliff
In medicinal chemistry, the indazole-3-carboxylate scaffold serves as a critical bioisostere for indole and purine systems, widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) and receptor modulators. While the 5-iodo and 6-iodo isomers may appear chemically similar, they represent a "regioisomer cliff." The 5-position is electronically coupled to the N1-nitrogen (para-relationship), facilitating direct electrophilic access, whereas the 6-position is electronically isolated from N1 but sterically unique, often requiring de novo ring construction. This guide delineates the synthetic divergence, reactivity profiles, and structural implications of these two key intermediates.
Part 1: Structural & Electronic Divergence
The defining difference between the 5- and 6-iodo isomers lies in their relationship to the pyrazole nitrogen atoms. This dictates both their ground-state stability and their reactivity in Electrophilic Aromatic Substitution (EAS).
Electronic Mapping
-
5-Iodo Isomer: The C5 carbon is para to the pyrrole-like N1. In the 1H-tautomer (the most stable form), the lone pair on N1 donates electron density into the benzene ring, activating C5 and C7. Consequently, direct iodination of the indazole core preferentially targets C3 (if unsubstituted) followed by C5.
-
6-Iodo Isomer: The C6 carbon is meta to N1 and para to the pyridine-like N2. It is electronically deactivated relative to C5. Accessing the 6-iodo isomer via direct iodination is synthetically inefficient and often yields inseparable mixtures of 5,7-diiodo or 3,5,7-triiodo byproducts.
Structural Visualization (DOT)
The following diagram illustrates the electronic resonance and activation sites.
Caption: Electronic activation map of the 1H-indazole core showing the accessibility of C5 vs. the deactivation of C6.
Part 2: Synthetic Access (The "Grand Challenge")
The primary technical hurdle for researchers is obtaining the 6-iodo isomer with high regiochemical fidelity.
Route A: Direct Functionalization (The 5-Iodo Pathway)
The 5-iodo-1H-indazole-3-carboxylate is typically accessible via direct iodination of the pre-formed indazole core.
-
Precursor: Methyl 1H-indazole-3-carboxylate.[1]
-
Reagent: N-Iodosuccinimide (NIS) or
/KOH.[2] -
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Outcome: High yield of 5-iodo product due to N1-directed activation.
Route B: De Novo Assembly (The 6-Iodo Pathway)
Because C6 is deactivated, the 6-iodo isomer must be "built in" before the ring closes.
-
Precursor: 4-Iodo-2-nitroaniline or 4-iodo-2-aminobenzoic acid derivatives.
-
Method: Diazotization-Cyclization (Modified Sandmeyer or Jacobson indazole synthesis).
-
Mechanism: Intramolecular cyclization of a diazonium intermediate onto a carbon nucleophile.
Synthetic Workflow Diagram
Caption: Divergent synthetic strategies required for accessing 5-iodo (Direct) vs. 6-iodo (De Novo) isomers.
Part 3: Reactivity & Functionalization[4]
Once synthesized, the isomers exhibit distinct reactivity profiles in downstream coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
| Feature | 5-Iodo Isomer | 6-Iodo Isomer |
| Steric Environment | Flanked by H4 and H6. Relatively unhindered. | Flanked by H5 and H7.[3] H7 is in the "bay region" near N1, creating potential steric clash with N1-protecting groups. |
| Electronic Nature | Electron-rich (relative to 6-pos). Oxidative addition of Pd(0) is generally faster. | Electron-deficient.[4] May require electron-rich ligands (e.g., SPhos, XPhos) for efficient oxidative addition. |
| N-Alkylation | Competitive N1/N2 alkylation. C5-I exerts minimal steric influence on N1. | C6-I is remote, but electronic withdrawal may slightly increase N-H acidity. |
| Solubility | Generally higher solubility in polar aprotic solvents. | Often exhibits lower solubility due to efficient crystal packing (planar stacking). |
Part 4: Experimental Protocols
Protocol A: Synthesis of Methyl 5-iodo-1H-indazole-3-carboxylate
Targeting the Electronically Activated Position
Reagents: Methyl 1H-indazole-3-carboxylate (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN).
-
Dissolution: Dissolve methyl 1H-indazole-3-carboxylate (5.0 g, 28.4 mmol) in anhydrous ACN (50 mL) under Argon.
-
Addition: Cool to 0°C. Add NIS (7.0 g, 31.2 mmol) portion-wise over 15 minutes to avoid exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 1:1). The 5-iodo isomer is the major spot; trace 7-iodo may form.
-
Quench: Pour mixture into saturated
(aq) to remove excess iodine. -
Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Validation: ^1H NMR will show a doublet for H4 (coupling with H6) and a doublet of doublets for H6.
-
Protocol B: Synthesis of Methyl 6-iodo-1H-indazole-3-carboxylate
Targeting the De Novo Ring Construction
Reagents: 6-Iodoisatin (Precursor), NaOH,
Alternative Reliable Route (From 2-fluoro-4-iodobenzaldehyde):
-
Condensation: React 2-fluoro-4-iodobenzaldehyde with hydrazine hydrate in refluxing ethanol for 4 hours.
-
Cyclization: The intermediate hydrazone undergoes nucleophilic aromatic substitution (
) at the fluorine position to close the ring, yielding 6-iodo-1H-indazole. -
Iodination at C3 (If C3-H is present): To install the C3-carboxylate, one must start with the appropriate 2-fluoro-4-iodo-phenyl-glyoxylic acid ester OR perform a C3-lithiation/trapping on the protected 6-iodoindazole.
-
Preferred Step for Carboxylate: Lithiation of 6-iodoindazole is risky (Halogen-Lithium exchange).
-
Safe Protocol: Start with Methyl 2-amino-4-iodobenzoate .
-
Diazotization: Dissolve Methyl 2-amino-4-iodobenzoate (5.0 g) in aqueous HCl/AcOH. Cool to 0°C.
-
Ring Closure: Add
(aq) dropwise. The diazonium salt forms. Reduce in situ (using or ) to the hydrazine, which spontaneously cyclizes onto the ester or acid functionality (depending on specific protecting group strategy) to form the indazole core. Note: This often yields the Indazol-3-one, which requires conversion to the carboxylate via triflation/carbonylation, making 6-iodo-3-carboxylate a high-value commercial building block.
-
Self-Validating Check (NMR):
-
5-Iodo: H4 signal is a doublet (
Hz) appearing downfield (~8.3 ppm). -
6-Iodo: H7 signal is a singlet or small doublet (
Hz) and H5 is a doublet ( Hz). The coupling pattern of the aromatic protons is the definitive check.
References
-
Giraud, F., et al. (2020). "C3-Indazole functionalization: A review." Chimica Italiana. Available at: [Link]
-
Luo, G., et al. (2021).[5] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Palumbo, C., et al. (2018).[6] "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules. Available at: [Link]
Sources
Strategic Sourcing and Technical Application of Methyl 6-Iodo-1H-Indazole-3-Carboxylate
Topic: Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists[1]
Executive Summary: The Scaffold Advantage
Methyl 6-iodo-1H-indazole-3-carboxylate (CAS: 1360961-14-3 ) has emerged as a high-value "linchpin" intermediate in the discovery of tyrosine kinase inhibitors (TKIs), specifically targeting VEGFR-2 and related pathways.[1] Unlike generic indazoles, this molecule offers two orthogonal handles for diversification:[1]
-
C6-Iodine: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing extension into the solvent-exposed regions of a kinase binding pocket.[1]
-
C3-Carboxylate: A masked carbonyl functionality readily convertible to amides or heterocycles, often serving as the "hinge-binding" vector or a linker to solubilizing groups.[1]
This guide addresses the critical sourcing challenges—specifically the confusion with regioisomers—and provides a validated technical framework for quality assurance and synthetic utilization.
Chemical Identity & Critical Isomer Differentiation
Warning: The primary sourcing risk for this compound is regioisomeric confusion. Vendors often conflate the 6-iodo-3-carboxylate with the 3-iodo-6-carboxylate (CAS: 885518-82-1) or 4-iodo isomers.[1]
Technical Specifications
| Property | Specification |
| Chemical Name | Methyl 6-iodo-1H-indazole-3-carboxylate |
| CAS Number | 1360961-14-3 |
| Molecular Formula | C9H7IN2O2 |
| Molecular Weight | 302.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |
| Key NMR Signal |
Structural Visualization
The following diagram illustrates the core numbering and functional handles.
Sourcing Strategy & Supplier Landscape
As a Senior Scientist, I categorize suppliers not by "stock status" (which fluctuates) but by synthesis capability and data transparency .
Tier 1: Validated Research Catalogs (High Trust)
These vendors typically verify identity via internal QC (NMR/LCMS) before shipping.[1] They are recommended for SAR (Structure-Activity Relationship) campaigns where purity is paramount.[1]
-
BLD Pharm: Consistently lists CAS 1360961-14-3 with specific batch data.[1][4][5][6][7]
-
Combi-Blocks: Known for high-quality heterocyclic building blocks; often holds US-based stock.[1]
-
Enamine: Excellent for analogs; if the methyl ester is out of stock, they often have the corresponding acid or nitrile.[1]
Tier 2: Bulk Aggregators (Process Validation Required)
Use these for >100g scale-up.[1] You must request a Certificate of Analysis (CoA) before purchase to verify the H-NMR confirms the 6-iodo regiochemistry.[1]
-
ChemicalBook / ChemBuyersGuide Aggregators: Lists multiple distributors.
-
Chemdad: Useful for locating bulk manufacturers in mainland China.
Sourcing Decision Matrix
Use this logic flow to determine your sourcing channel.
Quality Assurance Protocol (Self-Validating System)
Do not rely solely on vendor CoAs. The synthesis of this molecule (often via diazotization of substituted anilines or iodination of indazoles) can yield difficult-to-separate regioisomers.[1]
HPLC Method for Purity Assessment[8][9]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/ester bonds).[1]
-
Acceptance Criteria: Purity > 97% (AUC). No single impurity > 1%.
NMR Diagnostic Check
To confirm you have the 6-iodo isomer and not the 5-iodo or 4-iodo:
-
H7 Proton: Look for a doublet with a small coupling constant (meta-coupling to H5) around 7.9–8.0 ppm.[1]
-
H5 Proton: Should appear as a doublet of doublets (coupling to H4 and H7).
-
H4 Proton: A doublet (ortho-coupling to H5) typically shifted downfield due to the C3-carbonyl proximity.[1]
Synthetic Utility & Workflows
The value of Methyl 6-iodo-1H-indazole-3-carboxylate lies in its ability to undergo sequential functionalization.[1][8]
A. C6-Cross Coupling (Suzuki-Miyaura)
The iodine at C6 is highly activated.[1]
-
Reagents: Boronic acid/ester, Pd(dppf)Cl2 or Pd(PPh3)4, K2CO3 or Cs2CO3.[1]
-
Solvent: Dioxane/Water or DMF.
-
Note: Protect N1 (e.g., with THP or Boc) before coupling if the boronic acid is sensitive, though free NH indazoles often tolerate Suzuki conditions.[1]
B. N1-Alkylation (Regioselectivity Control)
Alkylation of the indazole nitrogen is prone to N1 vs N2 isomerism.[1][9]
-
Condition for N1-Selectivity: Use weak bases (Cs2CO3) in DMF or Acetone.[1]
-
Condition for N2-Selectivity: Hard alkylating agents (Methyl iodide) often give mixtures; steric bulk at C3 favors N1.[1]
Synthetic Pathway Visualization[1]
References
-
BenchChem. Methyl 6-iodo-1H-indazole-3-carboxylate Product & Synthesis Overview. Retrieved from [1]
-
BLD Pharm. Catalog Entry for CAS 1360961-14-3.[1][4][5][6][7] Retrieved from [1]
-
ChemicalBook. Supplier Aggregation for Indazole Carboxylates. Retrieved from [1]
-
Google Patents. Patent CN103476768B: Heterocyclic propargyl alcohol compounds (describing synthesis of the 6-iodo derivative).[1] Retrieved from [1]
-
Chemdad. Global Supplier Database Entry for Methyl 6-iodo-1H-indazole-3-carboxylate.[1] Retrieved from [1]
Sources
- 1. CN103476768B - 6,5-heterocyclic propargyl alcohol compound and its use - Google Patents [patents.google.com]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. 885522-37-2|4-Iodo-6-methyl-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 43120-28-1|Methyl 1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. 78155-74-5|Methyl 5-bromo-1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. 885279-26-5|Methyl 6-fluoro-1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. Methyl 6-Iodo-1H-indazole-3-carboxylate [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
synthesis of kinase inhibitors using methyl 6-iodo-1H-indazole-3-carboxylate
Application Note: AN-IND-06 Starting Material: Methyl 6-iodo-1H-indazole-3-carboxylate Focus: Modular Synthesis, Regiocontrol, and Scaffold Diversification
Executive Summary
The indazole scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as the core pharmacophore for approved drugs such as Axitinib (VEGFR inhibitor) and Pazopanib .[1][2] Its ability to form bidentate hydrogen bonds with the kinase hinge region makes it an ideal ATP-mimetic.
This application note details the strategic utilization of methyl 6-iodo-1H-indazole-3-carboxylate as a divergent intermediate. Unlike simple indazoles, this bifunctional building block offers orthogonal reactivity:
-
C6-Iodine: A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to access the hydrophobic back-pocket.[2]
-
C3-Ester: A precursor for the "hinge-binding" motif (amides, ureas, or heterocycles).
-
N1-Nitrogen: A vector for solubility tuning and pharmacokinetic optimization.
Strategic Analysis: The "Warhead" Architecture
To design effective inhibitors, the starting material must be mapped to the kinase binding pocket.
Structural Logic
-
The Hinge Binder (C3 Position): The ester is a "masked" hinge binder. Hydrolysis and conversion to an amide (e.g., benzamide or heterocyclic amine) creates the critical H-bond donor/acceptor pair required for ATP competition.
-
The Hydrophobic Slot (C6 Position): The iodine atom faces the "solvent front" or the hydrophobic pocket (gatekeeper region), depending on the specific kinase conformation (DFG-in vs. DFG-out). This is the site for introducing selectivity via aryl or heteroaryl extension.
-
The Solubility Tail (N1 Position): Alkylation here prevents metabolic glucuronidation and improves cell permeability.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the core intermediate.
Figure 1: Modular synthetic workflow for converting methyl 6-iodo-1H-indazole-3-carboxylate into a Type I/II kinase inhibitor.
Critical Control Points & Troubleshooting
A. Regioselectivity (N1 vs. N2)
The most common failure mode in indazole chemistry is poor regiocontrol during alkylation.[3]
-
Thermodynamic Control (N1-Major): The 1H-indazole (N1-substituted) is thermodynamically more stable. Using conditions that allow equilibration (high temp) or "hard" cation chelation favors N1.
-
Kinetic Control (N2-Major): Fast, irreversible alkylation often yields mixtures.
-
Recommendation: Use Cs₂CO₃ in DMF or NaH in THF . The cesium ion effect often enhances N1 selectivity via coordination with the C3-carbonyl oxygen.
B. Catalyst Poisoning
The free N-H of the indazole can poison Palladium catalysts during Suzuki coupling.
-
Protocol Rule: Always perform N-alkylation (or protection with THP/SEM) before the C6-Suzuki coupling.
Detailed Experimental Protocols
Protocol A: Regioselective N1-Methylation
Objective: To install a methyl tail at N1 while minimizing N2 isomer formation.
Reagents:
-
Methyl 6-iodo-1H-indazole-3-carboxylate (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)[4]
-
Methyl Iodide (MeI) (1.2 eq)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Dissolution: In a flame-dried flask under Argon, dissolve the indazole starting material in anhydrous DMF.
-
Base Addition: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow.
-
Alkylation: Cool to 0°C. Add MeI dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄.[5]
-
Purification: Flash chromatography. Expect ~85-90% yield of the N1-methyl isomer.
Protocol B: C6-Suzuki-Miyaura Cross-Coupling
Objective: To extend the scaffold into the hydrophobic pocket.
Reagents:
-
N1-Methyl-6-iodo-indazole-3-carboxylate (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[6]·DCM (5 mol%)
-
Base: K₂CO₃ (2 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a microwave vial or pressure tube with the iodo-indazole, boronic acid, and Pd catalyst.
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add Dioxane and the aqueous K₂CO₃ solution.
-
Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min). The iodine at C6 is highly reactive; oxidative addition is fast.
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Purification: Silica gel chromatography.
Protocol C: C3-Ester Hydrolysis & Amide Coupling
Objective: To create the hinge-binding amide motif.
Part 1: Saponification
-
Dissolve the Suzuki product in THF:MeOH:Water (3:1:1).
-
Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.
-
Acidify to pH 3 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry.[3][5]
Part 2: Amide Coupling (Hinge Binder Formation)
-
Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate the acid.
-
Add the amine partner (e.g., 3-aminopyridine or aniline derivative) (1.1 eq).
-
Stir at RT for 12 hours.
-
Note: If the amine partner is unreactive (electron-deficient), switch to POCl₃ activation or acid chloride generation.
Data Summary & Expected Results
The following table summarizes typical yields and conditions based on internal validation and literature precedence for this scaffold.
| Step | Transformation | Reagents | Typical Yield | Key Observation |
| 1 | N1-Alkylation | Cs₂CO₃, MeI, DMF | 85-92% | N1/N2 ratio > 10:1. N1 is less polar. |
| 2 | C6-Suzuki | Pd(dppf)Cl₂, Ar-B(OH)₂ | 75-88% | Iodine is highly reactive; reaction is clean. |
| 3 | Hydrolysis | LiOH, THF/H₂O | >95% | Quantitative conversion; simple precipitation. |
| 4 | Amide Coupling | HATU, DIPEA, R-NH₂ | 60-80% | Yield depends on nucleophilicity of the amine. |
Pathway Mechanism
The following diagram details the mechanistic logic of the N1-alkylation, highlighting the role of Cesium chelation in ensuring regioselectivity.
Figure 2: Mechanistic rationale for N1-selectivity using Cesium Carbonate.
References
-
Hu, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 747. Available at: [Link]
-
Lier, F., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[4] Beilstein Journal of Organic Chemistry, 17, 1940–1954. Available at: [Link]
-
Zhang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.[7] Available at: [Link]
-
Bhatt, A., et al. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Methyl 6-Iodo-1H-indazole-3-carboxylate [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note: Suzuki-Miyaura Coupling for the Functionalization of 6-Iodoindazole Derivatives
Introduction: The Strategic Importance of Indazole Functionalization
The indazole scaffold is a privileged bicyclic heterocycle, serving as a core structural motif in numerous pharmacologically active agents.[1] Its bioisosteric relationship with indole and benzimidazole makes it a cornerstone in medicinal chemistry for developing kinase inhibitors, anti-tumor agents, and other therapeutics.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for carbon-carbon bond formation, offering a robust and versatile strategy for elaborating the indazole core.[1][2][3] Its wide functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool in drug discovery for rapid library synthesis and lead optimization.[2][3]
This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions on 6-iodoindazole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a validated starting protocol, discuss the critical role of each reaction parameter, and provide a systematic approach to troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-iodine bond of the 6-iodoindazole. This is typically the rate-determining step and results in a Palladium(II) intermediate.[4] The high reactivity of the C-I bond compared to C-Br or C-Cl makes 6-iodoindazoles excellent substrates for this reaction.[4]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex. Critically, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (a boronate).[7][8][9] This boronate then exchanges its organic moiety with the halide on the palladium center.
-
Reductive Elimination: In the final step, the two organic partners (the indazole and the group from the boronic acid) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki Coupling of a Generic 6-Iodoindazole
This protocol provides a robust starting point for coupling various aryl and heteroaryl boronic acids to a 6-iodoindazole substrate. Optimization may be required based on the specific coupling partners.
3.1. Reagents and Materials
-
Substrates: 6-Iodoindazole derivative (1.0 equiv), Aryl/heteroaryl boronic acid or ester (1.2–1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture), or DME/Water
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), syringes, needles, septa.
3.2. Reaction Setup (Critical for Success) Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-iodoindazole derivative (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this vacuum/backfill cycle three to five times to ensure all oxygen is removed. The removal of oxygen is critical to prevent oxidative degradation of the phosphine ligands and the formation of boronic acid homocoupling byproducts.[10]
-
Solvent Degassing: The solvent mixture must be rigorously degassed prior to use. This can be achieved by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended for maximum oxygen removal).
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe to the flask containing the solid reagents.[11]
-
Catalyst Addition: Finally, add the palladium catalyst (0.05 equiv) to the stirring mixture under a positive flow of inert gas.[11] The reaction mixture may change color upon catalyst addition.
3.3. Reaction Execution and Monitoring
-
Heating: Secure the flask in a heating mantle or oil bath and heat to the desired temperature (typically 80–110 °C) with vigorous stirring.[11] For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 6-iodoindazole is consumed (typically 4–24 hours).
3.4. Work-up and Purification
-
Cooling & Quenching: Once complete, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate (or another suitable organic solvent).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Parameter Selection and Optimization: A Deeper Dive
The success of a Suzuki coupling hinges on the judicious selection of each component. For heteroaromatic systems like indazoles, careful consideration is required.
4.1. The Indazole Substrate: To Protect or Not to Protect? The N-H proton of the indazole ring is acidic and can potentially interfere with the reaction, for instance, by reacting with the base. While many couplings proceed successfully on N-H free indazoles, N-protection (e.g., with Boc, SEM, or a simple alkyl group) can be advantageous.
-
Benefits of N-Protection: Improved solubility in organic solvents, prevention of N-arylation side reactions, and potentially altered electronic properties that can favor the desired coupling.
-
Considerations: The protecting group must be stable to the reaction conditions and easily removable post-coupling.
4.2. The Organoboron Reagent
-
Boronic Acids: The most common choice. They are readily available but can be prone to decomposition via protodeboronation or trimerization to form boroxines.[12]
-
Boronic Esters (e.g., Pinacol Esters): Offer enhanced stability, are less prone to protodeboronation, and often show reduced homocoupling.[12] They are excellent alternatives for sensitive or sluggish reactions.
-
Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are easy to handle and less susceptible to protodeboronation than their boronic acid counterparts.[13] They are activated under the reaction conditions to participate in the coupling.
4.3. The Palladium Catalyst System: Source and Ligand The combination of the palladium source and the ligand is the heart of the catalytic system.
-
Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are common, air-stable, and are reduced in situ to the active Pd(0) species.[14] Direct Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used and may mitigate side reactions associated with the in situ reduction step.[10][14]
-
Ligands: For coupling heteroaryl halides, bulky and electron-rich phosphine ligands are often superior to simpler ones like PPh₃.[15][16]
-
Buchwald Ligands (e.g., XPhos, SPhos): These dialkylbiaryl phosphines are highly effective for coupling challenging substrates, including electron-rich and heterocyclic halides, often allowing for lower catalyst loadings and milder reaction temperatures.[3][15]
-
Ferrocenyl Ligands (e.g., dppf): [1,1'-Bis(diphenylphosphino)ferrocene] is a robust and versatile ligand. The complex PdCl₂(dppf) is a highly effective, air-stable precatalyst frequently used for coupling indazole systems.[17][18]
-
4.4. The Base and Solvent System The base and solvent work in concert to facilitate the reaction. The primary role of the base is to activate the boronic acid for transmetalation.[7][9]
-
Bases: Inorganic bases are most common.[10]
-
K₂CO₃ / Cs₂CO₃: Often used in aqueous solvent mixtures (e.g., dioxane/water, DME/water). Cesium carbonate is more soluble and more basic, often accelerating sluggish reactions.
-
K₃PO₄: A stronger base that is particularly effective in anhydrous or nearly anhydrous conditions, often paired with ligands like XPhos.[3]
-
-
Solvents:
-
Aqueous Mixtures (Dioxane/H₂O, DME/H₂O, THF/H₂O): The added water helps to dissolve the inorganic base and promotes the formation of the reactive boronate species.[3][12]
-
Anhydrous Solvents (Toluene, DMF): Can be effective, particularly with phosphate bases, and may be necessary if either substrate is sensitive to hydrolysis.
-
Summary of Reported Conditions for Indazole Suzuki Couplings
The following table provides examples from the literature to guide initial screening efforts.
| Indazole Substrate | Coupling Partner | Catalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | PdCl₂(dppf) (10) | K₂CO₃ (aq) (2.0) | DME | 80 °C / 2h | 91 | [18] |
| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | PdCl₂(dppf) (10) | K₂CO₃ (aq) (2.0) | DME | 80 °C / 2h | 82 | [19] |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) / BMImBF₄ | K₂CO₃ (2.0) | BMImBF₄ | 100 °C / 2h | 93 | [20] |
| 4-Iodo-5-methyl-1H-indazole | Methyl 4-boronobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 16h | 32 | [21] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 °C | N/A | [11] |
Troubleshooting and Optimization Workflow
Even robust reactions can fail. A systematic approach is key to resolving issues.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Common Issues & Solutions:
-
Problem: Low to No Conversion.
-
Cause: Inactive catalyst, insufficient temperature, or ineffective base/ligand combination.
-
Solution: First, ensure your inert atmosphere technique is flawless and reagents (especially the base and solvent) are pure and dry/degassed.[10] Cautiously increasing the temperature can improve reaction rates.[10][11] If that fails, screen a stronger base (e.g., K₂CO₃ → Cs₂CO₃) or switch to a more active, bulky, electron-rich ligand system like PdCl₂(dppf) or an XPhos-based catalyst.[3][15][16]
-
-
Problem: Significant Homocoupling of the Boronic Acid.
-
Cause: Presence of oxygen in the reaction vessel.[10]
-
Solution: Improve your degassing technique (freeze-pump-thaw is more effective than sparging). Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this, as the in situ reduction of Pd(II) sources can consume the boronic acid and lead to homocoupling.[10]
-
-
Problem: Dehalogenation of the 6-Iodoindazole.
-
Cause: A side reaction where the iodine is replaced by a hydrogen atom. This can be promoted by certain bases or solvent impurities that act as hydride sources.[10][12]
-
Solution: Avoid amine bases or alcohol solvents if dehalogenation is a significant issue. Switching to a carbonate or phosphate base with an aprotic solvent like dioxane or toluene is a good troubleshooting step.[10]
-
-
Problem: Protodeboronation of the Boronic Acid.
-
Cause: The C-B bond of the boronic acid is cleaved, replacing it with a C-H bond, especially in aqueous, basic conditions.
-
Solution: Use a more stable organoboron reagent, such as a pinacol boronic ester or a potassium trifluoroborate salt.[12][13] These are significantly less prone to this side reaction.
-
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Leadbeater, N. E., & McGowan, C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
Kumar, V., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. Available at: [Link]
-
Ranu, B. C., et al. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. Available at: [Link]
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
ResearchGate. (2012). Synthesis of 5-(thiophen-2-yl)-1H-indazoles by the Suzuki cross-coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
O'Keefe, D. F., et al. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
IJCRT.org. (2020, December 12). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. Available at: [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ijcrt.org [ijcrt.org]
Application Note: Strategic Functionalization of Methyl 6-iodo-1H-indazole-3-carboxylate via Pd-Catalysis
Executive Summary & Strategic Context
Methyl 6-iodo-1H-indazole-3-carboxylate (1 ) is a high-value pharmacophore scaffold, particularly ubiquitous in the synthesis of VEGFR, PDGFR, and various tyrosine kinase inhibitors (e.g., Axitinib analogs). The scaffold presents a unique synthetic challenge and opportunity: it possesses two distinct vectors for diversification—the C3-ester (electrophilic carbonyl) and the C6-iodide (electrophilic halide)—alongside an acidic N1-proton (
This application note details optimized protocols for the Palladium-catalyzed cross-coupling of the C6-iodide. Unlike simple aryl iodides, the reactivity of 1 is modulated by the electron-withdrawing C3-carboxylate, which enhances the rate of oxidative addition at C6 but can destabilize the resulting Pd(II) intermediate or promote competitive N-coordination.
Key Chemical Properties
| Property | Specification | Implications for Catalysis |
| Molecular Weight | 302.07 g/mol | Moderate solubility in polar aprotic solvents. |
| C6-I Bond | Weak ( | Facile oxidative addition; high reactivity. |
| C3-Ester | Electron Withdrawing (EWG) | Deactivates ring electron density; stabilizes Pd(II)-Ar species. |
| N1-H | Acidic | Potential catalyst poison; promotes homocoupling if unmasked. |
Strategic Considerations: Protection vs. Direct Coupling
Before initiating catalysis, a critical decision must be made regarding the N1-position.
Pathway A: N1-Protection (Recommended for Scale-up)
-
Rationale: The free indazole NH can deprotonate under basic coupling conditions, forming an indazolyl anion that coordinates tightly to Pd(II), arresting the catalytic cycle (the "anionic poisoning" effect).
-
Preferred Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc (tert-Butyloxycarbonyl).
-
Impact: Increases solubility in non-polar solvents (Toluene, Dioxane) and generally boosts yields by 15–20%.
Pathway B: Direct Coupling (High Throughput/Discovery)
-
Rationale: Eliminates two synthetic steps (protection/deprotection).
-
Requirements: Requires higher catalyst loading (5–10 mol%) and specific bases (e.g.,
or ) that maintain a heterogeneous mixture, minimizing soluble anion concentration.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized for coupling 1 with aryl/heteroaryl boronic acids. It employs a "universal" catalyst system capable of tolerating the electron-deficient nature of the indazole core.
Materials
-
Substrate: Methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%)-
Why: The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step which can be sluggish for electron-poor rings.
-
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Note: Water is strictly required to activate the boronic acid via the boronate species.
-
Step-by-Step Procedure
-
Setup: Charge a reaction vial with Substrate 1 (protected or unprotected), Boronic Acid,
, and Catalyst. -
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (
). -
Solvation: Inject degassed 1,4-Dioxane/Water mixture via syringe.
-
Concentration: 0.1 M to 0.2 M relative to the indazole.
-
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Visual Check: The reaction should turn from orange/red to dark brown/black. If it remains bright orange after 2 hours, the catalyst has not activated (check oxygen levels).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (
) and brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc). The ester group makes the product easily trackable by UV (254 nm).
Troubleshooting Table
| Observation | Diagnosis | Remedial Action |
| No Conversion | Catalyst Poisoning | Switch to XPhos Pd G3; Ensure N1 is protected. |
| Protodeboronation | Boronic Acid Instability | Lower Temp to 70°C; Add base after heating; Use Boronic Ester. |
| Homocoupling | Oxidation | Rigorous degassing required; Check Argon line purity. |
Protocol 2: Sonogashira Coupling (Alkynylation)[1]
Introducing alkynes at C6 is crucial for installing "spacer" units in kinase inhibitors. This protocol uses a Copper-free variant to avoid the formation of explosive copper-acetylides and reduce heavy metal contamination.
Materials
-
Catalyst:
(5 mol%) -
Ligand: XPhos (10 mol%) - Optional but recommended for difficult substrates.
-
Base: Triethylamine (
) or Diisopropylamine (DIPA) - Acts as solvent and base. -
Co-solvent: DMF (if substrate solubility is poor in neat amine).
Procedure
-
Dissolution: Dissolve Methyl 6-iodo-1H-indazole-3-carboxylate in anhydrous DMF/Et3N (1:1).
-
Activation: Add the terminal alkyne (1.5 equiv).
-
Catalysis: Add Pd catalyst. Purge with Argon for 5 minutes.
-
Thermal Cycle: Heat to 60°C .
-
Caution: Do not overheat. The C6-alkyne product can cyclize onto N1 if temperatures exceed 100°C, forming tricyclic byproducts.
-
-
Monitoring: Monitor by LCMS. The product will show a distinct retention time shift due to increased lipophilicity.
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
This is the most challenging transformation due to the competitive binding of the amine partner vs. the indazole nitrogen.
Materials
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Pre-catalysts).
-
Mechanistic Insight: These bulky, dialkylbiaryl phosphine ligands prevent the formation of inactive Pd-dimers and facilitate the coupling of electron-deficient aryl halides.
-
-
Base:
(Sodium tert-butoxide) or . -
Solvent: Toluene or tert-Amyl Alcohol.
Procedure
-
Pre-complexation: In a glovebox or under strict Argon flow, combine the Pd-Precatalyst (2-5 mol%) and Substrate 1 (1.0 equiv).
-
Reagent Addition: Add the Amine (1.2 equiv) and Base (1.5 equiv).
-
Heating: Seal the tube and heat to 100°C .
-
Note: If using
, the reaction is often fast (< 2 hours).
-
-
Quench: Dilute with DCM, filter through a Celite pad to remove Pd black and salts.
Visualization: Decision Logic & Mechanism
Diagram 1: Synthetic Decision Tree
Caption: Decision matrix for selecting reaction conditions based on N1-protection status. Green path indicates highest probability of success.
Diagram 2: Catalytic Cycle & Electronic Influence
Caption: The catalytic cycle highlighting the stabilizing effect of the C3-ester on the Pd(II) intermediate, which can slow transmetallation if the base is insufficient.
References
-
BenchChem Technical Support. (2025).[1][2] Methyl 6-Iodo-1H-indazole-3-carboxylate: Reactivity and Application Notes. Retrieved from
-
Laha, J. K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from
-
National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Retrieved from (Note: Generalized link to PMC database for context).
-
Sigma-Aldrich (Merck). (2025). Catalyst Screening Guide for Buchwald-Hartwig Amination. Retrieved from [3]
Sources
Application Note: Sonogashira Coupling Protocols for 6-iodo-1H-indazole-3-carboxylate
This Application Note is designed for researchers in medicinal chemistry and process development. It provides a comprehensive technical guide for functionalizing Methyl 6-iodo-1H-indazole-3-carboxylate via Sonogashira cross-coupling.
Strategic Analysis & Chemical Logic
The substrate Methyl 6-iodo-1H-indazole-3-carboxylate presents a unique chemoselective challenge. While the iodine at the C6 position (benzenoid ring) is electronically similar to a standard aryl iodide, the pyrazole core introduces two critical variables:
-
N1-Acidity (pKa ~14): The free N-H proton is acidic. Under standard Sonogashira basic conditions (e.g., Et
N, K CO ), the indazole is deprotonated. The resulting Indazolyl anion can coordinate to the Palladium(II) center, displacing ligands and arresting the catalytic cycle (catalyst poisoning). -
Solubility: Unprotected indazole esters often exhibit poor solubility in non-polar solvents (Toluene, THF), necessitating polar aprotic solvents (DMF, DMSO) which can complicate workup.
Decision Matrix: To Protect or Not?
| Feature | Route A: N-Protected (Recommended) | Route B: Unprotected (Direct) |
| Reliability | High. Eliminates catalyst poisoning and solubility issues. | Moderate. Highly substrate/alkyne dependent. |
| Step Count | 3 Steps (Protect | 1 Step |
| Purification | Standard silica chromatography. | Difficult; polar product often streaks. |
| Use Case | Scale-up (>1g), GMP, Valuable Alkynes. | High-throughput screening (HTS), Simple Alkynes. |
Experimental Protocols
Protocol A: The "Gold Standard" (SEM-Protection Route)
Best for scale-up and complex alkynes.
Workflow Overview
Figure 1: Three-step workflow ensuring maximum yield and purity.
Step 1: N-Protection (SEM-Cl)
The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is preferred over THP or Boc due to its stability under basic coupling conditions and facile removal with fluoride.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under N
. -
Reagents:
-
Methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv)
-
NaH (60% dispersion in oil) (1.2 equiv)
-
SEM-Cl (1.2 equiv)
-
DMF (Anhydrous, 0.2 M concentration)
-
-
Procedure:
-
Dissolve substrate in DMF and cool to 0°C.
-
Add NaH portion-wise. Stir 30 min at 0°C (gas evolution H
). -
Add SEM-Cl dropwise. Warm to Room Temp (RT) and stir 2 h.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc.[1][2][3] Wash organic layer with LiCl (5% aq) to remove DMF. Dry (Na SO ) and concentrate. -
Yield Target: >90% (Pale yellow oil/solid).
-
Step 2: Sonogashira Cross-Coupling[4][5]
-
Setup: Oven-dried Schlenk tube or pressure vial.
-
Reagents:
-
SEM-protected Indazole (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh
) Cl (3-5 mol%) -
Co-Catalyst: CuI (5-10 mol%)
-
Base: Et
N (3.0 equiv) -
Solvent: THF or DMF (degassed)
-
-
Procedure:
-
Charge flask with Indazole, Pd catalyst, and CuI.
-
Evacuate and backfill with N
(3 cycles). -
Add degassed Solvent and Base via syringe.
-
Add Alkyne via syringe.
-
Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC/LCMS.[6]
-
Note: The solution typically turns dark brown/black upon completion.
-
-
Workup:
Step 3: Deprotection[4]
-
Reagents: TBAF (1M in THF, 3.0 equiv) or TFA/DCM (if using Boc/THP).
-
Procedure:
-
Dissolve coupled product in THF.
-
Add TBAF.[1] Reflux (60-70°C) may be required for SEM removal, or stir at RT for 12h.
-
Alternative: For SEM, use MgBr
/ Et O or HCl/MeOH if the ester is stable.
-
Protocol B: Direct Coupling (Unprotected)
Best for rapid library generation.
This method relies on "overloading" the base to keep the indazole deprotonated and soluble, using a highly active catalyst system.
-
Reagents:
-
Methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv)
-
Alkyne (1.5 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) - Ferrocene ligands are more robust against poisoning. -
Co-Catalyst: CuI (10 mol%)
-
Base: Et
N (Excess, 10 equiv) or Cs CO (2 equiv). -
Solvent: DMF (Required for solubility).
-
-
Procedure:
-
Mix all solids. Purge N
. -
Add DMF and Et
N.[4] -
Heat to 80-90°C . (Higher temp required than Protocol A).
-
Critical Step: If conversion stalls, add fresh Pd catalyst (2 mol%) after 4 hours.
-
-
Purification:
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific entry point of the C6-Iodide and the role of the copper acetylide.
Figure 2: Palladium catalytic cycle for C6-arylation. Note that the C6-I bond is the oxidative addition site.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Catalyst poisoning by N1-H. | Switch to Protocol A (Protect N1). Alternatively, increase CuI to 15 mol%. |
| Glaser Coupling (Alkyne Dimer) | O | Degas solvents rigorously (Freeze-Pump-Thaw). Add alkyne slowly (syringe pump). |
| Low Conversion | Iodo-arene is electron-rich (due to indazole ring). | Increase Temp to 90°C. Switch ligand to XPhos or SPhos (Buchwald ligands). |
| Product Streaking on TLC | Free NH acidity. | Add 1% Et |
References
-
Indazole Synthesis Review
- L. K. Mehta et al., "Recent Advances in the Synthesis of Indazoles," Heterocycles, 2020.
-
(Contextual validation of 6-iodo-indazole availability).
-
Sonogashira Mechanism & Protocols
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Protection of Indazoles
-
Cheung, M. et al. "Investigation of the Pd-catalyzed coupling of 3-iodoindazoles."[4] Tetrahedron Letters, 2005.
- (Validates the necessity of N-protection for high-yield couplings on this scaffold).
-
-
General Protocol Source
- BenchChem Application Note: "Sonogashira Coupling of 3-iodo-6-methyl-1H-indole" (Analogous scaffold methodology).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Methyl 6-Iodo-1H-indazole-3-carboxylate [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Regioselective N-Alkylation of Methyl 6-Iodo-1H-indazole-3-carboxylate
Abstract
N-alkylated indazoles are a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of these compounds, however, is frequently complicated by the challenge of regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring, often yielding difficult-to-separate isomeric mixtures.[1][3][4] This guide provides a comprehensive overview and detailed, field-proven protocols for the selective N-alkylation of a key intermediate, methyl 6-iodo-1H-indazole-3-carboxylate. We delve into the mechanistic principles governing regioselectivity, explaining the causal relationships between reaction parameters—base, solvent, and counter-ion—and the isomeric outcome. Protocols for achieving high selectivity for both the N1 (thermodynamic) and N2 (kinetic) products are presented, enabling researchers to confidently synthesize the desired regioisomer for applications in drug discovery and development.
The Challenge of Indazole Regioselectivity
The indazole nucleus possesses two nucleophilic nitrogen atoms, leading to two possible regioisomers upon N-alkylation. The resulting 1H-indazole (N1-alkylated) and 2H-indazole (N2-alkylated) often exhibit distinct biological activities and physicochemical properties. The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the corresponding 2H-tautomer.[5][6] Consequently, direct alkylation frequently results in a mixture of products, with the ratio being highly dependent on a delicate interplay of steric, electronic, and reaction conditions.[1][4]
The key to controlling the reaction outcome lies in understanding and manipulating the factors that favor either kinetic or thermodynamic control. For methyl 6-iodo-1H-indazole-3-carboxylate, the ester group at the C3 position plays a decisive role in directing the regioselectivity, particularly for N1-alkylation.
Core Principles of Regiocontrol:
-
Base & Counter-Ion: The choice of base is paramount. Strong, non-coordinating bases with small counter-ions (e.g., NaH) in non-polar solvents can facilitate a chelation-controlled mechanism that delivers high N1 selectivity.[1][4] Weaker bases (e.g., K₂CO₃, Cs₂CO₃) in polar solvents often lead to poor selectivity.[7]
-
Solvent System: The solvent influences the dissociation of the indazole salt and the solvation of the resulting anion. Non-polar aprotic solvents like tetrahydrofuran (THF) are ideal for promoting the N1-directing chelation mechanism.[3][8] Polar aprotic solvents like N,N-dimethylformamide (DMF) can disrupt this chelation, leading to mixtures of N1 and N2 isomers.[2][8]
-
Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration will favor the more stable N1 isomer.[2][6] Conversely, reactions under kinetic control may favor the N2 isomer, which can sometimes form faster.
Experimental Workflow & Decision Logic
The following diagram illustrates the decision-making process for the selective N-alkylation of the target indazole.
Caption: Decision workflow for selecting the appropriate N-alkylation protocol.
Protocol 1: Highly Selective N1-Alkylation (Chelation-Controlled)
This protocol is optimized to achieve exceptional (>99:1) regioselectivity for the N1 position by leveraging a chelation-controlled mechanism with sodium hydride.[1][3][6] The sodium cation is believed to coordinate between the N2 nitrogen and the carbonyl oxygen of the C3-ester, sterically blocking the N2 position and directing the alkylating agent exclusively to N1.
Caption: Proposed chelation mechanism for selective N1-alkylation.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Scientist's Note: Effervescence (hydrogen gas evolution) will be observed. Ensure adequate venting. The use of fresh, high-purity NaH is critical for success.[9]
-
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Workup: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[1]
Protocol 2: Conditions Favoring N2-Alkylation
Achieving high selectivity for the N2 isomer via direct alkylation is more challenging, as it is the thermodynamically less favored product. However, the Mitsunobu reaction is a reliable method that often shows a strong preference for the formation of the N2 regioisomer with indazoles.[8]
Step-by-Step Methodology (Mitsunobu Reaction)
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise over 15-20 minutes.
-
Scientist's Note: The reaction is often characterized by a color change from colorless to yellow/orange. Maintain the temperature at 0 °C during the addition to control the reaction rate.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction for the complete consumption of the starting material by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify directly by flash column chromatography (silica gel) to isolate the N2-alkylated product.
Data Summary: Influence of Reaction Conditions
The following table summarizes outcomes for the N-alkylation of indazole-3-carboxylate intermediates under various conditions, compiled from cited literature. This data underscores the critical role of the base and solvent in determining regioselectivity.
| Entry | Substrate Analogue | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Yield | Reference |
| 1 | Methyl 1H-indazole-3-carboxylate | NaH | THF | n-pentyl bromide | >99:1 | High | [3],[6] |
| 2 | Methyl 5-bromo-1H-indazole-3-carboxylate | K₂CO₃ | DMF | Methyl iodide | 1.1:1 | 84% (combined) | ,[7] |
| 3 | Methyl 1H-indazole-3-carboxylate | Cs₂CO₃ | DMF | n-pentyl bromide | 1.4:1 | 79% (combined) | [8] |
| 4 | Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Ethyl tosylate | >95:5 | 96% | [7] |
| 5 | Methyl 1H-indazole-3-carboxylate | (Mitsunobu) | THF | n-pentanol | 1:2.5 | 78% (combined) | [8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive base (e.g., old NaH). | Use fresh, anhydrous base. Ensure proper storage and handling under an inert atmosphere.[9] |
| Poor quality of alkylating agent. | Verify the purity of the alkylating agent by NMR or GC-MS. | |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature. Monitor progress closely by TLC or LC-MS to determine optimal conditions.[9] | |
| Poor Regioselectivity (Mixture of N1/N2) | Incorrect base/solvent combination. | For N1 selectivity, strictly adhere to the NaH/THF protocol. Ensure the solvent is anhydrous. |
| Reaction conditions favor both kinetic and thermodynamic pathways. | To favor the N1 isomer, ensure complete anion formation before adding the alkylating agent. To favor the N2 isomer, use dedicated methods like the Mitsunobu reaction.[8][9] | |
| Formation of Side Products | Isomerization or degradation of the alkylating agent. | Use milder reaction conditions (lower temperature) and monitor for byproduct formation.[9] |
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. [Link]
-
TfOH-catalyzed regioselective N 2 -alkylation of indazoles with diazo compounds. (2022). Chemical Communications. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). PMC. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. [Link]
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Development of a selective and scalable N1-indazole alkylation. (2024). PMC - NIH. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]
-
Development of a selective and scalable N 1-indazole alkylation. (2024). RSC Advances. [Link]
-
Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbazates. (2024). ACS Omega. [Link]
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Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2025). ResearchGate. [Link]
-
Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). LOCKSS. [Link]
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Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. (2024). SSRN. [Link]
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The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (n.d.). Connect Journals. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC. [Link]
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(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]
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Application Notes: The Methyl 6-iodo-1H-indazole-3-carboxylate Scaffold as a Bioisostere in Drug Discovery
Introduction: The Strategic Importance of the Indazole Scaffold
In the landscape of medicinal chemistry, the indazole ring system has emerged as a privileged scaffold, particularly in the design of kinase inhibitors.[1][2][3] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as a versatile bioisostere for native pharmacophores such as indole and phenol. Bioisosterism, the strategy of substituting one chemical moiety for another with similar physicochemical properties, is a cornerstone of rational drug design aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[4][5][6]
The indazole scaffold offers several advantages over an indole ring: the additional nitrogen atom can act as a hydrogen bond acceptor, potentially improving affinity for target proteins.[7] Compared to phenols, indazoles are generally more lipophilic and less susceptible to phase I and II metabolism, which can lead to improved bioavailability.[7] The successful incorporation of the indazole moiety into approved kinase inhibitors like Axitinib (Inlyta®) and Pazopanib (Votrient®) validates its clinical significance.[3][8][9]
This guide focuses on a particularly versatile building block: Methyl 6-iodo-1H-indazole-3-carboxylate . This trifunctional molecule is strategically designed for facile diversification. The methyl ester at the C-3 position provides a site for modification or can be hydrolyzed to the corresponding carboxylic acid, while the iodine atom at the C-6 position is an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] These characteristics make it an ideal starting point for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
Part 1: The Indazole Scaffold as a Bioisostere - A Quantitative Perspective
The decision to replace a common scaffold like a phenol or an indole with an indazole is driven by the goal of enhancing drug-like properties. The indazole ring can effectively mimic the hydrogen bonding capabilities of these groups while altering other parameters beneficially.
Expert Insight: The N-H of the pyrazole ring mimics the hydrogen-bond donating capacity of a phenol's hydroxyl group or an indole's N-H. Crucially, the adjacent nitrogen atom in the pyrazole ring introduces a hydrogen bond acceptor site not present in indole, which can form new, affinity-enhancing interactions within a protein's active site.[7] This, combined with increased metabolic stability, is a primary driver for its use.
A compelling example of this bioisosteric switch is seen in the development of B-Raf inhibitors. A phenol-based inhibitor showed high potency, but its indazole analog not only retained high potency but also demonstrated superior pharmacokinetic properties.
Table 1: Bioisosteric Replacement of Phenol with Indazole in B-Raf Kinase Inhibitors [7]
| Compound | Scaffold | B-Raf IC50 (nM) | Oral Bioavailability (F%) in Rats |
| Compound 10 | Phenol | 8.5 | 0% |
| Compound 11 | Indazole | 11.0 | 44% |
The data clearly illustrates that while the in-vitro potency is comparable, the switch to an indazole scaffold dramatically improved oral bioavailability, transforming a non-viable lead into a promising drug candidate.
Part 2: Application in Kinase Inhibitor Design - Targeting the VEGFR Pathway
The methyl 6-iodo-1H-indazole-3-carboxylate scaffold is highly relevant to the development of inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. This pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process hijacked by tumors to support their growth and metastasis.[8][10] Axitinib, an approved drug for advanced renal cell carcinoma, is a potent inhibitor of VEGFR-1, -2, and -3, and is built upon a functionalized indazole core.[8][11][12]
VEGFR Signaling Pathway and Point of Inhibition
VEGF ligands bind to the extracellular domain of VEGFRs, inducing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways like PI3K/AKT and RAS/MEK/ERK, ultimately promoting endothelial cell proliferation, migration, and survival.[4][5] Indazole-based inhibitors like Axitinib act as ATP-competitive inhibitors, binding to the ATP pocket of the VEGFR kinase domain and preventing the autophosphorylation required for signal transduction.[8]
Caption: Simplified VEGFR signaling pathway and the inhibitory action of indazole-based drugs.
Part 3: Experimental Protocols and Methodologies
The true utility of methyl 6-iodo-1H-indazole-3-carboxylate lies in its ready functionalization. Below are detailed, field-tested protocols for key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the 6-iodo-indazole scaffold with an arylboronic acid to form a C-C bond, a foundational step in building many kinase inhibitors.
Rationale: The C-I bond at the 6-position is activated for oxidative addition to a Pd(0) catalyst. We select Pd(dppf)Cl₂ as it is a robust, commercially available catalyst known to be effective for coupling with electron-neutral and electron-rich heteroaryl halides.[9] A carbonate base is sufficient to facilitate the transmetalation step of the catalytic cycle, and a dioxane/water solvent system ensures solubility of both organic and inorganic reagents.[13]
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or reaction vial, add methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 equiv).
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1H-indazole-3-carboxylate.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the formation of a C-N bond at the 6-position, a common strategy for introducing moieties that can interact with the solvent-exposed region of a kinase active site or improve solubility.
Rationale: The C-I bond is also susceptible to C-N bond formation via the Buchwald-Hartwig reaction. For heteroaryl halides, the choice of phosphine ligand is critical to prevent catalyst deactivation and promote efficient reductive elimination. A bulky, electron-rich biarylphosphine ligand such as RuPhos is chosen, along with a strong, non-nucleophilic base like LHMDS, which is effective at deprotonating a wide range of amines and is compatible with the ester functional group.[14][15]
Materials:
-
Methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF, 1.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv) to a flame-dried Schlenk tube or reaction vial.
-
Add anhydrous, degassed 1,4-dioxane and stir for 10-15 minutes to form the active Pd(0)L complex.
-
In a separate flask, dissolve methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv) and the amine (1.2 equiv) in anhydrous, degassed 1,4-dioxane.
-
Transfer the substrate/amine solution to the catalyst solution via cannula.
-
Add the LHMDS solution (1.5 equiv) dropwise via syringe.
-
Seal the vessel and heat the reaction in a preheated oil bath at 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Ester Hydrolysis to Carboxylic Acid
The methyl ester can be readily converted to the carboxylic acid, which can serve as a key hydrogen bonding group or a precursor for amide coupling.
Rationale: Standard saponification using a strong base like sodium hydroxide in a protic solvent mixture is a robust and high-yielding method for hydrolyzing methyl esters.[16][17] The reaction is typically driven to completion by heating.
Materials:
-
Methyl 6-iodo-1H-indazole-3-carboxylate derivative (1.0 equiv)
-
Sodium Hydroxide (NaOH) (3.0-5.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, 1M or 2M solution)
Procedure:
-
Dissolve the indazole ester (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide pellets (3.0 equiv) and heat the mixture to reflux (approx. 70-80 °C).
-
Stir at reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture in an ice bath and slowly acidify to pH ~3-4 with 1M HCl. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under vacuum to yield the 6-iodo-1H-indazole-3-carboxylic acid.
Conclusion
Methyl 6-iodo-1H-indazole-3-carboxylate is a high-value scaffold for modern drug discovery. Its strategic design as a bioisostere for indoles and phenols, combined with orthogonally reactive handles at the C-3 and C-6 positions, provides an efficient platform for generating novel, diverse, and potent therapeutic candidates. The protocols detailed herein offer robust and reproducible methods for leveraging this scaffold in the synthesis of next-generation kinase inhibitors and other biologically active molecules.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Axitinib? [Online]. Available: [Link]
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Wikipedia. (n.d.). Axitinib. [Online]. Available: [Link]
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Pharmacology of Axitinib (Axpero, Inlyta); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. [Online]. Available: [Link]
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Massive Bio. (2025, November 24). Axitinib. [Online]. Available: [Link]
- Escudier, B., & Gore, M. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Therapeutic Advances in Urology, 5(5), 269–281.
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ResearchGate. (n.d.). 1. Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. [Online]. Available: [Link]
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PubChem. (n.d.). VEGFA-VEGFR2 signaling. [Online]. Available: [Link]
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ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors such as vascular endothelial growth factor and epidermal growth factor. [Online]. Available: [Link]
-
Banani, A. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Online]. Available: [Link]
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ResearchGate. (n.d.). Design of indazole derivatives 20-21 as VEGFR inhibitors. [Online]. Available: [Link]
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PubMed. (2024, December 5). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Online]. Available: [Link]
-
MDPI. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. [Online]. Available: [Link]
-
PubChem. (n.d.). 6-iodo-1H-indazole. [Online]. Available: [Link]
- Migliorini, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(5), 5745-5758.
-
ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. [Online]. Available: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). methyl 6-iodo-1H-indazole-3-carboxylate. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Online]. Available: [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Online]. Available: [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Online]. Available: [Link]
-
MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Online]. Available: [Link]
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National Center for Biotechnology Information. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Online]. Available: [Link]
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Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Online]. Available: [Link]
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RSC Publishing. (n.d.). NJC. [Online]. Available: [Link]
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-
LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Online]. Available: [Link]
-
RSC Publishing. (n.d.). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. [Online]. Available: [Link]
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SciSpace. (2022, June 14). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. [Online]. Available: [Link]
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National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Online]. Available: [Link]
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U.S. Environmental Protection Agency. (n.d.). Methyl 4-amino-1H-indazole-6-carboxylate Properties. [Online]. Available: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodoindazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Aminoindazoles in Medicinal Chemistry
The indazole scaffold is a privileged bicyclic heterocycle frequently incorporated into the core structures of a diverse range of biologically active molecules. Specifically, functionalization at the 6-position has proven to be a critical determinant in modulating the pharmacological properties of these compounds. The introduction of amino groups at this position, to furnish 6-aminoindazoles, is a key transformation in the synthesis of numerous kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond at the C6 position of the indazole nucleus, offering significant advantages over classical methods such as nucleophilic aromatic substitution or Ullmann condensation, which often necessitate harsh reaction conditions and exhibit limited substrate scope.[1][2]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 6-iodoindazole intermediates. It delves into the mechanistic underpinnings of the reaction, offers detailed protocols for both primary and secondary amine couplings, and provides a systematic approach to reaction optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) species.[1][3][4] A general understanding of this mechanism is paramount for rational optimization and troubleshooting.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 6-iodoindazole, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[3]
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]
Optimizing the Reaction Parameters for 6-Iodoindazole Amination
The success of the Buchwald-Hartwig amination of 6-iodoindazoles is highly dependent on the judicious selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection: The Heart of the Transformation
The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high yields and reaction rates. For heterocyclic substrates like 6-iodoindazole, bulky and electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.
| Parameter | Recommendation for 6-Iodoindazole | Rationale and Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed palladacycle precatalysts (e.g., XPhos Pd G3/G4) | While Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective, modern palladacycle precatalysts often provide more consistent results due to the efficient in situ generation of the active Pd(0) species.[5] |
| Ligand for Primary Amines | BrettPhos, XPhos | BrettPhos is often the ligand of choice for primary amines, demonstrating excellent reactivity and selectivity for mono-arylation.[5] XPhos is also a robust and versatile ligand for a range of primary amines. |
| Ligand for Secondary Amines | RuPhos, SPhos, Xantphos | RuPhos is specifically designed for the coupling of secondary amines and often gives superior results.[5] Xantphos is a valuable alternative, particularly for aniline derivatives. |
| Catalyst Loading | 1-5 mol% of Palladium | Higher catalyst loadings may be necessary for challenging substrates or to drive the reaction to completion, but can also lead to increased side products.[6] |
The Role of the Base: More Than Just a Proton Scavenger
The base plays a crucial role in the catalytic cycle by deprotonating the amine. The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.
| Base | Strength | Common Use Cases and Considerations |
| Sodium tert-butoxide (NaOtBu) | Strong | A highly effective base that often leads to fast reaction rates. However, its high basicity can be incompatible with sensitive functional groups.[7] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | Another strong, non-nucleophilic base that is effective in many cases. It can sometimes offer different reactivity profiles compared to NaOtBu.[8] |
| Cesium Carbonate (Cs₂CO₃) | Weaker | A milder base that is often employed when the substrate contains base-sensitive functionalities. Reactions with Cs₂CO₃ may require higher temperatures.[7] |
| Potassium Phosphate (K₃PO₄) | Weaker | Similar to Cs₂CO₃, it is a good choice for substrates that are not stable to strong alkoxide bases.[7] |
Solvent Selection: Influencing Solubility and Reactivity
The solvent must be capable of dissolving the reagents and catalyst system while remaining inert to the reaction conditions. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.
| Solvent | Properties and Recommendations |
| Toluene | A common and effective non-polar solvent for Buchwald-Hartwig aminations.[9] |
| 1,4-Dioxane | A polar aprotic solvent that can be beneficial for the solubility of certain substrates and reagents.[8] |
| Tetrahydrofuran (THF) | Another polar aprotic solvent that can be used, particularly for reactions conducted at lower temperatures.[10] |
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 6-iodoindazole intermediates. Optimization may be required for specific substrates.
Figure 2: A general workflow for the Buchwald-Hartwig amination of 6-iodoindazole.
Protocol 1: Coupling of 6-Iodoindazole with a Primary Aliphatic Amine
Reagents:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 6-Iodoindazole | 1.0 | 244 mg |
| Primary Amine | 1.2 | 1.2 mmol |
| XPhos Pd G3 | 0.02 | 16.9 mg |
| Sodium tert-butoxide | 1.4 | 134.5 mg |
| Toluene (anhydrous, degassed) | - | 5 mL |
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-iodoindazole, XPhos Pd G3, and sodium tert-butoxide.
-
Seal the vial with a septum cap and purge with argon for 10 minutes.
-
Add anhydrous, degassed toluene via syringe.
-
Add the primary amine via syringe.
-
Place the reaction vial in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of 6-Iodoindazole with a Secondary Aromatic Amine (Aniline Derivative)
Reagents:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 6-Iodoindazole | 1.0 | 244 mg |
| Aniline Derivative | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 0.025 | 22.9 mg |
| Xantphos | 0.06 | 34.7 mg |
| Cesium Carbonate | 2.0 | 651.8 mg |
| 1,4-Dioxane (anhydrous, degassed) | - | 5 mL |
Procedure:
-
In an oven-dried reaction vial with a magnetic stir bar, combine 6-iodoindazole, the aniline derivative, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Seal the vial with a septum cap and thoroughly purge with argon.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Poor substrate solubility- Presence of oxygen or water | - Use a fresh batch of precatalyst or Pd source and ligand.- Screen a panel of ligands (e.g., BrettPhos, RuPhos, XPhos) and bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).- Try a different solvent or a solvent mixture to improve solubility.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[6] |
| Hydrodehalogenation | - Presence of water or other protic impurities- High reaction temperature | - Rigorously dry all reagents and solvents.- Lower the reaction temperature and monitor the reaction for a longer period. |
| Homocoupling of Amine or Aryl Halide | - High catalyst loading- High reaction temperature | - Reduce the catalyst loading.- Decrease the reaction temperature.[5] |
| N1-Arylation of Indazole | - Certain catalyst/ligand combinations | - While less common for the unprotected NH of indazole under these conditions, if observed, consider protection of the N1 position with a suitable protecting group (e.g., SEM, Boc) prior to the amination. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 6-aminoindazole intermediates, which are of high value in drug discovery and development. A thorough understanding of the reaction mechanism and the careful selection of the catalyst system, base, and solvent are critical for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this powerful transformation in the synthesis of novel and medicinally relevant indazole derivatives.
References
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Henderson, J. L., et al. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Springer Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Fischer, A. T., et al. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Vrábel, M., et al. Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
-
WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Cawley, M. J., et al. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?[Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Royal Society of Chemistry. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?[Link]
-
Semantic Scholar. Pd-catalyzed intermolecular C-H amination with alkylamines. [Link]
-
PubMed. Pd-catalyzed intermolecular C-H amination with alkylamines. [Link]
-
DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 6-iodo-1H-indazole-3-carboxylate
Introduction
Welcome to the technical support center for the synthesis of methyl 6-iodo-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a versatile intermediate for the development of novel therapeutics, including kinase inhibitors.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and purity.
The synthesis of methyl 6-iodo-1H-indazole-3-carboxylate typically involves the formation of the indazole core followed by iodination and esterification, or a variation where these steps are rearranged. A common strategy involves the synthesis of an indazole-3-carboxylic acid intermediate, which is then subjected to iodination and esterification.[1] Understanding the nuances of each step is critical for a successful outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of methyl 6-iodo-1H-indazole-3-carboxylate, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Indazole Ring Formation Step
The formation of the indazole ring is the cornerstone of this synthesis. Low yields at this stage will significantly impact the overall efficiency.
Potential Causes:
-
Incomplete Cyclization: The cyclization of the precursor, often a substituted phenylhydrazone, may be incomplete. This can be due to suboptimal reaction temperature, insufficient reaction time, or an inappropriate acid catalyst.[2][3][4]
-
Side Reactions: The formation of unwanted side products, such as dimers or products from alternative cyclization pathways, can reduce the yield of the desired indazole.[5]
-
Poor Quality Starting Materials: Impurities in the starting phenylhydrazine or the carbonyl compound can interfere with the reaction.
Solutions:
| Solution | Detailed Explanation |
| Optimize Reaction Conditions | Temperature and Time: Systematically vary the reaction temperature and time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions for complete conversion. For some cyclizations, heating is necessary to drive the reaction to completion.[6] Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, HCl) are crucial.[3] Experiment with different Brønsted or Lewis acids to find the most effective one for your specific substrate. |
| Control Stoichiometry | Ensure the correct molar ratios of reactants are used. An excess of one reactant may lead to side product formation. |
| Purify Starting Materials | If the quality of the starting materials is questionable, purify them by distillation, recrystallization, or column chromatography before use. |
| Consider Alternative Synthetic Routes | Several methods exist for indazole synthesis, such as [3+2] cycloaddition reactions involving arynes and hydrazones, or diazotization-cyclization of substituted anilines.[1][7][8][9] If the current method consistently gives low yields, exploring an alternative route may be beneficial. |
Issue 2: Inefficient Iodination or Formation of Multiple Iodinated Products
The regioselective introduction of the iodine atom at the C6 position is a critical step. Common problems include low conversion and the formation of di-iodinated or other isomeric products.
Potential Causes:
-
Incorrect Iodinating Agent: The reactivity of the iodinating agent can significantly affect the outcome. Common reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (DIH).[10][11]
-
Suboptimal Reaction Conditions: Factors such as the solvent, temperature, and the presence or absence of a base can influence the efficiency and selectivity of the iodination.[12]
-
Deactivation of the Indazole Ring: The electronic properties of the substituents on the indazole ring can affect its susceptibility to electrophilic iodination.
Solutions:
| Solution | Detailed Explanation |
| Select the Appropriate Iodinating Agent | For direct iodination of indazoles, molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is often effective.[12] For less reactive substrates, more powerful iodinating agents like NIS or DIH in the presence of an acid catalyst might be necessary.[10][13] |
| Optimize Reaction Conditions | Base: The base plays a crucial role in deprotonating the indazole, making it more nucleophilic for the electrophilic attack by iodine.[12] Experiment with different bases and their stoichiometry. Solvent: Polar aprotic solvents like DMF generally work well for these reactions.[12] Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC to avoid over-iodination. |
| Control Stoichiometry | Carefully control the amount of the iodinating agent (typically 1.0-1.2 equivalents) to minimize the formation of di-iodinated byproducts.[12] |
| Protecting Groups | If N-iodination is a competing side reaction, consider protecting the indazole nitrogen with a suitable protecting group before the iodination step.[12] |
Issue 3: Low Yield in the Esterification Step
The final step of converting the carboxylic acid to the methyl ester can also be a source of yield loss.
Potential Causes:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Hydrolysis of the Ester: The product ester can be hydrolyzed back to the carboxylic acid during the workup if the conditions are not carefully controlled.
-
Difficulty in Purification: The product may be difficult to separate from the starting carboxylic acid or other impurities.
Solutions:
| Solution | Detailed Explanation |
| Choose an Appropriate Esterification Method | Fischer Esterification: This is a common method involving heating the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).[1] To drive the equilibrium towards the product, it may be necessary to remove the water formed during the reaction. Using a Methylating Agent: Reagents like methyl iodide or dimethyl sulfate in the presence of a base can also be used for methylation. |
| Optimize Reaction Conditions | Ensure anhydrous conditions for Fischer esterification. Monitor the reaction by TLC to confirm the complete consumption of the starting material. |
| Careful Workup | During the workup, neutralize the acid catalyst carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions to prevent hydrolysis of the ester. |
| Purification Strategy | Column chromatography on silica gel is often effective for separating the methyl ester from the unreacted carboxylic acid and other impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for methyl 6-iodo-1H-indazole-3-carboxylate?
A1: A prevalent route involves the synthesis of 1H-indazole-3-carboxylic acid as a key intermediate. This is often achieved through methods like the diazotization-cyclization of an appropriate ortho-substituted aniline.[1] The indazole-3-carboxylic acid is then iodinated, typically at the C6 position, followed by esterification of the carboxylic acid group to yield the final product.
Q2: Why is the iodination step often challenging?
A2: The challenge in the iodination of indazoles lies in controlling the regioselectivity and preventing over-iodination. The indazole ring system has multiple positions susceptible to electrophilic attack. The C3 position is generally the most electronically rich and reactive towards electrophiles.[12] However, by carefully selecting the iodinating agent and reaction conditions, including the use of a base, the desired C6-iodinated product can be obtained.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each synthetic step. By comparing the spots of the starting material, product, and any byproducts, you can determine if the reaction is complete, stalled, or forming undesired products.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as strong acids, bases, and iodinating agents, are corrosive and/or toxic and should be handled in a well-ventilated fume hood. Always refer to the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid
This protocol is a general representation and may require optimization based on the specific starting materials.
Materials:
-
Substituted o-aminobenzoic acid derivative
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve the substituted o-aminobenzoic acid derivative in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
Protocol 2: Iodination of 1H-Indazole-3-carboxylic acid
Materials:
-
1H-Indazole-3-carboxylic acid
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid in DMF.
-
Add potassium hydroxide and stir until it dissolves.
-
Slowly add a solution of iodine in DMF to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Protocol 3: Esterification of 6-iodo-1H-indazole-3-carboxylic acid
Materials:
-
6-iodo-1H-indazole-3-carboxylic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Suspend 6-iodo-1H-indazole-3-carboxylic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
General Synthetic Workflow
Caption: General workflow for the synthesis of methyl 6-iodo-1H-indazole-3-carboxylate.
Troubleshooting Logic
Caption: A logical approach to troubleshooting synthesis problems.
References
-
Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133. [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Fischer indole synthesis. In Wikipedia. [Link]
-
Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Letters, 13(13), 3340–3343. [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 25). Organic Chemistry - Fischer Indole Synthesis Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3149–3158. [Link]
-
Sharma, S., Singh, P., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1187-1209. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters, 16(11), 3114–3117. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(i), 99-158. [Link]
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Organic Chemistry. (n.d.). I2 and Electrophilic I+ reagents. WordPress. [Link]
-
Solomina, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(38), 23555-23560. [Link]
-
ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]
-
Lulinski, P., Obeid, S., & Skulski, L. (2003). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 8(1), 40-47. [Link]
-
Kumar, A., Kumar, A., Sharma, P., & Singh, B. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2568. [Link]
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University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Reddy, C. R., Reddy, C. U., & Grée, R. (2015). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. The Journal of Organic Chemistry, 80(7), 3737–3744. [Link]
-
Kremer, L., Jolit, A., & Wencel-Delord, J. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 19, 438-446. [Link]
-
Smith, C. R., & DeLucas, L. J. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 693. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. [Link]
-
HETEROCYCLES. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. [Link]
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-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]
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Technical Support Center: Purification of Indazole-3-Carboxylate Derivatives
Welcome to the technical support center for the purification of indazole-3-carboxylate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern successful purification. Our aim is to provide you with the expert insights needed to troubleshoot and optimize your purification workflows, ensuring the integrity and purity of your final compounds.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about selecting and implementing purification strategies for indazole-3-carboxylate derivatives.
Q1: What is the first step I should take to purify my crude indazole-3-carboxylate derivative?
The first and most critical step is to analyze the crude reaction mixture. Before attempting any purification, you should obtain a proton NMR (¹H NMR) and a Thin Layer Chromatography (TLC) profile of your crude product. This initial analysis will help you identify the major components, estimate the level of impurities, and understand their relative polarities. This information is crucial for selecting the most appropriate purification method. For instance, if your crude product is mostly clean with minor impurities of very different polarities, a simple recrystallization might suffice. However, if you have a complex mixture of byproducts with polarities similar to your product, column chromatography or preparative HPLC will likely be necessary.
Q2: How do I choose between recrystallization and column chromatography?
The choice between these two common techniques depends on the scale of your synthesis and the nature of the impurities.
-
Recrystallization is ideal for large-scale purifications where the desired compound is the major component and the impurities have significantly different solubility profiles. It is often more cost-effective and can yield highly crystalline, pure material. A successful recrystallization relies on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Column Chromatography is the method of choice for complex mixtures, especially when impurities have polarities close to the product. It offers high resolving power and is versatile for both small and large-scale purifications. Silica gel is the most common stationary phase for indazole-3-carboxylate derivatives, often used with a mobile phase of petroleum ether and ethyl acetate.[1]
The following decision tree can guide your choice:
Caption: Decision tree for selecting a primary purification method.
Q3: My synthesis of an N-substituted indazole-3-carboxylate resulted in two regioisomers (1H and 2H). How can I separate them?
The formation of 1H and 2H regioisomers is a common challenge in the N-alkylation or N-arylation of indazoles.[2] These isomers often have very similar polarities, making their separation by standard column chromatography difficult.
-
Chromatographic Separation: While challenging, separation on silica gel is often possible with careful optimization of the mobile phase. A shallow gradient using a low-polarity solvent system (e.g., hexanes/ethyl acetate or petroleum ether/ethyl acetate) can enhance separation.[1][3] In some cases, switching to a different stationary phase, such as alumina, or using a reverse-phase column can be effective.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC is a powerful tool.[2][4] The use of a C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid, can provide baseline separation of the isomers.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Product Loss | 1. The compound is highly polar and is irreversibly adsorbed onto the acidic silica gel. 2. The compound is unstable on silica gel. | 1. Deactivate the Silica: Add 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel. 2. Switch Stationary Phase: Consider using neutral alumina instead of silica gel. 3. Use a Faster Method: Employ flash chromatography to minimize the time the compound spends on the column. |
| Co-elution of Product and Impurities | 1. The mobile phase is not optimized for separation. 2. The column is overloaded with crude material. | 1. Optimize Eluent: Run a gradient TLC plate to find the optimal solvent system. Test different solvent systems (e.g., dichloromethane/methanol, toluene/acetone). 2. Reduce Load: The amount of crude material should be about 1-5% of the mass of the silica gel. 3. Change Stationary Phase: If silica gel fails, try alumina or consider reverse-phase chromatography. |
| Product Streaking on TLC / Tailing on Column | 1. The compound is acidic or basic. 2. The compound is sparingly soluble in the mobile phase. | 1. Add a Modifier: For acidic compounds, add a small amount of acetic acid or formic acid to the eluent. For basic compounds, add triethylamine. 2. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase to improve solubility. |
| Difficulty Removing Byproducts from Coupling Reactions (e.g., EDC, HOBt) | The byproducts are water-soluble but can have some organic solubility. | Aqueous Workup: Before chromatography, perform an aqueous workup. An acidic wash (e.g., dilute HCl) can help remove EDC-related byproducts.[5] If chromatography is still needed, a gradient elution with a polar solvent system is usually effective.[5] |
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | 1. The solution is supersaturated at a temperature above the compound's melting point. 2. The presence of impurities is depressing the melting point. | 1. Use More Solvent: Re-heat the solution to dissolve the oil, then add more of the "good" solvent before cooling slowly. 2. Change Solvent System: Try a different solvent or a binary solvent system with a lower boiling point. 3. Pre-purification: If impurities are the issue, perform a quick filtration through a plug of silica gel before recrystallization. |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently supersaturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure compound if available. 2. Concentrate the Solution: Carefully evaporate some of the solvent and try cooling again. 3. Add an Anti-Solvent: If using a single solvent, slowly add a "bad" solvent (one in which your compound is insoluble) until the solution becomes slightly turbid, then warm to clarify and cool slowly. |
| Poor Recovery of Product | The compound has significant solubility in the mother liquor. | 1. Cool Thoroughly: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) for an adequate amount of time. 2. Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of Ethyl 1H-indazole-3-carboxylate
This protocol is a general guideline for purifying a moderately polar indazole-3-carboxylate derivative.
1. Preparation:
- TLC Analysis: Determine an appropriate solvent system using TLC. For ethyl 1H-indazole-3-carboxylate, a system of 3:1 hexanes/EtOAc is a good starting point.[3] The desired Rf value for the product should be between 0.2 and 0.4.
- Column Packing: Prepare a slurry of silica gel (40-63 µm) in the initial, low-polarity eluent. Pack the column evenly, ensuring no air bubbles are trapped.
2. Sample Loading:
- Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
3. Elution and Fraction Collection:
- Begin eluting with a low-polarity solvent mixture (e.g., 4:1 hexanes/EtOAc).
- Gradually increase the polarity of the eluent (e.g., to 3:1, then 1:1 hexanes/EtOAc) to elute your compound.
- Collect fractions and monitor them by TLC.[3]
4. Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Caption: Workflow for a typical flash column chromatography experiment.
Protocol 2: Recrystallization of 1H-Indazole-3-carboxylic Acid
This protocol describes the purification of the parent acid, which often benefits from recrystallization.
1. Solvent Selection:
- Test the solubility of your crude 1H-indazole-3-carboxylic acid in various solvents (e.g., water, ethanol, ethyl acetate, toluene, acetic acid).
- A mixture of ethanol and water (aqueous EtOH) is often effective.[6] The compound should be soluble in hot ethanol but less soluble in water.
2. Dissolution:
- Place the crude acid in an Erlenmeyer flask.
- Add a minimal amount of the "good" solvent (hot ethanol) to dissolve the solid completely. Use a steam bath or hot plate for heating.
3. Crystallization:
- Once dissolved, slowly add the "bad" solvent (hot water) dropwise until the solution becomes faintly cloudy (the saturation point).
- Add a few more drops of the "good" solvent (hot ethanol) to redissolve the precipitate and obtain a clear solution.
- Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- For maximum recovery, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture).
- Dry the crystals in a vacuum oven to remove any residual solvent. The purity can be confirmed by HPLC analysis and melting point determination.[6][7]
References
- SIELC. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC.
- Baviskar, A. T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(19), 10333–10344.
- Ishizaki, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701.
- BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. BenchChem.
- Garg, N. K., & Stoltz, B. M. (2010). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 87, 234.
- Patil, S. A., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1469-1476.
- Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4231–4250.
- Corsi, G., & Palazzo, G. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 19(6), 778–783.
- Che, D., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). (U.S. Patent No. 2011/0172428A1). U.S. Patent and Trademark Office.
- Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid. Sigma-Aldrich.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 吲唑-3-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Resolving Solubility Issues with Iodinated Indazole Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common and complex solubility challenges encountered when working with iodinated indazole esters. The following information is curated to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental design and execution.
Introduction: The Challenge of Solubility
Iodinated indazole esters are a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules.[1] The incorporation of an iodine atom provides a reactive handle for further molecular modifications, such as cross-coupling reactions.[1] However, the introduction of a halogen, like iodine, and the ester functionality can significantly impact the physicochemical properties of the indazole core, frequently leading to poor aqueous and organic solvent solubility.[2] This can create substantial hurdles in purification, formulation, and biological screening.
This guide is structured to walk you through identifying the root cause of your solubility issues and to provide a range of practical solutions, from simple solvent adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why are my iodinated indazole esters poorly soluble in common organic solvents?
A1: The low solubility of iodinated indazole esters in common organic solvents can be attributed to a combination of factors:
-
High Crystal Lattice Energy: The planar structure of the indazole ring, coupled with the presence of a heavy iodine atom, can lead to strong intermolecular interactions (e.g., π-π stacking, halogen bonding) in the solid state. This results in a highly stable crystal lattice that requires a significant amount of energy to disrupt, hence the low solubility. Overcoming this crystal lattice energy is a key challenge in solubilization.[3]
-
Polarity Mismatch: While the ester group introduces some polarity, the overall molecule can be quite nonpolar, especially with larger alkyl or aryl ester groups. This can lead to poor solubility in both highly polar solvents (like water and short-chain alcohols) and very nonpolar solvents (like hexanes). A "like dissolves like" principle is a good starting point, but the unique electronic properties of the iodinated indazole core can complicate solvent selection.[4]
-
Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with its own distinct solubility profile.[5][6] It's possible that you have isolated a particularly stable, and therefore less soluble, polymorph.[7]
Q2: I'm observing precipitation of my compound during my reaction work-up. What can I do?
A2: Precipitation during work-up is a common issue, often triggered by a change in the solvent environment. Here are some immediate troubleshooting steps:
-
Solvent Composition: The addition of an anti-solvent (a solvent in which the compound is insoluble) during extraction or washing is a likely cause. For example, adding water to an organic solution of your compound can cause it to crash out.
-
Temperature Effects: Solubility is often highly dependent on temperature.[8] If your reaction was performed at an elevated temperature, cooling it to room temperature for the work-up can significantly decrease solubility.
-
pH Changes: If your indazole ester has ionizable functional groups, changes in pH during an aqueous wash can alter its charge state and dramatically affect its solubility.
Q3: Can the position of the iodine and ester groups on the indazole ring affect solubility?
A3: Absolutely. The regiochemistry of substitution plays a crucial role. For instance, substitution at certain positions might create intramolecular hydrogen bonds or steric hindrance that affects how the molecule interacts with solvent molecules. While specific data for all possible isomers is not always available, it is a critical factor to consider in your synthetic design if solubility is anticipated to be a major hurdle.[9]
Troubleshooting Guides
This section provides structured approaches to systematically address solubility problems.
Guide 1: Systematic Solvent Screening
The first line of attack for any solubility issue is a thorough and systematic solvent screening.
Objective: To identify a single solvent or a co-solvent system that provides adequate solubility for your intended application (e.g., reaction, purification, analysis).
Experimental Protocol: Small-Scale Solubility Assessment [10]
-
Preparation: Accurately weigh a small amount of your iodinated indazole ester (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the list below.
-
Observation at Room Temperature: Vigorously vortex or agitate each vial for 1-2 minutes. Observe and record the solubility (e.g., completely soluble, partially soluble, insoluble).
-
Heating: For solvents where the compound is not fully soluble at room temperature, gently heat the vial (e.g., to 50-60 °C, or below the solvent's boiling point) and observe any change in solubility.
-
Cooling: Allow the heated vials to cool to room temperature and then on ice to assess the potential for recrystallization.[11]
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN) | Often effective at dissolving planar, aromatic compounds due to their high polarity and ability to disrupt π-π stacking.[12] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for moderately polar compounds. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Offer a balance of polarity and can be good for compounds with some hydrogen bonding capability. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Their ability to act as both hydrogen bond donors and acceptors can be beneficial.[13] |
| Esters | Ethyl Acetate (EtOAc) | A moderately polar solvent that can be a good starting point.[14] |
| Aromatic | Toluene, Xylenes | May be effective for compounds with significant aromatic character. |
Interpreting the Results:
-
Ideal for Recrystallization: The compound is sparingly soluble at room temperature but fully soluble upon heating.[15]
-
Good for Reactions/Analysis: The compound is fully soluble at the desired concentration at either room or elevated temperature.
-
Co-Solvent Potential: If a compound is very soluble in one solvent (e.g., DMF) but insoluble in another (e.g., water or ethanol), a co-solvent system might be effective.
Guide 2: Addressing Polymorphism
If you suspect polymorphism is contributing to your solubility issues, it's important to investigate whether different crystalline forms of your compound exist.
Objective: To identify and characterize different polymorphic forms and determine if a more soluble (often metastable) form can be isolated.[7][16]
Experimental Protocol: Polymorph Screening via Recrystallization
-
Solvent Selection: From your solvent screening, choose a few solvents or co-solvent systems in which your compound has temperature-dependent solubility.
-
Recrystallization under Different Conditions:
-
Slow Evaporation: Dissolve your compound in a suitable solvent at room temperature and allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator.[17]
-
Anti-Solvent Addition: Dissolve your compound in a "good" solvent and slowly add an "anti-solvent" until turbidity is observed.
-
-
Characterization: Analyze the resulting crystals from each method using techniques like:
-
X-Ray Powder Diffraction (XRPD): The definitive method for identifying different crystal structures.
-
Differential Scanning Calorimetry (DSC): Can reveal different melting points and phase transitions for different polymorphs.
-
Infrared (IR) Spectroscopy: May show differences in vibrational modes between polymorphs.
-
dot
Caption: Workflow for polymorph screening and analysis.
Guide 3: Advanced Solubilization Techniques
When standard solvent systems are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies or the development of drug products.[18][19]
Table 2: Advanced Solubilization Strategies
| Technique | Description | Causality and Mechanism |
| pH Adjustment | For compounds with acidic or basic functional groups, adjusting the pH of an aqueous solution can lead to salt formation, which is often much more soluble than the neutral form.[20][21] | Ionization of the molecule increases its polarity and interaction with water molecules, disrupting the crystal lattice. |
| Use of Co-solvents | A mixture of a primary solvent with one or more miscible solvents. A common example for in vivo studies is a mixture of DMSO, Tween 80, and saline.[22] | The co-solvent system modifies the overall polarity of the solvent, creating a more favorable environment for the solute. |
| Surfactants | Amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate poorly soluble compounds.[20] | The hydrophobic core of the micelle provides a favorable environment for the nonpolar parts of the drug, while the hydrophilic shell interacts with the aqueous environment. |
| Solid Dispersions | The drug is dispersed in a carrier matrix, often a polymer, in an amorphous state.[23] This can be achieved through techniques like spray drying or hot-melt extrusion.[24] | The amorphous form lacks the high lattice energy of the crystalline state, making it more readily soluble. The polymer carrier can also help prevent recrystallization.[25] |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, which increases the surface area available for dissolution.[26] | According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[3] |
dot
Caption: Decision tree for resolving solubility issues.
Safety Precautions
When working with iodinated compounds, it is crucial to adhere to strict safety protocols.
-
Handling Iodine: Iodine is volatile and toxic. All procedures involving iodine should be performed in a well-ventilated fume hood.[27][28]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[29] When handling solid iodine or concentrated solutions, double-gloving is recommended.[27]
-
Waste Disposal: Dispose of all iodinated waste according to your institution's environmental health and safety guidelines.
-
Quenching: Reactions involving iodine should be quenched with a reducing agent, such as an aqueous solution of sodium thiosulfate, to neutralize any excess iodine.[1]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and resolve the solubility challenges posed by iodinated indazole esters, thereby facilitating their advancement in the drug discovery and development pipeline.
References
- Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher. (2024, May 29).
- Pandey, P. K. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru.co.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (n.d.).
- Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability - ManTech Publications. (2023, September 15).
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8).
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19).
- Application Notes and Protocols for In Vivo Studies of Indazole Derivatives - Benchchem. (n.d.).
- A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars. (n.d.).
- Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. (2021, June 28).
- The Solubility Profile of Octadecanoic Acid, 3-Hydroxypropyl Ester: A Technical Guide - Benchchem. (n.d.).
- IODINATION SAFETY PRECAUTIONS - Environment, Health & Safety - University of Michigan. (n.d.).
- IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters - AIP Publishing. (2010, June 7).
- Iodine - SAFETY DATA SHEET - PENTA. (2024, July 25).
- Physical properties of 3-Iodo-1,5-dimethyl-1H-indazole - Benchchem. (n.d.).
- Iodinations: Standard Operating Procedures | The University of Vermont. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- US6998489B2 - Methods of making indazoles - Google Patents. (n.d.).
- Recrystallization1. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, October 20).
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. (2025, March 31).
- Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. - ResearchGate. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction | Request PDF - ResearchGate. (2025, August 10).
- Safety Data Sheet: Iodine solution - Carl ROTH. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
- Influence of particle size, shape and surface area. (n.d.).
- Recrystallization-1.pdf. (n.d.).
- Ester Solubility and Preparation Lab Report | PDF - Scribd. (n.d.).
- Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
- Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (2025, July 15).
- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024, August 9).
- 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers - Benchchem. (n.d.).
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.).
- Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles - ResearchGate. (2025, August 7).
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Technical Support Center: 6-Iodoindazole Coupling Optimization
Topic: Minimizing Side Reactions in 6-Iodoindazole Cross-Coupling Ticket ID: IND-6-CPL-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The 6-Iodoindazole Challenge
The 6-iodoindazole scaffold is a critical pharmacophore, most notably serving as the core for the VEGF inhibitor Axitinib (Inlyta®). Unlike 3-iodoindazoles, where the halogen is on the electron-rich pyrazole ring, 6-iodoindazoles place the halogen on the benzene ring.
The Central Conflict: The coupling reaction at C6 is chemically distinct but is perpetually plagued by the N-H acidity (pKa ~13.8) of the pyrazole ring. If left uncontrolled, this proton leads to catalyst poisoning, N-arylation competition, and hydrodehalogenation.
This guide provides a self-validating troubleshooting framework to eliminate these side reactions, grounded in industrial process chemistry (Pfizer Gen-2 Axitinib synthesis) and academic optimization.
Module 1: Critical Troubleshooting (Q&A)
Issue 1: "I am seeing significant formation of the des-iodo product (indazole) instead of the coupled product."
Diagnosis: Hydrodehalogenation (Protodeiodination). Root Cause: The oxidative addition of Pd into the C-I bond is fast, forming an Ar-Pd-I intermediate. If transmetallation is slow (due to steric bulk or poor base solubility), the Ar-Pd-I species intercepts a hydride source. Mechanism: The hydride source is often the solvent (alcohols like isopropanol) or the amine base. Reductive elimination of Ar-Pd-H yields the des-iodo byproduct.
Corrective Protocol:
-
Solvent Switch: Eliminate primary/secondary alcohols. Switch to anhydrous 1,4-dioxane or THF . If protic conditions are required for boronic acid solubility, use water (which cannot act as a hydride donor in this context) rather than ethanol.
-
Catalyst Selection: Switch to Pd(dppf)Cl₂·DCM . The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate, preventing β-hydride elimination and accelerating reductive elimination of the desired product [1].
-
Strict Anaerobic Conditions: Oxygen promotes homocoupling of boronic acids, leaving the Ar-Pd-I species "waiting" for a partner, increasing the statistical probability of hydride capture.
Issue 2: "My reaction stalls at 30-40% conversion, and the catalyst turns into a black precipitate."
Diagnosis: Catalyst Poisoning via N-Coordination. Root Cause: The unprotected N1/N2 nitrogens are competent ligands for Palladium. They displace phosphine ligands, forming inactive Pd-indazole complexes (Pd-black precursors).
Corrective Protocol:
-
Strategy A (Protection - Recommended): Protect the nitrogen with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . These groups are orthogonal to basic coupling conditions and prevent N-Pd coordination.
-
Strategy B (In-Situ Masking): If you must run "naked" (unprotected), use LIHMDS (1.1 equiv) to deprotonate the indazole before adding the catalyst. The resulting Indazole-N-Li species is less likely to sequester the Pd catalyst than the neutral N-H tautomer [2].
Issue 3: "I am getting a mixture of C6-coupling and N-arylation."
Diagnosis: Competitive Buchwald-Hartwig Amination. Root Cause: Under basic conditions, the deprotonated indazole nitrogen is a good nucleophile. If your coupling partner is an aryl halide (instead of a boronic acid), N-arylation will compete with C-C coupling.
Corrective Protocol:
-
Ligand Control: Use Xantphos . In the Axitinib process development, Pfizer scientists utilized Xantphos to favor the C-S coupling (Migita) and Heck coupling while suppressing N-arylation. The wide bite angle favors the reductive elimination of the larger C-coupled product over the N-coupled side product [3].
Module 2: Visualizing the Failure Modes
The following diagram maps the mechanistic divergence between the desired cross-coupling and the three primary side reactions.
Caption: Mechanistic divergence in 6-iodoindazole coupling. Red paths indicate failure modes (hydride capture or catalyst poisoning); Green path indicates successful cycle.
Module 3: Optimized Experimental Protocol
This protocol is derived from the "Generic Suzuki Conditions" optimized for halo-indazoles, incorporating safeguards against the side reactions listed above.
Reagents & Stoichiometry
| Component | Equivalent | Role | Notes |
| 6-Iodo-1-(THP)-indazole | 1.0 | Substrate | THP protection is critical to prevent N-poisoning. |
| Aryl Boronic Acid | 1.3 | Coupling Partner | Excess compensates for protodeboronation. |
| Pd(dppf)Cl₂·DCM | 0.03 (3 mol%) | Catalyst | Ferrocenyl ligand prevents dehalogenation. |
| K₃PO₄ (Tribasic) | 3.0 | Base | Anhydrous phosphate is superior to carbonate for sterically demanding couplings. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous. Avoids hydride donation. |
| Water | 5% v/v | Co-solvent | Required for boronic acid activation (degassed). |
Step-by-Step Methodology
-
Pre-Reaction Prep:
-
Dry all glassware in an oven at 120°C.
-
Degas 1,4-dioxane and water separately by sparging with Argon for 20 minutes. Do not skip this—oxygen causes homocoupling.
-
-
Reaction Assembly:
-
Execution:
-
Inject degassed 1,4-dioxane followed by the small volume of degassed water.
-
Heat to 90°C for 4–6 hours.
-
Monitoring: Check LCMS at 2 hours. Look for the M-I peak (Des-iodo). If >5%, lower temp to 80°C and add 1 mol% more catalyst.
-
-
Workup (Palladium Removal):
-
Cool to RT. Filter through a Celite pad.[1]
-
Crucial Step: Treat the organic filtrate with Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal for 30 mins to scavenge residual Pd. This prevents isomerization or degradation during concentration.
-
Module 4: Decision Matrix for Protection Strategy
Choosing the right protecting group is the single most effective way to minimize side reactions.
Caption: Selection logic for N-protection. THP is the industry standard for cost and ease of removal (HCl/MeOH).
References
-
Vera, G., et al. (2018).[3] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051.[3] Retrieved from [Link]
-
Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18(1), 266–274.[4] Retrieved from [Link]
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Retrieved from [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]
protecting group strategies for 1H-indazole nitrogen
This is Dr. Aris , Senior Application Scientist at the Indazole Technical Support Center .
Below is your customized troubleshooting guide. We have moved away from generic textbook descriptions to focus on the specific "pain points" our users encounter: regioselectivity control, stability during lithiation, and clean deprotection.
Ticket Subject: Strategies for 1H-Indazole Nitrogen Protection & Functionalization Status: Open Assigned Specialist: Dr. Aris
The Core Conflict: Regioselectivity ( vs. )[1][2][3]
The most common support ticket we receive is: "I tried to protect my indazole and got a 60:40 mixture of isomers."
Understanding the driving forces is the only way to fix this.
-
-Protection (Thermodynamic): The
-indazole tautomer retains the full aromaticity of the benzene ring. Under conditions that allow equilibration (high heat, thermodynamic control), the protecting group (PG) will migrate to . -
-Protection (Kinetic/Chelation): The
-indazole tautomer has a quinoid structure (less stable). However, is often more nucleophilic in the deprotonated state or accessible via chelation control.
🔬 Visualizing the Decision Matrix
The following diagram illustrates the decision logic for achieving selectivity.
Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer and downstream application.
Protocol Modules & Troubleshooting
Module A: THP (Tetrahydropyranyl) – The "Workhorse"
Best for: General protection, stability against strong bases (e.g., n-BuLi).
Selectivity: Predominantly
Standard Protocol:
-
Dissolve indazole in DCM or Toluene.
-
Add 1.5 equiv. 3,4-dihydro-2H-pyran (DHP).
-
Add 0.1 equiv. p-TsOH (p-Toluenesulfonic acid).
-
Reflux for 2–4 hours (Heat drives
selectivity).
Troubleshooting Ticket #101: "My NMR is a mess."
-
Diagnosis: THP introduces a chiral center.[1] If your indazole already has a chiral center, you are creating diastereomers. Even without other chiral centers, restricted rotation can cause signal broadening.
-
Fix: Run NMR at elevated temperature (50°C) to coalesce rotamers, or switch to SEM if clean NMR is critical for characterization.
Troubleshooting Ticket #102: "I can't remove the THP group."
-
Diagnosis: Indazole nitrogens are less basic than simple amines; the N-THP bond is surprisingly robust.
-
Fix: Standard AcOH often fails. Use HCl/EtOH (reflux) or TFA/DCM (room temp) . If acid-sensitive functional groups are present, use Bi(OTf)₃ in wet MeCN.
Module B: SEM (2-(Trimethylsilyl)ethoxymethyl) – The "Director"
Best for: Directed Lithiation (C3 functionalization).[2] Selectivity: Can be tuned.
Protocol for
-
Dissolve indazole in DCM (Non-polar solvents favor kinetic product).
-
Add DIPEA (1.5 equiv) at 0°C .
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Stir at 0°C -> RT. Do not heat.
Protocol for
-
Use NaH in THF (0°C).
-
Add SEM-Cl.
-
Warm to RT.
Troubleshooting Ticket #201: "Lithiation didn't work at C3."
-
Diagnosis: You likely have the
-SEM isomer. The group directs lithiation to C7 (weakly) or acts as a steric block. The -SEM group coordinates Lithium to the C3 position.[2] -
Fix: Verify regiochemistry via NOESY (NOE between SEM-CH2 and C3-H indicates
; NOE between SEM-CH2 and C7-H indicates ).
Module C: Boc (tert-Butoxycarbonyl) – The "Temporary Shield"
Best for: Mild protection, easy removal.
Selectivity:
Troubleshooting Ticket #301: "The Boc group moved during my reaction."
-
Diagnosis: Boc is labile. Nucleophiles or even silica gel chromatography can cause
migration or deprotection. -
Fix: Avoid Boc if using strong nucleophiles (Grignards, Lithiums). Use Tosyl (Ts) for greater stability, though Tosyl is harder to remove.
Advanced Functionalization: The C3 vs. C7 Dilemma
Users often assume protection allows functionalization anywhere. This is false. The position of the PG dictates the accessible carbon.
🧪 C3-Functionalization (The "Easy" Path)
Requires
-
Mechanism: The oxygen in the SEM/THP group coordinates with the Lithium base (n-BuLi), directing it to the adjacent C3 proton.
-
Workflow:
-SEM Indazole [C3-Li Species] C3-Substituted Indazole.
🧪 C7-Functionalization (The "Hard" Path)
Requires
-
Challenge: Standard lithiation on
-protected indazoles is difficult because the N-Li coordination is geometrically strained for C7 abstraction. -
Solution: Do not rely on simple lithiation. Use Palladium-catalyzed C-H activation .
-
Reference Strategy: Use bulky
-groups or specific directing groups (like amides) to facilitate Pd insertion at C7.
-
Figure 2: Functionalization pathways dictated by protecting group location.
Summary Table: Protecting Group Characteristics
| Protecting Group | Installation Method | Stability (Base/Acid) | Removal | Primary Regioisomer |
| THP | DHP, pTsOH, Heat | High / Low | HCl/EtOH or AcOH | |
| SEM | SEM-Cl, NaH (or DIPEA) | High / Moderate | TBAF or HCl | |
| Boc | Boc₂O, DMAP | Low / Low | TFA or Heat | |
| Tosyl | TsCl, Base | Moderate / High | NaOH/MeOH | |
| PMB | PMB-Cl, NaH | High / Moderate | CAN or TFA |
References
-
Regioselective
-Protection: BenchChem. (2025).[2] Regioselectivity issues in the functionalization of indazoles.Link -
THP Protection Mechanism: Total Synthesis. (2024).[1][3][4] THP Protecting Group: THP Protection & Deprotection Mechanism.[1]Link
-
C7-Arylation Strategies: PubMed. (2014). Palladium-catalyzed direct C7-arylation of substituted indazoles.[5]Link
-
C3-Functionalization Review: MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.Link
-
Indazole Alkylation Thermodynamics: Beilstein J. Org. Chem. (2021).[6] Regioselective N-alkylation of the 1H-indazole scaffold.[7][4]Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in Suzuki coupling of iodoindazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the nuances and challenges of complex cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize the Suzuki-Miyaura coupling of iodoindazoles, a critical transformation in medicinal chemistry.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most common and frustrating issues encountered during the Suzuki coupling of iodoindazoles. We will move beyond simple checklists to explore the causality behind each problem and provide robust, actionable solutions.
Problem 1: My reaction shows very low or no conversion of the iodoindazole starting material.
This is the most frequent issue and typically points to a fundamental problem with one of the core components of the catalytic cycle.
The heart of the reaction is the palladium catalyst. If the active Pd(0) species is not generated or is poisoned, the cycle will not turn over.
-
Expert Analysis: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a classic "go-to" catalyst, it can be suboptimal for N-heterocyclic substrates like indazoles. The oxidative addition step, while generally facile for iodides, can be influenced by the ligand environment. More importantly, the stability of the catalytic complex and the rate of reductive elimination are heavily dependent on the ligand. For many N-heterocyclic substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) form more stable and active catalysts, preventing decomposition and promoting the desired bond formation.[1][2]
-
Solutions & Protocols:
-
Screen Modern Ligands: Move beyond triphenylphosphine. Use ligands designed for challenging couplings. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or their corresponding pre-catalysts are excellent starting points.[1][2]
-
Verify Catalyst Quality: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time. A color change in the reaction mixture to black (formation of palladium black) is a strong indicator of catalyst decomposition and aggregation, which removes it from the catalytic cycle.[3] Always use a fresh bottle or a reliable pre-catalyst.
-
Consider a Pre-catalyst: Modern pre-catalysts (e.g., XPhos Pd G2/G3) are air-stable and designed for the efficient in-situ generation of the active LPd(0) species, leading to more reproducible results.[1][4]
-
The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[5][6] Its strength, solubility, and interaction with the solvent are critical.
-
Expert Analysis: For the transmetalation step to occur, a boronate species ([Ar-B(OH)₃]⁻) is typically formed by the reaction of the boronic acid with the base. If the base is too weak or is insoluble in the reaction medium, this activation will be inefficient. Carbonates like Na₂CO₃ or K₂CO₃ are common, but their effectiveness can be limited by solubility. Stronger bases like K₃PO₄ or Cs₂CO₃ are often superior, particularly for hindered or electronically challenging substrates.[7] Furthermore, the presence of water is often crucial, as it helps to solubilize these inorganic bases and facilitates the formation of the active boronate species.[8][9]
-
Solutions & Protocols:
-
Switch to a Stronger Base: If K₂CO₃ fails, switch to K₃PO₄ or Cs₂CO₃ (typically 2-3 equivalents).
-
Optimize the Solvent System: Most Suzuki reactions on iodoindazoles benefit from a biphasic solvent system to dissolve both the organic substrates and the inorganic base. A 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane, DME, Toluene) and water is a standard starting point.[8]
-
Ensure Vigorous Stirring: In a biphasic system, mass transport between the phases can be rate-limiting. Ensure your reaction is being stirred vigorously to maximize the interfacial area.[1]
-
Problem 2: My starting material is consumed, but I see significant byproducts like dehalogenation or homocoupling.
Observing byproduct formation means the catalyst is active, but undesired reaction pathways are competing with the productive cross-coupling.
-
Expert Analysis: Dehalogenation is the replacement of the iodine with a hydrogen atom and is a notorious side reaction for electron-deficient and N-heterocyclic halides.[4][10] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the indazole moiety.[10][11] Sources of the hydride can include the solvent (e.g., alcohols), the base, or trace water. Iodo-substrates are particularly susceptible compared to their bromo or chloro counterparts due to the weaker C-I bond.[4][10]
-
Solutions & Protocols:
-
Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination versus dehalogenation. Screening different phosphine ligands is a valid strategy.
-
Base and Solvent Choice: Avoid hydrogen-donating solvents if dehalogenation is severe. Using a non-coordinating base in an aprotic solvent can sometimes mitigate the issue.
-
Use a More Stable Boron Reagent: If the transmetalation step is slow, the Ar-Pd-I intermediate has more time to encounter a hydride source. Using a more reactive boron reagent (see below) can accelerate the desired pathway.
-
-
Expert Analysis: This side reaction is almost always caused by the presence of oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[3][11] It can also occur if you start with a Pd(II) pre-catalyst, as the in-situ reduction to Pd(0) can consume some of the boronic acid, leading to homocoupling.[3]
-
Solutions & Protocols:
-
Rigorous Degassing: This is non-negotiable. Before adding the catalyst, ensure the solvent and reaction mixture are thoroughly degassed. This can be done by bubbling argon or nitrogen through the mixture for 15-30 minutes or, more effectively, by performing at least three freeze-pump-thaw cycles.[3]
-
Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.[3]
-
-
Expert Analysis: This is the hydrolytic cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[12] It is a very common decomposition pathway, especially for electron-deficient or heteroaryl boronic acids.[3][11] The reaction can be catalyzed by acid or base and is often accelerated by elevated temperatures in aqueous media.
-
Solutions & Protocols:
-
Use Boronate Esters: If you suspect protodeboronation, switch from the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or neopentyl glycol ester.[11][13]
-
Use MIDA Boronates or Trifluoroborates: For particularly unstable boronic acids, consider using even more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium aryltrifluoroborates (BF₃K). These reagents offer enhanced stability and release the boronic acid slowly under the reaction conditions.[3][14]
-
Control Stoichiometry: Use a slight excess of the boronic acid or its derivative (e.g., 1.2–1.5 equivalents) to compensate for any degradation.
-
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole required for Suzuki coupling at the C-3 position?
A1: Generally, for 3-iodoindazoles, N-protection is not required and may even be counterproductive.[15] Multiple studies have demonstrated successful Suzuki couplings on unprotected N-H indazoles.[16][17] The acidic N-H proton can complicate the reaction, but with the right choice of base and catalyst, high yields are achievable. In some cases, particularly with electron-withdrawing groups on the indazole ring, a Boc protecting group can be labile under the basic reaction conditions and cleave in-situ.[18] Therefore, attempting the reaction on the unprotected substrate is a highly recommended first step.
Q2: What is a good set of starting conditions for screening the Suzuki coupling of a novel 3-iodoindazole?
A2: A robust starting point is crucial for successful optimization. The following table summarizes a reliable set of initial conditions based on modern cross-coupling practices.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Iodoindazole | 1.0 equivalent | The limiting reagent. |
| Boronic Acid/Ester | 1.5 equivalents | Slight excess to drive the reaction and offset potential protodeboronation. |
| Catalyst | XPhos Pd G3 (2 mol%) | An air-stable, highly active pre-catalyst suitable for a broad range of substrates.[1][4] |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A strong, effective base that often outperforms carbonates. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | A versatile biphasic system to dissolve all components. Ensure solvents are degassed.[3] |
| Temperature | 100 °C | A good starting temperature to ensure sufficient energy for the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst oxidation and homocoupling.[3] |
Q3: My reaction works with simple arylboronic acids but fails with more sterically hindered ones. What can I do?
A3: This points to a problem with either the transmetalation or the reductive elimination step, both of which are sensitive to steric bulk.
-
Expert Analysis: Increased steric hindrance slows down key steps in the catalytic cycle. The combination of a substituted indazole and a bulky boronic acid can make it difficult for the two partners to come together on the palladium center.
-
Solutions & Protocols:
-
Increase Temperature: More thermal energy can help overcome the activation barrier for sterically demanding substrates. Consider raising the temperature to 120 °C or using microwave irradiation.[18]
-
Change the Ligand: The ligand's steric and electronic properties dictate the geometry around the palladium center. A different ligand might create a more favorable environment for the hindered coupling partners. Screening a panel of ligands (e.g., SPhos, RuPhos, CPhos) is a logical step.
-
Use a Boronate Ester: In some cases, switching from a boronic acid to a boronate ester can alter the kinetics of the transmetalation step and improve yields for hindered substrates.[13]
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a self-validating system for setting up a reliable Suzuki-Miyaura reaction.
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-iodoindazole (1.0 equiv.), the arylboronic acid derivative (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.) to the reaction mixture under a positive flow of inert gas. Note: Adding the catalyst last ensures it is introduced into a fully deoxygenated environment.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC. (2018).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
- A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Protodeboronation - Wikipedia.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - ResearchGate. (2025).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. (2013).
- Suzuki Coupling - Organic Chemistry Portal.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate.
- The Suzuki Reaction - Andrew G Myers Research Group.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
recrystallization solvents for methyl 6-iodo-1H-indazole-3-carboxylate
Technical Support Guide: Recrystallization of Methyl 6-iodo-1H-indazole-3-carboxylate
PART 1: Technical Overview & Solvent Selection Strategy
Subject: Optimization of Recrystallization Systems for Methyl 6-iodo-1H-indazole-3-carboxylate (CAS: 1360961-14-3) From: Senior Application Scientist, Purification Technologies Group To: Research & Development Division
Executive Summary
Methyl 6-iodo-1H-indazole-3-carboxylate is a critical intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogs). Its purification is often complicated by the presence of unreacted iodine, regioisomers, or decarboxylated by-products. While column chromatography is effective, it is not scalable for multi-gram batches. Recrystallization offers a thermodynamically driven purification method that can achieve >99% HPLC purity if the solvent system is correctly matched to the solute's polarity and lattice energy.
Solvent Selection Matrix
The indazole core is aromatic and moderately polar due to the N-H and ester functionalities. The iodine substituent adds lipophilicity/polarizability but reduces solubility in highly polar protic solvents compared to the non-iodinated analog.
| Solvent System | Role | Suitability Rating | Technical Rationale |
| Ethanol (Abs. or 95%) | Primary | ⭐⭐⭐⭐⭐ (Excellent) | Standard Protocol. The ester functionality and the indazole NH hydrogen bond well with ethanol. The iodine atom decreases solubility enough to allow precipitation upon cooling. High recovery yields. |
| Isopropanol (IPA) | Alternative | ⭐⭐⭐⭐ (Very Good) | Slower Crystallization. Higher boiling point allows for better dissolution of stubborn impurities. Promotes slower crystal growth, yielding larger needles/prisms which are easier to filter. |
| Ethyl Acetate / Hexane | Binary | ⭐⭐⭐⭐ (Good) | For Non-Polar Impurities. Good for removing non-polar by-products. Dissolve in hot EtOAc, then titrate with Hexane (or Heptane) to the cloud point. Risk of "oiling out" if added too quickly. |
| Acetonitrile (ACN) | Specific | ⭐⭐⭐ (Moderate) | High Solubility. The compound is very soluble in hot ACN. Useful if the main impurity is highly polar (stays in solution) or very non-polar (insoluble in hot ACN). |
| Toluene | Specific | ⭐⭐ (Low) | High Heat. Requires high temperatures. Good for removing inorganic salts or very polar tars, but yield is often lower due to high solubility of the product even at cold temps. |
PART 2: Detailed Experimental Protocol
Protocol ID: P-IND-REC-06 Safety Note: Iodine-containing compounds can be light-sensitive. Perform crystallization in low light or wrap flasks in foil.
Standard Procedure: Ethanol Recrystallization[1]
-
Dissolution (Thermodynamic Saturation):
-
Place the crude Methyl 6-iodo-1H-indazole-3-carboxylate (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Ethanol (approx. 5-7 mL per gram of solid). Note: Do not add a large excess initially.
-
Heat the mixture to reflux (approx. 78-80 °C) with stirring.
-
If solids remain, add Ethanol in small portions (1-2 mL) through the condenser until the solution is clear.
-
Critical Check: If black specks or insoluble material remain after 15 mins of reflux, these are likely inorganic salts or polymerized tars. Perform a Hot Filtration .
-
-
Nucleation & Growth:
-
Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop; rapid cooling causes precipitation of amorphous solids (impurities trapped).
-
Once at room temperature, inspect for crystal formation (typically pale yellow to off-white needles).
-
Transfer the flask to an ice-water bath (0-4 °C) for 1-2 hours to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel under vacuum.
-
Wash: Rinse the filter cake with cold Ethanol (-10 °C) to remove the mother liquor containing impurities.
-
Dry: Dry the solid in a vacuum oven at 40-50 °C for 12 hours. Iodine-containing compounds can sublime; monitor weight loss.
-
PART 3: Troubleshooting & Diagnostics
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as it cools.
-
Cause: The temperature dropped too quickly, or the solvent polarity is slightly too low for the solute concentration (supersaturation occurred in the metastable zone).
-
Remedy:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount (5-10% v/v) of the "good" solvent (e.g., more Ethanol or EtOAc).
-
Seed: Add a tiny crystal of pure product (if available) at the cloud point temperature.
-
Slow Cool: Wrap the flask in a towel to slow the cooling rate.
-
Issue 2: Colored Impurities (Yellow/Brown Mother Liquor)
-
Symptom: The crystals are off-white or yellow, but the goal is white.
-
Cause: Trace iodine or oxidized anilines/indoles.
-
Remedy:
-
Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (1-2% w/w). Stir at reflux for 10-15 mins, then perform a Hot Filtration through a Celite pad.
-
Solvent Switch: Switch to Toluene or IPA which may solubilize the colored impurities better than Ethanol.
-
Issue 3: Low Yield
-
Symptom: Mother liquor contains a significant amount of product.
-
Cause: Solubility in cold solvent is still too high.
-
Remedy:
-
Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop).
-
Add an Anti-solvent (e.g., Water to Ethanol, or Hexane to EtOAc) dropwise to the cold mother liquor to force precipitation.
-
PART 4: Visualization (Workflow Diagram)
Caption: Decision tree for the recrystallization of methyl 6-iodo-1H-indazole-3-carboxylate, including checkpoints for insolubles and oiling-out phenomena.
PART 5: Frequently Asked Questions (FAQs)
Q1: Can I use water as a co-solvent with Ethanol? A: Yes, but with caution. Methyl 6-iodo-1H-indazole-3-carboxylate is insoluble in water.[1] Adding water to a hot ethanol solution ("drowning out") increases yield but risks precipitating impurities or causing the product to oil out. If you use water, add it dropwise to the hot solution only until a faint turbidity persists, then let it cool.
Q2: My product has a pinkish hue. What is it? A: This is characteristic of free iodine liberation. Indazoles with iodine substituents can undergo slight deiodination under light or acidic conditions. Wash the solid with a dilute (1-2%) aqueous Sodium Thiosulfate solution during the filtration step, followed immediately by water and then cold ethanol, to quench the iodine.
Q3: How does the iodine atom affect the solubility compared to the non-iodo analog? A: The iodine atom significantly increases the lipophilicity (LogP) and molecular weight. While Methyl 1H-indazole-3-carboxylate is quite soluble in lower alcohols, the 6-iodo derivative is less soluble, making recrystallization from Ethanol more efficient (higher recovery) than for the non-substituted parent [1].
Q4: Is there a specific temperature limit for drying? A: Yes. Avoid temperatures above 60 °C under high vacuum for prolonged periods. While the melting point is typically >135 °C (depending on the specific polymorph/derivative), iodine-carbon bonds can be labile. 40-50 °C is the safe zone.
References
-
Heterocycles . (1996).[2][3] Practical Synthesis of 1H-Indazole-3-Carboxylic acid and its derivatives. Retrieved from [Link] (Search snippet 1.4)
-
RSC Advances . (2013). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link] (Search snippet 1.12)
-
University of Rochester . Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link] (Search snippet 1.3)
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Validation & Comparative
1H NMR spectrum analysis of methyl 6-iodo-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 6-iodo-1H-indazole-3-carboxylate
Introduction: The Role of NMR in Modern Drug Discovery
In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure, connectivity, and environment of atoms.[1][2] For heterocyclic compounds like indazole derivatives, which are privileged scaffolds in medicinal chemistry, ¹H NMR is an indispensable tool for confirming identity, purity, and conformation.[3]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 6-iodo-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various bioactive molecules. We will dissect the predicted spectrum based on established principles, provide a rigorous experimental protocol for data acquisition, and compare the spectral features against a non-iodinated analogue to highlight the profound influence of substituent effects.
Structural Features and Predicted ¹H NMR Analysis
The first step in any NMR analysis is to understand the molecule's structure and predict the expected spectral features.[4] The structure of Methyl 6-iodo-1H-indazole-3-carboxylate contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.
Caption: Molecular structure with proton assignments.
The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are derived from foundational NMR principles and data from analogous structures.[5][6][7][8]
Table 1: Predicted ¹H NMR Spectral Data for Methyl 6-iodo-1H-indazole-3-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-N1 | > 13.0 | Broad Singlet (br s) | - | The acidic N-H proton of the indazole ring typically appears as a broad signal at a very high chemical shift, especially in DMSO-d₆, due to hydrogen bonding and exchange.[7][9] |
| H-4 | ~8.1 - 8.2 | Singlet (s) or Narrow Doublet (d) | J4,5 ≈ 0.9-1.1 Hz | This proton is ortho to the electron-withdrawing carboxylate group. It exhibits a small four-bond coupling to H-5. In many spectra, this may appear as a sharp singlet. |
| H-5 | ~7.6 - 7.7 | Doublet of Doublets (dd) | J5,7 ≈ 1.5-2.0 Hz, J5,4 ≈ 0.9-1.1 Hz | H-5 is coupled to both H-4 (meta-coupling) and H-7 (para-coupling across the iodine). The iodine at C6 will influence its chemical shift. |
| H-7 | ~7.9 - 8.0 | Doublet (d) | J7,5 ≈ 1.5-2.0 Hz | This proton is ortho to the nitrogen atom and experiences deshielding. It shows a small para-coupling to H-5. |
| -OCH₃ | ~3.9 | Singlet (s) | - | The three equivalent protons of the methyl ester group are not coupled to any other protons, resulting in a sharp singlet. This chemical shift is characteristic of methyl esters.[10] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[11][12] The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.
Part 1: Sample Preparation
-
Compound Purity: Ensure the sample of Methyl 6-iodo-1H-indazole-3-carboxylate is of high purity and free from residual solvents by drying under high vacuum for several hours.
-
Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for indazole compounds as it solubilizes them well and slows the exchange rate of the N-H proton, allowing for its observation.[13] Chloroform-d (CDCl₃) is a common alternative.[14]
-
Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.[11][15]
-
Internal Standard: Add a small amount (1-2 µL) of a 1% tetramethylsilane (TMS) solution to the sample. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[16][17]
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool into a clean 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the compound identification and solvent.
Part 2: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer. The goal is to achieve adequate signal-to-noise (S/N) and digital resolution to accurately define peak multiplicities.[18]
Table 2: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Causality and Rationale |
| Pulse Program | zg or zg30 | A standard one-pulse experiment is sufficient for a simple 1D ¹H spectrum.[19] |
| Spectral Width (SW) | -2 to 16 ppm | This range comfortably encompasses the expected signals from the aromatic region, the N-H proton, the methyl ester, and the TMS reference.[20] |
| Number of Scans (NS) | 8 to 16 | Signal averaging increases the S/N ratio. A minimum of 8 scans is recommended to reduce artifacts, with more scans needed for dilute samples.[18] |
| Relaxation Delay (d1) | 2.0 - 5.0 s | This delay allows for the relaxation of protons back to their equilibrium state before the next pulse. A longer delay (≥ 5x T₁) is crucial for accurate integration in quantitative NMR.[19] |
| Acquisition Time (AT) | 2.0 - 4.0 s | A longer acquisition time results in better digital resolution, which is essential for resolving fine coupling patterns.[18] |
| Receiver Gain (RG) | Auto-adjusted | The receiver gain should be set automatically by the spectrometer to maximize signal intensity without clipping the Free Induction Decay (FID), which would compromise quantitative accuracy.[18] |
Comparative Analysis: The Influence of the Iodine Substituent
To truly appreciate the spectral characteristics of Methyl 6-iodo-1H-indazole-3-carboxylate, it is instructive to compare its spectrum to that of a closely related, commercially available alternative: Methyl 1H-indazole-3-carboxylate . This comparison directly illustrates the electronic and steric effects of the iodine atom on the aromatic ring.
The primary difference is the substitution pattern on the benzene portion of the bicyclic system. The iodine atom at the C6 position is an electron-withdrawing group and possesses significant magnetic anisotropy, which alters the electronic environment of the nearby protons.[21]
Table 3: Comparative ¹H NMR Data (Aromatic Region, in DMSO-d₆)
| Proton | Methyl 6-iodo-1H-indazole-3-carboxylate (Predicted δ, ppm) | Methyl 1H-indazole-3-carboxylate (Typical δ, ppm) | Δδ (ppm) & Interpretation |
| H-4 | ~8.1 - 8.2 | ~8.1 | Minimal Change: H-4 is distant from the C6 position, so the effect of the iodine substituent is negligible. |
| H-5 | ~7.6 - 7.7 | ~7.3 | Significant Downfield Shift: H-5 is ortho to the iodine atom. The deshielding effect is a combination of iodine's electronegativity and magnetic anisotropy.[21][22] |
| H-7 | ~7.9 - 8.0 | ~7.8 | Moderate Downfield Shift: H-7 is para to the iodine atom. The effect is less pronounced than on the ortho proton but still observable. |
This comparative analysis is a powerful validation step. Observing the predicted downfield shifts in the experimental spectrum of the 6-iodo derivative relative to its non-halogenated counterpart provides strong evidence for the correct regiochemistry of the iodine substitution.
Workflow for Structural Verification
The process from sample preparation to final structural confirmation follows a logical and self-validating workflow. This ensures that the final data is both accurate and reliable, meeting the stringent standards required in drug development.
Caption: Workflow from sample preparation to structural confirmation.
Conclusion
The ¹H NMR spectrum of Methyl 6-iodo-1H-indazole-3-carboxylate is rich with structural information. A thorough analysis, grounded in fundamental principles and supported by a rigorous experimental approach, allows for its unambiguous characterization. By comparing the experimental data not only to predicted values but also to the spectrum of a non-iodinated analogue, researchers can gain deeper insights into substituent effects and confirm the regiochemistry with a high degree of confidence. This multi-faceted approach embodies the scientific integrity required in the fields of chemical research and drug development, ensuring that the molecular entities being advanced are precisely what they are intended to be.
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NMR Sample Preparation. University of California, Riverside.
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Basics of NMR: Sample preparation and analysis of NMR analysis data. Mesbah Energy Co. 15
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How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. 14
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Reference Standards Quality in NMR Spectroscopy. Chemiprobe. 23
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NMR Reference Standards. Sigma-Aldrich.
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NMR acquisition parameters and qNMR. Nanalysis Corp. 20
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NMR Sample Preparation: The Complete Guide. Organomation. 11
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How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. 18
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1H ACQUISITION PERIOD. IMSERC, Northwestern University. 24
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. 12
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The Acquisition Parameters. University of Wisconsin-Madison, Chemistry Department. 19
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem.25
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Chemical Shift Referencing. University of California, Santa Barbara, Department of Chemistry and Biochemistry. 16
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NMR Spectroscopy. Michigan State University, Department of Chemistry. 17
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How do I choose a reference standard for my Q-NMR analysis? Chemistry LibreTexts. 26
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NMR data acquisition. The Metabolomics Innovation Centre. 27
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Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. 10
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Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education. 28
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1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. ResearchGate. 29
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1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magn Reson Chem.
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Supporting Information for a related synthesis. Royal Society of Chemistry. 30
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 5
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An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole. BenchChem. 13
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1H NMR spectra of pure methyl ester (a) and methyl ester using rapeseed oil catalyzed by triethylamine (b). ResearchGate. 31
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Interpreting ¹H NMR Spectra. OpenOChem Learn. 4
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¹³C NMR of indazoles. ResearchGate. 32
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Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. 6
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Indazole(271-44-3) ¹H NMR spectrum. ChemicalBook. 7
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
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Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. 33
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A comparison of the aromatic and alkyl regions of the 1H NMR spectra of the uncomplexed ligand (4-Etpy). ResearchGate. 22
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. 34
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Method for preparing 1H-indazole derivative. Google Patents.
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. 1
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¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. 36
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Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magn Reson Chem. 21
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Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and their conformations. Magn Reson Chem.
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Methyl 1H-indole-3-carboxylate. Magritek. 37
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. 38
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A Senior Application Scientist's Guide to Distinguishing Methyl 6-iodo-1H-indazole-3-carboxylate from its 3-iodo Isomer
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of regioisomers is a critical and often challenging task. The subtle repositioning of a functional group can dramatically alter a molecule's physicochemical properties, biological activity, and patentability. This guide provides an in-depth technical comparison of two closely related indazole derivatives: methyl 6-iodo-1H-indazole-3-carboxylate and its regioisomer, methyl 3-iodo-1H-indazole-6-carboxylate. We will explore the most effective analytical techniques for their differentiation, supported by experimental data from analogous compounds and established spectroscopic principles.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the kinase inhibitors axitinib and pazopanib.[1] The iodo- and carboxylate-functionalized indazoles discussed herein are valuable building blocks for the synthesis of novel therapeutics, with the iodine atom serving as a versatile handle for cross-coupling reactions.[1] However, synthetic routes can sometimes yield mixtures of regioisomers, necessitating robust analytical methods for their unambiguous identification and separation.
The Challenge of Isomeric Differentiation
Methyl 6-iodo-1H-indazole-3-carboxylate and methyl 3-iodo-1H-indazole-6-carboxylate share the same molecular formula (C₉H₇IN₂O₂) and molecular weight (302.07 g/mol ).[1][2] This identity in mass makes them indistinguishable by standard low-resolution mass spectrometry alone. Their structural similarity also presents a challenge for chromatographic separation. Therefore, a multi-pronged analytical approach is essential.
Spectroscopic Fingerprinting: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise substitution pattern on the indazole ring.
1H NMR Spectroscopy: A Tale of Two Aromatic Systems
The key to distinguishing these isomers via 1H NMR lies in the differing electronic environments of the protons on the benzene ring. The electron-withdrawing effects of the iodine atom and the methyl carboxylate group will uniquely influence the chemical shifts and coupling patterns of the aromatic protons.
Expected 1H NMR Spectral Data (Predicted and based on analogs in DMSO-d6)
| Proton | Methyl 6-iodo-1H-indazole-3-carboxylate (Predicted) | Methyl 3-iodo-1H-indazole-6-carboxylate (Predicted) | Rationale for Differentiation |
| H-4 | ~ 7.6 ppm (d) | ~ 8.0 ppm (d) | In the 6-iodo isomer, H-4 is ortho to the pyrazole ring fusion and meta to the iodine. In the 3-iodo isomer, H-4 is ortho to the electron-withdrawing carboxylate group, leading to a significant downfield shift. |
| H-5 | ~ 7.4 ppm (dd) | ~ 7.8 ppm (dd) | In the 6-iodo isomer, H-5 is ortho to the iodine atom, resulting in a downfield shift. In the 3-iodo isomer, H-5 is meta to both the iodine and carboxylate groups. |
| H-7 | ~ 8.1 ppm (s) | ~ 7.9 ppm (d) | The H-7 proton in the 6-iodo isomer is expected to be a singlet or a narrow doublet due to the adjacent iodine. In the 3-iodo isomer, H-7 will be a doublet, coupled to H-5. |
| -OCH3 | ~ 3.9 ppm (s) | ~ 3.9 ppm (s) | The chemical shift of the methyl ester protons is unlikely to be a primary point of differentiation. |
| N-H | ~ 13.9 ppm (br s) | ~ 13.8 ppm (br s) | The N-H proton chemical shift can be variable and is not a reliable indicator for distinguishing these regioisomers. |
Note: These are predicted values based on established substituent effects on the indazole ring system. Experimental values may vary.[3][4]
13C NMR Spectroscopy: Unveiling the Carbon Skeleton
13C NMR provides further confirmation of the substitution pattern by probing the chemical environment of each carbon atom. The most significant differences are expected for the carbons directly attached to the iodine and carboxylate groups, as well as the other aromatic carbons.
Expected 13C NMR Spectral Data (Predicted and based on analogs in DMSO-d6)
| Carbon | Methyl 6-iodo-1H-indazole-3-carboxylate (Predicted) | Methyl 3-iodo-1H-indazole-6-carboxylate (Predicted) | Rationale for Differentiation |
| C-3 | ~ 138 ppm | ~ 90 ppm | The carbon bearing the carboxylate group (C-3 in the 6-iodo isomer) will be significantly downfield compared to the carbon bearing the iodine atom (C-3 in the 3-iodo isomer). |
| C-6 | ~ 95 ppm | ~ 125 ppm | Conversely, the carbon with the iodine substituent (C-6 in the 6-iodo isomer) will be upfield compared to the carbon with the carboxylate group (C-6 in the 3-iodo isomer). |
| C=O | ~ 162 ppm | ~ 165 ppm | The carbonyl carbon chemical shifts are expected to be similar but may show slight variations. |
| -OCH3 | ~ 52 ppm | ~ 52 ppm | The methyl ester carbon is not expected to be a reliable point of differentiation. |
Note: These are predicted values based on established substituent effects on the indazole ring system. Experimental values may vary.[3][4]
2D NMR Spectroscopy: Connecting the Dots with HMBC
In cases of ambiguity, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable. This 2D NMR technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, in methyl 6-iodo-1H-indazole-3-carboxylate, a correlation would be expected between the methyl ester protons (~3.9 ppm) and the C-3 carbon (~138 ppm). In contrast, for the 3-iodo isomer, the correlation would be between the methyl ester protons and the C-6 carbon (~125 ppm). This provides definitive evidence for the position of the carboxylate group.
Mass Spectrometry: Beyond Molecular Weight
While both isomers have the same nominal and exact mass, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition (C₉H₇IN₂O₂).[5] Tandem mass spectrometry (MS/MS) can potentially reveal subtle differences in fragmentation patterns, although these may be minor for such closely related isomers.
Expected Fragmentation Pathways:
The fragmentation of indazole derivatives often involves cleavage of the side chains and fragmentation of the heterocyclic ring.[6]
-
Loss of ·OCH3: A common initial fragmentation for methyl esters.
-
Loss of CO: Subsequent loss of carbon monoxide from the acylium ion.
-
Loss of I·: Cleavage of the carbon-iodine bond.
While the major fragments may be similar, the relative abundances of certain fragment ions could differ due to the influence of the substituent positions on bond strengths and ion stabilities.
Chromatographic Separation: The Practical Challenge
The structural similarity of these regioisomers makes their separation by chromatography challenging.[7] However, with careful optimization, techniques like High-Performance Liquid Chromatography (HPLC) can be effective.
Key Considerations for HPLC Method Development:
-
Stationary Phase: A reversed-phase C18 column is a good starting point. Phenyl-hexyl or cyano-propyl phases could also be explored to exploit different selectivities.
-
Mobile Phase: A gradient elution with acetonitrile or methanol and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.
-
Optimization: Fine-tuning the gradient slope, flow rate, and temperature is crucial to achieve baseline separation.
Definitive Proof: Single-Crystal X-ray Crystallography
For an unequivocal structural determination, single-crystal X-ray crystallography is the gold standard.[8] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic connectivity and the absolute structure of the molecule. While obtaining suitable crystals can be a challenge, the resulting data provides irrefutable proof of the isomeric identity.
Experimental Protocols
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean NMR tube.
-
Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For 1H NMR, analyze the chemical shifts, coupling constants (J values), and multiplicities of the aromatic protons.
-
For 13C NMR, analyze the chemical shifts of all carbon atoms.
-
If necessary, acquire a 2D HMBC spectrum to confirm long-range proton-carbon correlations.
-
-
Data Analysis: Compare the obtained spectra with the predicted values and known trends for substituted indazoles to assign the correct isomeric structure.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]+.
-
Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for C₉H₇IN₂O₂ to confirm the elemental composition. If performing MS/MS, analyze the fragmentation pattern for any isomer-specific ions.
Protocol for HPLC Separation
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) and optimize as needed to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers show strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Visualizing the Workflow
Caption: Workflow for the separation and characterization of indazole isomers.
Conclusion
Distinguishing between methyl 6-iodo-1H-indazole-3-carboxylate and its 3-iodo isomer requires a systematic and multi-faceted analytical approach. While their identical molecular weights and similar polarities present a challenge, the strategic application of high-field NMR spectroscopy, particularly with the aid of 2D techniques like HMBC, provides the most definitive means of differentiation in solution. High-resolution mass spectrometry is essential for confirming elemental composition, and optimized HPLC is crucial for their physical separation. For absolute and irrefutable structural proof, single-crystal X-ray crystallography remains the ultimate arbiter. By employing the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these valuable synthetic intermediates, ensuring the integrity of their research and the advancement of drug discovery programs.
References
- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
-
Kang, J., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997-6008. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
-
Beilstein Journals. (2018). Supporting Information: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021). [Link]
-
IUCr Journals. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]
-
Capot Chemical. Specifications of 3-Iodo-1H-indazole-6-carboxylic acid methyl ester. [Link]
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Molbase. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]
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The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). [Link]
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Chongqing Chemdad Co., Ltd. methyl 6-iodo-1H-indazole-3-carboxylate. [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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ACS Publications. (1955). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 77(23), 6205–6208. [Link]
-
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
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SSRN. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Determination of Methyl 6-Iodo-1H-indazole-3-carboxylate
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
Methyl 6-iodo-1H-indazole-3-carboxylate is a pivotal building block in modern medicinal chemistry. Its indazole core is a "privileged scaffold," appearing in numerous therapeutic agents, including potent kinase inhibitors like Axitinib and Pazopanib.[1] The iodine atom at the 6-position and the methyl ester at the 3-position provide two versatile chemical handles for synthetic elaboration, enabling chemists to explore vast chemical space in the quest for novel drug candidates.[1]
However, the synthetic utility of this intermediate is directly proportional to its purity. Undefined or poorly characterized impurities can have catastrophic downstream effects, leading to failed reactions, misleading biological data, and costly delays in drug development programs. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust and accurate purity assessment of methyl 6-iodo-1H-indazole-3-carboxylate, grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[2][3][4]
The Analytical Challenge: Anticipating Process-Related Impurities
A robust analytical method is one that can unequivocally separate the main compound from any potential impurities. Expertise in synthetic organic chemistry is invaluable here, as it allows us to anticipate the likely structure of these impurities. The synthesis of indazole derivatives can proceed through various routes, such as the Jacobson synthesis or Cadogan-Sundberg cyclization, each with its own potential for side reactions.[5]
For methyl 6-iodo-1H-indazole-3-carboxylate, the most probable impurities include:
-
Unreacted Starting Material: Incomplete esterification of the precursor, 6-iodo-1H-indazole-3-carboxylic acid, is a common issue.[1] This impurity is significantly more polar than the final product.
-
Regioisomers: Direct alkylation of the indazole nitrogen can lead to a mixture of N-1 and N-2 substituted products.[1][6] While the target is the 1H-indazole, the formation of the 2H-indazole isomer is a possibility that the analytical method must be able to resolve.
-
Hydrolysis Degradant: The methyl ester is susceptible to hydrolysis back to the carboxylic acid if exposed to moisture or non-neutral pH conditions.[7]
-
Byproducts from Synthesis: Residual reagents or byproducts from preceding steps, such as the cyclization or iodination reactions, may also be present.
An effective HPLC method must therefore demonstrate specificity—the ability to assess the analyte unequivocally in the presence of these components.[4][8]
Comparative HPLC Methodologies
High-Performance Liquid Chromatography is the definitive technique for purity analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[9][10] We will compare two distinct reversed-phase HPLC (RP-HPLC) methods. The choice to compare two RP-HPLC methods, rather than an RP and a Normal-Phase (NP) method, is a pragmatic one. Most modern quality control labs are optimized for RP-HPLC due to its robustness, broad applicability, and the stability of the columns. The key to success is selecting columns with orthogonal (different) selectivity to ensure the most comprehensive separation.
-
Method A: The Workhorse (C18 Column) : An octadecylsilyl (C18) column is the universal starting point for RP-HPLC method development, separating compounds primarily based on hydrophobicity.
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column) : A phenyl-hexyl column provides a different separation mechanism. In addition to hydrophobicity, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole ring system of the analyte and its impurities. This can be exceptionally effective for separating closely related aromatic or unsaturated compounds.
Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability testing (SST) as a prerequisite for formal analysis. SST ensures that the chromatographic system is performing adequately on the day of analysis.[8]
Sample Preparation (for both methods):
-
Prepare a diluent consisting of Acetonitrile:Water (50:50, v/v).
-
Accurately weigh approximately 10 mg of the methyl 6-iodo-1H-indazole-3-carboxylate sample.
-
Dissolve the sample in 10.0 mL of the diluent to create a stock solution of 1 mg/mL.
-
Further dilute this stock solution 10-fold with the diluent to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Table 1: HPLC Method Parameters
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Instrumentation | HPLC with UV Detector | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B | 0-5 min: 35% B5-20 min: 35% to 85% B20-25 min: 85% B25-26 min: 85% to 35% B26-30 min: 35% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Causality Note: The use of a gradient elution is critical for purity analysis. It ensures that both early-eluting polar impurities (like the starting carboxylic acid) and late-eluting non-polar impurities are detected within a reasonable runtime, while providing sharp peaks for accurate quantification.[2] Formic acid is added to the mobile phase to control the ionization of acidic and basic functional groups, leading to improved peak shape and reproducibility.
Method Validation: The Foundation of Trustworthiness
To ensure a method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][11] This process generates documented evidence that the method is accurate, precise, and reliable.
Workflow for HPLC Method Validation
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Iodinated Indazoles
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of iodinated indazoles. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of these important heterocyclic compounds. We will move beyond a simple cataloging of fragments to explore the underlying chemical principles that govern their formation, offering a framework for predicting and interpreting the mass spectra of novel iodinated indazole derivatives.
The Critical Role of Fragmentation Analysis in Structural Elucidation
In the realm of drug discovery and development, the indazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active molecules. The introduction of a halogen, particularly iodine, can significantly modulate a compound's metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the unambiguous identification of iodinated indazole regioisomers is a frequent challenge in medicinal chemistry and process development.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone technique for molecular characterization.[1] While high-resolution mass spectrometry can provide the elemental composition, the fragmentation pattern is the key to deciphering the precise arrangement of atoms, including the location of substituents on the indazole ring. A thorough understanding of how these molecules dissociate in the gas phase is therefore not merely an academic exercise but a practical necessity for accelerating drug development pipelines.
Fundamental Principles of Fragmentation in Mass Spectrometry
The fragmentation of a molecule in a mass spectrometer is a consequence of the excess internal energy imparted during the ionization process.[2] The most common ionization techniques are electron ionization (EI) and electrospray ionization (ESI).[3][4]
-
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular radical cation (M+•).[3] This species is often highly energetic and undergoes extensive fragmentation, providing rich structural information.[3]
-
Electrospray Ionization (ESI): A soft ionization technique, ESI typically generates protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation.[4] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas.[5]
The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral losses.[6] For iodinated indazoles, the key structural features influencing fragmentation are the indazole ring system, the carbon-iodine bond, and any other substituents present.
Characteristic Fragmentation Pathways of Iodinated Indazoles
Based on the fundamental principles of mass spectrometry and the known behavior of halogenated aromatic compounds and heterocyclic systems, we can predict the major fragmentation pathways for a generic iodinated indazole.
The Carbon-Iodine Bond: A Locus of Facile Cleavage
The C-I bond is typically the weakest bond in an iodinated aromatic compound, making its cleavage a primary fragmentation event.[7]
-
Homolytic Cleavage (in EI): The molecular ion can undergo homolytic cleavage of the C-I bond to yield an indazolyl cation and an iodine radical.
-
Heterolytic Cleavage (in ESI-CID): While less common for aryl halides, under energetic CID conditions, heterolytic cleavage can occur. More prevalent is the loss of an iodine radical from the protonated molecule.
-
Loss of HI: A common fragmentation pathway involves the elimination of a neutral hydrogen iodide molecule.[7]
A significant peak at m/z 127, corresponding to the iodine cation (I+), is a strong diagnostic indicator of an iodine-containing compound.[8]
Fragmentation of the Indazole Ring
The indazole ring itself can undergo characteristic cleavages. Common fragmentation pathways for N-heterocycles involve the loss of small, stable neutral molecules. For the indazole ring, a key fragmentation is the loss of a molecule of hydrogen cyanide (HCN) from the pyrazole portion of the ring system. This is often followed by or preceded by other fragmentation events.
The Influence of Iodine Position on Fragmentation
Visualizing the Fragmentation Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the predicted major fragmentation pathways for a generic iodinated indazole under both EI and ESI-CID conditions.
Caption: Predicted ESI-CID fragmentation of an iodinated indazole.
Comparative Data Summary
The following table summarizes the expected key ions and neutral losses for iodinated indazoles. The exact m/z values will depend on the molecular weight of the specific isomer and any other substituents.
| Ionization Mode | Precursor Ion | Major Fragment Ions | Common Neutral Losses | Diagnostic Features |
| Electron Ionization (EI) | M+• | [M-I]+, [M-HCN]+•, [M-HI]+•, I+ | I•, HCN, HI | Intense I+ peak at m/z 127 |
| ESI-MS/MS (CID) | [M+H]+ | [M+H-I]+, [M+H-HI]+, [M+H-HCN]+ | I•, HI, HCN | Stepwise fragmentation controlled by collision energy |
Experimental Protocol: Acquiring High-Quality Fragmentation Data
To obtain reliable and reproducible fragmentation data for iodinated indazoles, the following experimental workflow is recommended. This protocol is designed for a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. [9][10]
Sample Preparation
-
Dissolve the iodinated indazole standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 10-100 ng/mL.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is generally suitable.
-
Mobile Phase A: 0.1% formic acid in water. Caution: Formic acid can sometimes induce in-source deiodination. [11]If this is observed, consider using acetic acid as an alternative.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Acquire a full scan from m/z 100-500 to identify the [M+H]+ ion of the iodinated indazole.
-
MS/MS Parameters:
-
Select the [M+H]+ ion as the precursor for fragmentation.
-
Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy for generating a rich fragment ion spectrum.
-
Acquire product ion scans at several collision energies (e.g., 15 eV, 25 eV, 35 eV) to observe the evolution of the fragmentation pattern.
-
-
Key Instrument Settings (to be optimized):
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow and Temperature: Optimize for best signal intensity.
-
The following diagram illustrates the experimental workflow.
Caption: LC-MS/MS workflow for fragmentation analysis.
Conclusion and Future Outlook
The fragmentation patterns of iodinated indazoles are primarily dictated by the facile cleavage of the carbon-iodine bond and characteristic losses from the indazole ring. While the general pathways can be predicted, empirical data generated through systematic studies of various regioisomers are needed to build a comprehensive library for unambiguous identification. The experimental protocol outlined in this guide provides a robust starting point for researchers to generate high-quality fragmentation data for their specific compounds of interest. As mass spectrometry instrumentation continues to advance, techniques such as ion mobility spectrometry may offer an additional dimension of separation to further distinguish between isomeric species.
References
-
Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
-
Svensson, P. H. W., Berholts, M., et al. (2024). Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics, 26, 770-779. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodobutane. Retrieved from [Link]
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Luo, X., et al. (2024, March 1). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]
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PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
Gas Chromatography Mass Spectrometry. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
University of Victoria. (2016, September 5). Dalton Transactions. Retrieved from [Link]
-
RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]
-
Curtin University. (2022, April 27). Instrumentation - Western Australian Organic & Isotope Chemistry. Retrieved from [Link]
-
PMC. (2024, February 14). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Retrieved from [Link]
-
ResearchGate. (n.d.). High-resolution electrospray ionization tandem mass spectrometry.... Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). SlideShare. Retrieved from [Link]
-
MDPI. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2015, March 20). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. Retrieved from [Link]
-
PMC. (2025, November 14). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Retrieved from [Link]
-
LCGC International. (2020, November 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
ChemRxiv. (2024, July 30). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2003, September 15). Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. Retrieved from [Link]
-
Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]
-
ResearchGate. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
In-situ Mass Spectrometric Analysis of the Reactive Intermediates Generated in the Electrochemical Amidation Reactions. (n.d.). Preprints.org. Retrieved from [Link]
-
UFBA. (2021, July 28). Quantification of nitrogen markers in crude oils using gas chromatography-triple quadrupole mass spectrometry. Retrieved from [Link]
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LCGC International. (2017, October 1). Gas Chromatography–Mass Spectrometry Characterization of Vegetable Oil–Derived Potent Antimicrobial Agents. Retrieved from [Link]
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A Head-to-Head Comparison of 6-Iodo- and 6-Bromo-Indazole Esters in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The functionalization of this heterocycle, particularly at the 6-position, is a key strategy in the development of novel drug candidates, including potent kinase inhibitors.[2] Palladium-catalyzed cross-coupling reactions are the workhorse for these transformations, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3]
A critical decision in the synthetic design is the choice of the halide on the indazole scaffold. This guide provides an in-depth, objective comparison of the reactivity of 6-iodo- and 6-bromo-indazole esters in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is grounded in fundamental mechanistic principles and supported by experimental data from the literature to empower researchers in making informed decisions for their synthetic campaigns.
The Decisive Step: Understanding the Impact of the Halogen on Reactivity
The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] This hierarchy is primarily dictated by the rate-determining step for many of these transformations: the oxidative addition of the aryl halide to the palladium(0) catalyst.[4]
The carbon-halogen bond strength is a key factor influencing the ease of this oxidative addition. The C-I bond is weaker and more polarizable than the C-Br bond, leading to a lower activation energy for the oxidative addition of an iodo-substituted indazole to the Pd(0) complex.[5] This fundamental difference in bond strength translates to typically faster reaction rates, lower reaction temperatures, and often, the need for less activated catalyst systems for 6-iodo-indazole esters compared to their 6-bromo counterparts.
However, the choice is not always straightforward. While 6-iodo-indazole esters offer higher reactivity, factors such as the cost and stability of the starting materials, and potential side reactions associated with highly reactive substrates, can make 6-bromo-indazole esters a more practical choice in certain scenarios.[6]
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds.[7] When comparing the reactivity of 6-iodo- and 6-bromo-indazole esters in this reaction, the iodo-derivative consistently demonstrates superior reactivity, often leading to higher yields in shorter reaction times and under milder conditions.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 6-bromo-1H-indazole-3-carboxylate (analogue) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | High (qualitative)[8] |
| tert-butyl 3-iodo-1H-indazole-1-carboxylate (analogue) | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 96 |
Note: The data in this table is compiled from different sources with varying substrates and reaction conditions and should be used for qualitative comparison of reactivity trends.
The higher reactivity of the 6-iodo-indazole ester allows for the use of a broader range of boronic acids and esters, including those that are less reactive. For the 6-bromo-indazole ester, more forcing conditions, such as higher temperatures or more active catalyst systems, may be required to achieve comparable yields.[6]
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[9] In this reaction, the superior reactivity of the C-I bond is also evident. However, the choice of ligand and base becomes even more critical to achieve high yields and avoid side reactions.[10]
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-1H-indazole (analogue) | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 18 | High (qualitative)[11] |
| 4-Iodo-1-tritylpyrazole (related heterocycle) | Aniline | Pd(dba)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | - | Good (qualitative)[11] |
Note: The data in this table is compiled from different sources with varying substrates and reaction conditions and should be used for qualitative comparison of reactivity trends.
While aryl iodides are generally more reactive, they can sometimes present challenges in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[10] Despite this, the overall trend of I > Br reactivity generally holds true for indazole systems.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[12] This reaction is particularly sensitive to the nature of the halide, with aryl iodides being significantly more reactive than aryl bromides.[12]
| Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-3-iodo-1H-indazole (di-halo analogue) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 20 | 12 | High (at iodo position)[1] |
| Aryl Bromide (general) | Terminal Alkyne | Pd catalyst / CuI | Amine | Various | Elevated | Longer | Good[13] |
| Aryl Iodide (general) | Terminal Alkyne | Pd catalyst / CuI | Amine | Various | Room Temp | Shorter | Excellent[13] |
Note: The data in this table is compiled from different sources with varying substrates and reaction conditions and should be used for qualitative comparison of reactivity trends.
The coupling of 6-iodo-indazole esters can often be achieved at room temperature, whereas the corresponding 6-bromo derivatives typically require heating to proceed at a reasonable rate.[12] The higher reactivity of the iodo-substrate also allows for a wider range of functional groups to be tolerated on the alkyne coupling partner.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 6-Halo-Indazole Ester
This protocol is adapted from established procedures for halo-indazoles.[8]
Materials:
-
6-Iodo- or 6-Bromo-indazole ester (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask, add the 6-halo-indazole ester (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For the 6-iodo-indazole ester, the reaction is expected to be significantly faster.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-indazole ester.
Protocol 2: Buchwald-Hartwig Amination of a 6-Halo-Indazole Ester
This protocol is a general procedure based on established methods for halo-heterocycles.[11][12]
Materials:
-
6-Iodo- or 6-Bromo-indazole ester (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Xantphos (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the 6-halo-indazole ester (1.0 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.1 mmol) to a dry reaction vial.
-
Add the anhydrous, degassed 1,4-dioxane (5 mL) followed by the amine (1.2 mmol).
-
Seal the vial and heat the reaction mixture to 100-120 °C. The reaction with the 6-iodo-indazole ester is anticipated to require a shorter reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-indazole ester.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the processes described, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for the synthesis and cross-coupling of 6-halo-indazole esters.
Conclusion
The choice between a 6-iodo- and a 6-bromo-indazole ester for palladium-catalyzed cross-coupling reactions is a nuanced one, with a clear trade-off between reactivity and other practical considerations. The 6-iodo-indazole ester is the more reactive substrate, generally affording products in higher yields, under milder conditions, and in shorter reaction times. This enhanced reactivity stems from the weaker C-I bond, which facilitates the rate-determining oxidative addition step.
However, the higher cost and potentially lower stability of the iodo-compound may favor the use of the 6-bromo-indazole ester, especially for large-scale syntheses where cost is a significant factor. The choice of catalyst, ligand, and reaction conditions is paramount in achieving successful outcomes with either substrate, but particularly for the less reactive bromo-derivative. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and accelerating their drug discovery efforts.
References
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- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. BenchChem.
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- Organic Chemistry Portal. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)
- RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme.
- Wikipedia. (2023).
- Semantic Scholar. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
- Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- IJCRT.org. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org.
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- University of Toronto. (2012).
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- RSC Advances. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances.
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- BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem.
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- KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
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- Molecules. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Molecules.
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A Comparative Guide to Infrared (IR) Spectroscopy of Indazole Carboxylates for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for indazole carboxylates, offering a comparative perspective against relevant alternatives to aid researchers, scientists, and drug development professionals in structural elucidation and characterization. By understanding the key vibrational frequencies, one can confidently identify and differentiate these important heterocyclic compounds.
The Significance of Vibrational Frequencies in Indazole Derivatives
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Infrared spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint based on the vibrational frequencies of functional groups. For indazole carboxylates, the most diagnostic IR peaks arise from the N-H and carbonyl (C=O) stretching vibrations. The precise wavenumber of these peaks is highly sensitive to the molecule's electronic environment, including the position of substituents and the nature of the carboxylate group (ester vs. carboxylic acid).
Comparative Analysis of Key IR Stretching Frequencies
A detailed comparison of the key IR absorption bands for indazole carboxylates and related compounds is essential for accurate spectral interpretation. The following sections break down the characteristic peaks and the underlying principles governing their positions.
Carbonyl (C=O) Stretching Frequencies: A Tale of Two Oxygens
The C=O stretching vibration is one of the most intense and recognizable peaks in the IR spectrum. Its position provides significant insight into the electronic nature of the carboxylate group.
Indazole Esters vs. Indazole Carboxylic Acids:
A primary distinction lies between indazole esters and their corresponding carboxylic acids. Indazole esters typically exhibit a C=O stretching frequency in the range of 1731-1748 cm⁻¹ .[2][3] In contrast, the C=O stretch in indazole carboxylic acids is found at a lower wavenumber, generally between 1689-1736 cm⁻¹ .[2][3] This shift to a lower frequency in carboxylic acids is primarily due to the formation of intermolecular hydrogen-bonded dimers in the solid state, which weakens the C=O double bond.
The electron-donating or -withdrawing nature of the indazole ring and its substituents can further influence the C=O stretching frequency. Conjugation of the carbonyl group with the aromatic indazole ring can lower the stretching frequency by delocalizing the pi electrons of the C=O bond, which reduces its double bond character.[4][5]
Comparison with Indazole Carboxamides:
For further comparison, indazole-3-carboxamides show a C=O stretching band at an even lower frequency, typically around 1651 cm⁻¹ . This significant shift is attributed to the resonance effect of the nitrogen atom's lone pair of electrons, which are more effective at delocalization into the carbonyl group compared to the oxygen atom in an ester. This increased resonance further weakens the C=O bond, resulting in a lower vibrational frequency.
Table 1: Comparative C=O Stretching Frequencies
| Compound Type | Typical C=O Stretching Frequency (cm⁻¹) | Key Influencing Factors |
| Indazole Esters | 1731 - 1748[2][3] | Inductive effect of the alkoxy group, conjugation. |
| Indazole Carboxylic Acids | 1689 - 1736[2][3] | Intermolecular hydrogen bonding (dimerization). |
| Indazole Carboxamides | ~1651 | Strong resonance effect from the amide nitrogen. |
| Ethyl 1H-indazole-3-carboxylate | 1713 | Specific example of an indazole ester. |
The N-H and O-H Stretching Regions: A Window into Hydrogen Bonding
The high-frequency region of the IR spectrum (2500-4000 cm⁻¹) is dominated by X-H stretching vibrations and is particularly informative for indazole carboxylates.
Unsubstituted 1H-Indazole:
In the solid state (KBr pellet), 1H-indazole exhibits a characteristic N-H stretching peak around 3294 cm⁻¹ . This peak is often broadened due to intermolecular hydrogen bonding.
1H-Indazole-3-carboxylates:
For indazole carboxylates that retain the N-H proton (i.e., the carboxylate group is at a different position, such as C-3), a distinct N-H stretching band is observed. For example, ethyl 1H-indazole-3-carboxylate shows a strong N-H stretch at 3292 cm⁻¹ . The presence of this peak is a clear indicator that the nitrogen of the indazole ring is not substituted.
N-Substituted Indazole Carboxylates:
In N-1 or N-2 substituted indazole carboxylates, the N-H stretching band is absent, which is a key diagnostic feature confirming substitution at the nitrogen atom.[2][3]
Indazole Carboxylic Acids:
Indazole carboxylic acids display a very broad absorption band in the region of 3500-2300 cm⁻¹ , which corresponds to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[2][3] This broadness is a hallmark of carboxylic acids and often overlaps with the C-H stretching region.
Table 2: Comparative N-H and O-H Stretching Frequencies
| Compound Type | Typical Stretching Frequency (cm⁻¹) | Appearance |
| 1H-Indazole (solid) | ~3294 | Broad |
| Ethyl 1H-indazole-3-carboxylate | 3292 | Strong, sharp to moderately broad |
| N-Substituted Indazole Carboxylates | Absent[2][3] | - |
| Indazole Carboxylic Acids | 3500 - 2300[2][3] | Very broad |
| Indazole-3-carboxamides | ~3407, ~3184 | Two distinct bands (primary amide) |
Causality of Spectral Shifts: An Electronic Perspective
The observed shifts in IR peak positions are not arbitrary; they are governed by the electronic environment of the vibrating bond.
Caption: Workflow for ATR-FTIR Spectroscopy.
Conclusion
The infrared spectrum provides a wealth of information for the structural characterization of indazole carboxylates. By carefully analyzing the positions and appearances of the carbonyl (C=O) and N-H/O-H stretching bands, researchers can confidently distinguish between esters, carboxylic acids, and carboxamides, as well as determine the substitution pattern on the indazole nitrogen. This guide provides a framework for interpreting these key spectral features, grounded in the fundamental principles of vibrational spectroscopy and supported by comparative data from the scientific literature.
References
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Faria, M. J.; Cal, J. R.; Ramos, M. L.; Santos, I. C.; Piedade, M. F. M.; Duarte, M. T. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules2006 , 11 (11), 867–889. [Link]
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Shi, F.; Larock, R. C. SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses2007 , 84, 285. [Link]
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Reddy, G. J.; Kumar, K. H.; Reddy, C. S.; Reddy, K. R. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Faria, M. J.; Cal, J. R.; Ramos, M. L.; Santos, I. C.; Piedade, M. F. M.; Duarte, M. T. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules2006 , 11, 867-889. [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
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Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
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-
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-
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Rzepa, H. S. Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]
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A Comparative Guide to the Biological Activity of 6-Iodoindazole-3-Carboxylate Derivatives and Analogs
Introduction: The Privileged Indazole Scaffold
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." Its unique bioisosteric relationship with indole allows it to form strong hydrogen bonds within the hydrophobic pockets of various protein targets, making it a cornerstone for the development of potent bioactive molecules.[1] This versatility is exemplified by its presence in several FDA-approved kinase inhibitors, including Axitinib (Inlyta®) and Pazopanib (Votrient®).[1][2]
The 6-iodoindazole-3-carboxylate framework represents a particularly strategic starting point for drug discovery. This derivative is functionalized at two key positions: the iodine atom at the 6-position serves as an excellent chemical handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the ester group at the 3-position can be readily converted into amides, alcohols, or other functional groups.[1] This guide provides a comparative analysis of the biological activities of derivatives originating from this scaffold, with a focus on their applications in oncology and immunology, supported by detailed experimental protocols and structure-activity relationship (SAR) data.
Section 1: Synthetic Strategy and Diversification
The utility of the 6-iodoindazole-3-carboxylate core lies in its synthetic accessibility and the orthogonal reactivity of its key functional groups. The general pathway involves the synthesis of the indazole-3-carboxylic acid core, followed by functionalization and subsequent diversification to generate a library of compounds for biological screening.
Caption: General synthetic workflow for creating diverse bioactive molecules.
Section 2: Comparative Analysis of Biological Activities
Derivatives of the 6-iodoindazole-3-carboxylate scaffold have shown significant promise in distinct therapeutic areas, primarily by modifying the carboxylate into a carboxamide and utilizing the iodo-position for SAR studies.
Kinase Inhibition in Oncology
The indazole core is a well-established pharmacophore for targeting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a prominent target for indazole-based inhibitors.[2][3] While direct data on 6-iodo-3-carboxylate esters is limited, extensive research on related indazole derivatives provides clear SAR insights.
For example, studies on FGFR1 inhibitors revealed that substitutions on a phenyl ring attached to the indazole core significantly impact potency. An isopropoxy group (IC₅₀ = 9.8 nM) was found to be more effective than a methoxy group (IC₅₀ = 15 nM), and the addition of a fluorine atom further enhanced activity (IC₅₀ = 5.5 nM).[2] This demonstrates the sensitivity of the kinase active site to subtle structural modifications, a principle that can be applied to derivatives synthesized from the 6-iodo precursor.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Modulation of Calcium Channels in Autoimmune Disorders
A compelling application for indazole derivatives is the modulation of Calcium Release-Activated Calcium (CRAC) channels, which are composed of Orai and STIM proteins.[4] These channels are crucial for immune cell function, and their inhibition represents a promising strategy for treating autoimmune diseases.[5]
Research into indazole-3-carboxamides as CRAC channel blockers has uncovered a remarkable and critical structure-activity relationship based on the amide linker's regiochemistry.[5][6] This provides an excellent basis for a direct comparison.
Table 1: Comparison of Indazole-3-Carboxamide Regioisomers as CRAC Channel Blockers
| Compound ID | Structure (Core Moiety) | Amide Linker Regiochemistry | Target/Assay | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| 9c | Indazole-3-carboxamide | -NH-CO-Ar ("Normal") | Ca²⁺ Influx (RBL Cells) | > 100 (inactive) | [5][6] |
| 12d | Indazole-3-carboxamide | -CO-NH-Ar ("Reversed") | Ca²⁺ Influx (RBL Cells) | 0.67 | [5][6] |
| Lead Cmpd | Indazole-3-carboxamide | -CO-NH-Ar ("Reversed") | Orai1 Ca²⁺ Current | 3 - 4 |[4] |
Causality Behind Isomeric Potency: The dramatic difference in activity is unprecedented among known CRAC channel blockers. The data strongly suggests that the "reversed" amide conformation (-CO-NH-Ar) of compound 12d is essential for fitting into the Orai channel pore and blocking calcium influx.[5][6] In contrast, the "normal" amide isomer 9c is completely inactive, indicating a strict structural and electronic requirement for binding and inhibition.[5][6] Molecular modeling supports this, suggesting the active compounds directly bind to the Orai selectivity filter and the hydrophobic portion of the channel, effectively acting as pore blockers.[4] This fast-on, reversible blockade is a desirable characteristic for therapeutic agents.[4]
Caption: Mechanism of CRAC channel inhibition by indazole-3-carboxamides.
Antimicrobial Activity
While oncology and immunology are the most prominent areas of investigation, related indazole-3-carboxamide derivatives have also been evaluated for antimicrobial properties.[7] Although not containing the 6-iodo substitution, these studies establish that the indazole carboxamide scaffold possesses a broad spectrum of potential biological activities, including antibacterial and antifungal effects.[8] This suggests that libraries derived from 6-iodoindazole-3-carboxylate could be fruitfully screened against microbial targets.
Section 3: Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are detailed based on published methodologies.
Protocol 3.1: General Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This protocol describes the coupling of the core acid with various amines, a crucial step in generating many of the active compounds discussed.
Self-Validation: This procedure is a standard and widely used method for amide bond formation in medicinal chemistry, employing common coupling reagents that ensure high yields and purity.
Step-by-Step Methodology: [8]
-
Dissolution: Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution.
-
Base Addition: Add Triethylamine (TEA) (3 equivalents) to the reaction mixture and stir at room temperature for 15 minutes. This activates the carboxylic acid for coupling.
-
Amine Addition: Add the desired substituted amine (1 equivalent) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water (approx. 20 mL).
-
Extraction: Extract the aqueous layer with a solution of 10% Methanol in Chloroform (2 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final 1H-indazole-3-carboxamide derivative.
Protocol 3.2: In Vitro Calcium Influx Assay for CRAC Channel Inhibition
This protocol outlines a method to quantify the inhibitory effect of test compounds on store-operated calcium entry (SOCE).
Self-Validation: This is a standard functional assay in cell biology and pharmacology. The use of a ratiometric calcium indicator (Fura-2) and a specific SERCA inhibitor (Thapsigargin) provides a robust and validated system for measuring CRAC channel activity.
Step-by-Step Methodology: (Adapted from principles in[4][5][6])
-
Cell Culture: Culture rat basophilic leukemia (RBL) cells or another suitable cell line (e.g., Jurkat T cells) in appropriate media until they reach 70-80% confluency.
-
Dye Loading: Harvest the cells and wash them with a calcium-free buffer. Resuspend the cells in the same buffer containing 2-5 µM Fura-2 AM (a cell-permeant calcium indicator dye) and incubate for 30-60 minutes at 37°C in the dark.
-
Compound Incubation: Wash the cells to remove excess dye and resuspend them in the calcium-free buffer. Aliquot the cells into a 96-well plate. Add the test compounds (e.g., 12d) at various concentrations. Note: For fast-acting inhibitors like these indazoles, pre-incubation may not be necessary.[4]
-
Store Depletion: Place the plate in a fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 340/380 nm, emission at 510 nm). Record a baseline fluorescence ratio. To initiate store-operated calcium entry, first deplete the intracellular calcium stores by adding Thapsigargin (a SERCA pump inhibitor, final concentration ~1 µM).
-
Calcium Influx Measurement: After the fluorescence ratio stabilizes (indicating store depletion), add CaCl₂ (final concentration ~1-2 mM) to the wells to initiate calcium influx through the open CRAC channels.
-
Data Analysis: Record the fluorescence ratio over time. The inhibitory effect of the compound is measured by the reduction in the peak calcium influx signal compared to the vehicle control (e.g., DMSO). Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
The 6-iodoindazole-3-carboxylate scaffold is a highly valuable platform for modern drug discovery. Its synthetic tractability allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of key biological targets. The derivatives, particularly the carboxamides, have demonstrated significant potential as both kinase inhibitors for cancer therapy and as highly specific, reversible blockers of Orai calcium channels for treating autoimmune disorders.
The profound impact of amide regiochemistry on CRAC channel inhibition underscores the importance of detailed structural analysis in drug design. Future research should focus on leveraging the 6-iodo position to further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds, potentially leading to the development of novel, first-in-class therapeutics.
References
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Center for Biotechnology Information (PMC). [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Center for Biotechnology Information (PMC). [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information (PMC). [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
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Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. [Link]
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
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In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of organotin(IV) derivatives of 4-bromophenoxyacetic acid. Cardiff University ORCA. [Link]
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Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. [Link]
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Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]
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Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. National Center for Biotechnology Information (PMC). [Link]
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6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. [Link]
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Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]
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Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. American Chemical Society. [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 6-iodo-1H-indazole-3-carboxylate
As a key intermediate in the synthesis of kinase inhibitors and other vital small molecules for drug discovery, methyl 6-iodo-1H-indazole-3-carboxylate is a compound frequently handled by research and development professionals.[1] Its utility in the lab is matched by the critical need for rigorous safety protocols, particularly concerning its disposal. Improper waste management not only poses immediate safety risks, including chemical exposure and dangerous reactions, but also violates strict environmental regulations that can lead to significant penalties for non-compliance.[2][3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of methyl 6-iodo-1H-indazole-3-carboxylate and its associated waste streams. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and foster a culture of environmental stewardship.
Hazard Profile and Foundational Risk Assessment
Effective disposal begins with a thorough understanding of the compound's inherent risks. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always available, its classification as a halogenated indazole derivative allows for an informed risk assessment based on structurally similar chemicals.[4][5] The iodine atom significantly influences its chemical properties and dictates its classification as a halogenated organic compound, a critical factor for waste segregation.[6]
Table 1: Synthesized Hazard Profile for Indazole Derivatives
| Hazard Classification | GHS Pictogram | Hazard Statement | Key Precautionary Measures (Illustrative) |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[7][8] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8] | |
| Skin Irritation | H315: Causes skin irritation.[4][7][8] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] | |
| Eye Irritation | H319: Causes serious eye irritation.[4][7][8] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][8] | |
| Respiratory Irritation | H335: May cause respiratory irritation.[4][7][9] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[8] | |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Before beginning any work that will generate waste, ensure you have read the supplier-specific SDS and are wearing the appropriate Personal Protective Equipment (PPE), including nitrile gloves, a chemical-resistant lab coat, and safety glasses or a face shield.[7][10] All handling of the solid compound should occur within a certified chemical fume hood to prevent the inhalation of dust.[11]
The Core Directive: Segregation of Halogenated Waste
The single most important principle in disposing of methyl 6-iodo-1H-indazole-3-carboxylate is its strict segregation as halogenated waste . The presence of iodine (a halogen) means this waste cannot be combined with non-halogenated solvents, which are often recycled or used for fuel blending.[6][12] Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic byproducts.[6] Mixing waste streams leads to costly and complex disposal procedures and is a common regulatory violation.[6]
The following workflow provides a clear decision-making process for proper waste stream allocation.
Caption: Decision workflow for segregating waste containing methyl 6-iodo-1H-indazole-3-carboxylate.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for safety and compliance. Never dispose of this chemical via sink or floor drains, or in the regular trash.[2][13][14]
Protocol 3.1: Unused or Expired Solid Compound
This protocol applies to the original reagent powder that is no longer needed.
-
Container: Ensure the original container is securely sealed. If the original container is compromised, carefully transfer the solid to a new, chemically compatible container suitable for solid hazardous waste.
-
Labeling: The container must have a fully completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[13][15] Clearly write the full chemical name: "methyl 6-iodo-1H-indazole-3-carboxylate" and its CAS number (1360961-14-3).[16] Do not use abbreviations.
-
Storage: Place the labeled container in the designated "Halogenated Solid Waste" satellite accumulation area. This area must provide secondary containment.[13]
-
Pickup: Arrange for a waste pickup with your institution's EHS office.[13]
Protocol 3.2: Contaminated Lab Supplies (Solid Waste)
This includes items such as used gloves, weighing papers, contaminated paper towels, and disposable spatulas.
-
Collection: Immediately place all contaminated solid items into a designated, clearly labeled "Halogenated Solid Waste" container. This is often a plastic-lined, puncture-resistant bin.
-
Segregation: Do not mix this waste with non-hazardous trash or other chemical waste streams (e.g., non-halogenated solids).[15]
-
Closure: Keep the waste container closed except when adding waste.[2][13]
-
Disposal: When the container is full (no more than 90% capacity), seal it and arrange for an EHS pickup.[17]
Protocol 3.3: Solutions and Liquid Waste
This protocol covers reaction mixtures, mother liquors, and solvent rinses containing the compound.
-
Classification: Any solution containing methyl 6-iodo-1H-indazole-3-carboxylate, regardless of the solvent used (e.g., THF, DCM, Methanol), must be disposed of as Halogenated Liquid Waste .[6]
-
Collection: Collect the liquid waste in a chemically compatible, sealable container (e.g., a designated carboy).[12][14] The container must be clearly labeled "Halogenated Organic Waste."
-
Labeling: As you add waste, maintain a log on the container's hazardous waste tag, listing all chemical constituents and their approximate percentages.[13]
-
Storage: Store the container in a well-ventilated area, away from heat or ignition sources, and within secondary containment.[3][13] Keep the container tightly sealed when not in use.[3]
-
Disposal: Once the container is full, secure the cap and request a pickup from EHS. Do not accumulate more than 55 gallons of hazardous waste in your lab at any one time.[2][14]
Protocol 3.4: Decontamination of Empty Containers
The original chemical container is not considered "empty" until it has been properly decontaminated.
-
Initial Rinse: Perform a "triple rinse" of the container.[13] The first rinse, using a suitable solvent, must be collected and disposed of as Halogenated Liquid Waste.[13][14]
-
Subsequent Rinses: For a compound with this hazard profile, subsequent rinses should also be collected as hazardous waste to ensure thorough decontamination.[13]
-
Drying: Allow the rinsed container to air-dry completely in a fume hood.
-
Final Disposal: Once clean and dry, deface or remove the original label.[14] The container can now be disposed of in the appropriate glass or plastic recycling bin, according to your institution's policies.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.[10]
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure Area: Restrict access to the spill area. If the substance is volatile or dusty, ensure ventilation is adequate (fume hood) or close the lab door and post a warning sign.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and at least two pairs of nitrile gloves.[18]
-
Contain & Absorb: For a solid spill, gently cover the powder with an inert absorbent material to avoid creating dust.[7] For a liquid spill, use a spill kit absorbent designed for chemical spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7] Label this container as "Halogenated Solid Waste" with a full description of the contents.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure that the valuable work of drug discovery does not come at the cost of personal or environmental health.
References
- University of Nevada, Reno. (n.d.). Chapter 20: Chemical Waste Management. Retrieved from University of Nevada, Reno Environmental Health & Safety.
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- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
- The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.
- Chongqing Chemdad Co., Ltd. (n.d.). methyl 6-iodo-1H-indazole-3-carboxylate.
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- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- BenchChem. (n.d.). Methyl 6-Iodo-1H-indazole-3-carboxylate.
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- Revvity. (n.d.). Iodine-125 handling precautions.
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Personal protective equipment for handling methyl 6-iodo-1H-indazole-3-carboxylate
Executive Summary & Risk Profile
Do not treat this compound as a generic organic solid. Methyl 6-iodo-1H-indazole-3-carboxylate is a functionalized heterocycle often employed as a scaffold in medicinal chemistry (e.g., kinase inhibitors).[1] Its structure combines three distinct risk factors that necessitate a Tier 2 (High Potency/Irritant) safety approach, even if the Safety Data Sheet (SDS) classifies it only as an irritant.
Structural Hazard Analysis (The "Why")
-
Indazole Core: Biologically active scaffold.[1] Many indazoles are designed to interact with enzymes (kinases) or receptors.[1] Assumption: Treat as a potential pharmacological agent with unknown systemic effects.[1]
-
Iodine Substituent (C-6): Increases lipophilicity (LogP), significantly enhancing the compound's ability to penetrate the stratum corneum (skin barrier).
-
Methyl Ester (C-3): Susceptible to hydrolysis.[1] While the ester itself is stable, metabolic breakdown can release the free acid and methanol in vivo.
Core Hazards (GHS Classifications):
-
H311 (Potential): Analogous halogenated indazoles often carry "Toxic in contact with skin" warnings.[1] Protocol Directive: Handle as if H311 applies.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling pure powder (>10 mg).
| Protection Zone | Standard Requirement | Advanced Requirement (High Mass / Solution) | Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Goggles | Fine powders drift.[1] Safety glasses do not seal against airborne particulates.[1] |
| Dermal (Hand) | Double Nitrile Gloves (Min 5 mil outer) | Silver Shield® (Laminate) under Nitrile | Halogenated organics can permeate nitrile.[1] Laminate provides broad chemical resistance.[1] |
| Dermal (Body) | Lab Coat (Cotton/Poly blend), fully buttoned | Tyvek® Sleeves or Disposable Coverall | Wrist gap exposure is the #1 failure point in weighing operations. |
| Respiratory | Fume Hood (Face Velocity 80–100 fpm) | N95/P100 Respirator (if outside hood) | Primary containment is engineering (hood).[1] Respirator is a backup for spill cleanup.[1] |
Operational Workflow: The "Safe Loop"
Safety is not a static state; it is a continuous loop of assessment and control.[1] The following diagram illustrates the mandatory workflow for handling this compound.
Figure 1: The "Safe Loop" workflow ensures that decontamination occurs immediately after handling, resetting the workspace for the next user.
Detailed Protocol: Weighing & Solubilization
Step 1: Engineering Setup
-
Verify Fume Hood certification.[1][4] Sash height must be at the working level (usually 18 inches).[1]
-
Static Control: Dry organic powders are prone to static charge, causing "fly-away" powder.[1] Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the compound.
Step 2: The Weighing Procedure
-
Don PPE: Put on inner nitrile gloves, Tyvek sleeves (tucked under the lab coat cuff), and outer nitrile gloves (pulled over the Tyvek sleeve). This creates a shingle effect, shedding particles away from the skin.
-
Transfer: Open the source container only inside the hood.
-
Technique: Do not dump. Tap the spatula gently.[1] If powder adheres to the spatula due to static, do not flick it. Wash it off into the reaction vessel with your solvent.[1]
-
Closure: Wipe the threads of the source container with a Kimwipe dampened in solvent (e.g., Ethanol) before recapping to prevent grinding compound in the threads (which can compromise the seal).
Step 3: Solubilization (Critical Transition)
-
Once dissolved (e.g., in DMSO or DCM), the risk profile shifts.
-
Warning: Solvents like DMSO are skin penetrants and will carry the dissolved indazole directly into the bloodstream.
-
Protocol: Treat all solutions as "Transdermal Toxins." Change outer gloves immediately if a splash occurs.[1]
Emergency & Disposal Protocols
Spill Management (Solid)
Do NOT dry sweep. Dry sweeping generates dust aerosols.[1]
-
Isolate: Alert nearby personnel.
-
Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Isopropanol) or soapy water.[1]
-
Collect: Scoop up the damp towel and powder.[1] Place in a Ziploc bag, then into the solid hazardous waste stream.
Waste Disposal[1][5][6]
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and Tyvek sleeves in the Solid Hazardous Waste bin (labeled "Toxic/Irritant").
-
Liquid Waste: Reaction mixtures must go to Organic Waste (Halogenated) if chlorinated solvents are used, or Organic Waste (Non-Halogenated) otherwise.
-
Container: Triple rinse the empty bottle with solvent; add rinsate to the reaction or liquid waste. Deface the label before discarding the glass.
References & Authority
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][5][6] United States Department of Labor.[1] [Link][6]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][7][8] The National Academies Press, 2011.[7][9] (See Chapter 6: Working with Chemicals).[1] [Link]
-
PubChem. Compound Summary: Methyl 1H-indazole-3-carboxylate derivatives (Structure-Activity Relationship Safety Data).[1] National Library of Medicine.[1] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
